molecular formula C8H7Cl2NO2 B1381719 4-Amino-2,3-dichloro-benzoic acid methyl ester CAS No. 1807013-25-7

4-Amino-2,3-dichloro-benzoic acid methyl ester

Cat. No.: B1381719
CAS No.: 1807013-25-7
M. Wt: 220.05 g/mol
InChI Key: GRCMPRIJWCTEMT-UHFFFAOYSA-N
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Description

4-Amino-2,3-dichloro-benzoic acid methyl ester is a useful research compound. Its molecular formula is C8H7Cl2NO2 and its molecular weight is 220.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-amino-2,3-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCMPRIJWCTEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No. 1807013-25-7), a halogenated aromatic amine with significant potential as a versatile building block in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical and physical properties, a proposed synthesis protocol, and an exploration of its potential applications based on the reactivity of its functional groups. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information and provides reasoned extrapolations based on structurally related molecules to serve as a valuable resource for future research and development endeavors.

Introduction

This compound is a substituted benzoic acid derivative characterized by an amino group at the 4-position, two chlorine atoms at the 2 and 3-positions, and a methyl ester at the 1-position of the benzene ring.[1] This unique arrangement of electron-withdrawing and electron-donating groups imparts a distinct reactivity profile, making it a compound of interest for the synthesis of complex molecular architectures. Its primary utility lies in its role as an organic intermediate, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The strategic placement of its functional groups allows for a wide range of chemical transformations, providing a scaffold for the construction of diverse molecular libraries.

Physicochemical Properties

PropertyValue/InformationSource/Basis
Chemical Name This compound[1]
Synonyms Methyl 4-amino-2,3-dichlorobenzoate[1]
CAS Number 1807013-25-7[1]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Appearance Colorless to yellowish transparent solid[1]
Melting Point Not available.
Boiling Point Not available.
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water.Inferred from structure[1]

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not available in the current literature. However, a standard and reliable method for its preparation can be proposed based on the Fischer-Speier esterification of the corresponding carboxylic acid, a widely used and robust reaction.[2]

Proposed Synthesis: Fischer-Speier Esterification

The esterification of 4-amino-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst is the most direct and logical route to the target compound.

Reaction Scheme:

G reactant1 4-Amino-2,3-dichlorobenzoic acid product This compound reactant1->product reactant2 Methanol (CH3OH) reactant2->product catalyst H2SO4 (conc.) catalyst->product Catalyst byproduct Water (H2O) product->byproduct +

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Amino-2,3-dichlorobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2,3-dichlorobenzoic acid (1.0 eq.) in an excess of anhydrous methanol (20-30 eq.).

  • Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.2-0.3 eq.) dropwise to the suspension. The addition is exothermic and may cause the formation of a precipitate (the sulfate salt of the amino acid), which will dissolve as the reaction proceeds.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of its three key functional groups: the amino group, the methyl ester, and the chloro-substituted aromatic ring.[1]

Reactions of the Amino Group

The primary amino group is a versatile handle for a variety of chemical transformations:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents (e.g., -OH, -CN, -X).

Reactions of the Methyl Ester Group

The ester functionality can undergo several important reactions:

  • Hydrolysis: Conversion back to the carboxylic acid under acidic or basic conditions.

  • Transesterification: Exchange of the methyl group for other alkyl or aryl groups by reaction with a different alcohol in the presence of a catalyst.

  • Reduction: Reduction to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.

  • Amidation: Reaction with amines to form amides.

Reactions of the Aromatic Ring

The dichlorinated benzene ring's reactivity is influenced by the existing substituents:

  • Nucleophilic Aromatic Substitution (SNA_r): The chlorine atoms can be displaced by strong nucleophiles under specific conditions, although this is generally challenging.

  • Electrophilic Aromatic Substitution (EAS): The amino group is a strongly activating, ortho-, para-directing group, while the chlorine atoms are deactivating but ortho-, para-directing. The overall outcome of EAS reactions will depend on the reaction conditions and the nature of the electrophile.

Potential Applications in Drug Discovery and Agrochemicals

The structural motif of aminobenzoic acid and its derivatives is found in a wide range of biologically active compounds.[3][4] Research on related structures suggests potential applications in several areas:

  • Antimicrobial Agents: Derivatives of aminobenzoic acids have shown promising activity against various bacterial and fungal strains.[3][4][5]

  • Anticancer Agents: The aminobenzoic acid scaffold has been utilized in the design of cytotoxic agents that can target cancer cells.[4]

  • Anti-inflammatory Agents: Some derivatives of aminobenzoic acid exhibit anti-inflammatory properties.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following are predictions based on the analysis of its structure and comparison with similar compounds.

¹H NMR Spectroscopy
  • -OCH₃ (methyl ester): A singlet peak is expected around 3.8-4.0 ppm.

  • -NH₂ (amino group): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration.

  • Aromatic Protons: Two doublets are expected in the aromatic region (around 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their ortho relationship.

¹³C NMR Spectroscopy
  • -OCH₃ (methyl ester): A peak is expected around 50-55 ppm.

  • C=O (ester carbonyl): A peak is expected in the range of 165-170 ppm.

  • Aromatic Carbons: Six distinct peaks are expected in the aromatic region (around 110-150 ppm). The carbons attached to the chlorine atoms will be significantly shifted downfield.

Infrared (IR) Spectroscopy
  • N-H stretch (amino group): Two sharp peaks are expected in the region of 3300-3500 cm⁻¹.

  • C=O stretch (ester): A strong, sharp peak is expected around 1700-1730 cm⁻¹.

  • C-O stretch (ester): A peak is expected in the region of 1100-1300 cm⁻¹.

  • C-Cl stretch: Peaks are expected in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H and C=C stretches: Characteristic peaks are expected in their respective regions.

Mass Spectrometry
  • Molecular Ion (M⁺): A molecular ion peak is expected at m/z = 220, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks).

  • Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this technical guide provides a foundational understanding of its properties, a practical synthesis protocol, and an overview of its potential applications. It is our hope that this document will serve as a catalyst for further research into this promising compound, leading to new discoveries and innovations.

References

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. (2025). BenchChem.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(15), 5789. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Biomolecules, 10(1), 9. [Link]

Sources

physicochemical characteristics of methyl 4-amino-2,3-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 4-Amino-2,3-Dichlorobenzoate

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical characteristics of Methyl 4-Amino-2,3-Dichlorobenzoate (CAS No. 1807013-25-7). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the structural identity, physical properties, and spectroscopic profile of this important chemical intermediate. Beyond a simple recitation of data, this guide explains the causality behind experimental choices for property determination and presents detailed, field-proven protocols. All methodologies are presented as self-validating systems to ensure scientific integrity. The significance of each property in the context of pharmaceutical and agrochemical research is discussed, providing a practical framework for its application.

Introduction and Chemical Identity

Methyl 4-amino-2,3-dichlorobenzoate is a substituted benzoic acid methyl ester featuring a unique arrangement of functional groups that dictate its chemical utility.[1] The molecule's architecture, comprising an aromatic ring, a nucleophilic amino group, two chlorine atoms, and a methyl ester, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The strategic placement of the amino group at the C-4 position (para) and the chlorine atoms at C-2 and C-3 (ortho and meta, respectively) creates a specific electronic and steric environment.[1] This substitution pattern is critical as it influences the compound's reactivity, metabolic stability, and potential biological interactions when incorporated into larger active pharmaceutical ingredients (APIs).[1] Understanding its fundamental physicochemical properties is therefore a prerequisite for its effective use in research and development.

Chemical Structure and Identification
  • Chemical Name: Methyl 4-amino-2,3-dichlorobenzoate

  • CAS Registry Number: 1807013-25-7[1][2]

  • Molecular Formula: C₈H₇Cl₂NO₂[1]

  • SMILES: COC(=O)C1=C(C(=C(C=C1)N)Cl)Cl[1]

  • InChI: InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3[1]

Core Physicochemical Properties

The utility of a synthetic intermediate is profoundly dependent on its physical and chemical properties. These characteristics govern its handling, reaction conditions, purification, and, in the context of drug development, its formulation and preliminary absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Physicochemical Data
PropertyValueMethodological PrincipleSignificance in R&D
Molecular Weight 220.05 g/mol [1][2]Mass SpectrometryStoichiometric calculations, purity assessment.
Appearance Colorless to yellowish transparent solid[1]Visual InspectionInitial purity check, material handling.
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)Purity indicator, influences drying & storage.
Solubility Limited in water; soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide (inferred).[1]Equilibrium Shake-Flask MethodSolvent selection for synthesis, purification, and formulation.
pKa To be determinedPotentiometric TitrationPredicts ionization state at physiological pH, crucial for formulation and ADME studies.
LogP (Octanol/Water) To be determinedHPLC-based or Shake-Flask MethodMeasures lipophilicity, a key predictor of membrane permeability and bioavailability.

Experimental Protocols for Property Determination

The following sections detail robust methodologies for characterizing the key physicochemical properties of Methyl 4-Amino-2,3-Dichlorobenzoate. The protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional capillary methods for its high precision, small sample requirement, and ability to detect thermal events other than melting (e.g., decomposition). It provides a thermodynamic melting point (onset temperature) and enthalpy of fusion, which are critical for characterizing purity and solid-state stability.

Protocol:

  • Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate 50 mL/min).

    • Continue heating to a temperature sufficiently above the expected melting point.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area corresponds to the enthalpy of fusion. A sharp, single endotherm is indicative of high purity.

Determination of Aqueous Solubility via the Shake-Flask Method

Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining equilibrium solubility. It ensures that a saturated solution is achieved, providing a thermodynamically accurate value, which is essential for predicting dissolution behavior in formulations.

Protocol:

  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study should confirm the time to equilibrium.

  • Phase Separation: Allow the vials to stand at the same temperature to let undissolved solids settle. Centrifuge or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.5).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to buffer B Agitate at constant T (24-48h) A->B C Centrifuge / Filter (0.22 µm) B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Analyze by HPLC-UV E->F G Calculate Concentration F->G

Caption: Workflow for equilibrium solubility determination.

Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

  • Expected ¹H NMR Signals (in CDCl₃):

    • ~3.9 ppm (singlet, 3H): The methyl ester (-OCH₃) protons.

    • ~4.5-5.5 ppm (broad singlet, 2H): The amino (-NH₂) protons. The chemical shift can vary with concentration and solvent.

    • ~6.7-7.5 ppm (2H): Aromatic protons. Due to the substitution pattern, they will likely appear as two distinct signals (doublets or more complex multiplets) resulting from coupling.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • ~52 ppm: The methyl ester carbon (-OCH₃).

    • ~110-150 ppm: Six distinct signals for the aromatic carbons. The carbons attached to chlorine will be shifted downfield, while those attached to the amino group will be shifted upfield.

    • ~165 ppm: The carbonyl carbon of the ester group (-C=O).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Expected Characteristic IR Peaks (cm⁻¹):

    • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~1720 cm⁻¹: C=O stretching of the ester carbonyl group.

    • ~1600 cm⁻¹: N-H bending (scissoring) vibration and C=C aromatic ring stretching.

    • ~1250 cm⁻¹: C-O stretching of the ester.

    • ~800-600 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight and fragmentation pattern, which confirms the elemental composition and aspects of the structure.

  • Expected Features:

    • Molecular Ion (M⁺): A peak at m/z 220.

    • Isotopic Pattern: A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 peaks with an approximate ratio of 9:6:1), which is a definitive confirmation of the presence of two chlorines.

    • Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Causality: Reversed-phase HPLC is the standard for determining the purity of small organic molecules. It separates the main compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. A well-developed method provides robust and reproducible quantification.

Protocol:

  • System: A standard HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% B to 90% B

    • 15-17 min: Hold at 90% B

    • 17.1-20 min: Return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in the mobile phase (50:50 A:B) to a concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components.

Experimental Workflow: HPLC Purity Analysis

G A Dissolve Sample (~0.5 mg/mL) C Inject Sample (10 µL) A->C B Configure HPLC: C18 Column, Gradient, UV Detector (254 nm) B->C D Acquire Chromatogram C->D E Integrate Peaks D->E F Calculate Area %: (Peak Area / Total Area) * 100 E->F

Caption: Workflow for purity assessment by HPLC-UV.

Conclusion

The physicochemical properties of Methyl 4-Amino-2,3-Dichlorobenzoate define its identity, purity, and suitability for advanced chemical synthesis. The methodologies outlined in this guide provide a robust framework for its characterization, ensuring that researchers and developers can proceed with a well-understood and reliable building block. Accurate determination of properties such as solubility, pKa, and lipophilicity is fundamental to its successful application in creating novel pharmaceuticals and other high-value chemical entities.

References

  • 4-Amino-2,3-dichloro-benzoic acid methyl ester - 1807013-25-7 - Vulcanchem. (n.d.).
  • Methyl 4-amino-2,3-dichlorobenzoate - CymitQuimica. (n.d.).
  • Methyl 4-amino-2-chlorobenzoate | 46004-37-9 - ChemicalBook. (n.d.).
  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. (n.d.).
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.).

Sources

An In-depth Technical Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No. 1807013-25-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-2,3-dichloro-benzoic acid methyl ester, a key chemical intermediate. With full editorial control, this document is structured to deliver in-depth, field-proven insights into its synthesis, properties, and applications, particularly within the pharmaceutical and agrochemical industries.

Core Identity and Physicochemical Landscape

This compound is a substituted benzoic acid derivative with the CAS Registry Number 1807013-25-7.[1][2] Its strategic placement of amino, dichloro, and methyl ester functional groups on a benzene ring scaffold makes it a versatile building block in organic synthesis.[1]

The structural arrangement, with an amino group at the para-position (C-4) and chlorine atoms at the ortho- (C-2) and meta- (C-3) positions, dictates its chemical reactivity and utility in the synthesis of more complex molecules.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1807013-25-7[1][2]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Appearance Colorless to yellowish transparent solid/substance[1]
Synonyms Methyl 4-amino-2,3-dichlorobenzoate[1]
Solubility Inferred to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide; limited solubility in water.[1]

Note: Comprehensive experimental physical property data for this compound is limited in publicly available scientific literature.[1]

Synthesis and Manufacturing

While large-scale industrial production is carried out by specialized chemical manufacturers, a validated laboratory-scale synthesis is crucial for research and development purposes.[1] A key synthetic route involves the chlorination of a precursor followed by esterification.

Laboratory Synthesis Protocol

A documented laboratory synthesis involves the chlorination of methyl 4-amino-2-chlorobenzoate using N-Chlorosuccinimide (NCS) in dimethylformamide (DMF).[3]

Step-by-step Methodology:

  • To a solution of methyl 4-amino-2-chlorobenzoate (72.0 g, 387 mmol, 1.00 eq) in DMF (360 mL), add N-Chlorosuccinimide (55.0 g, 411 mmol, 1.06 eq) at 0 °C.[3]

  • Stir the mixture at 40 °C for 24 hours.[3]

  • Pour the reaction mixture into water (500 mL) to precipitate the product.[3]

  • Collect the precipitate by filtration.[3]

  • Purify the crude product by recrystallization from ethanol (250 mL) at 80 °C to yield methyl 4-amino-2,3-dichlorobenzoate as a yellow solid (48.0 g, 56.2% yield).[3]

Causality of Experimental Choices:

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that facilitates the dissolution of the starting materials and reagents, enabling a homogenous reaction mixture.

  • Chlorinating Agent (NCS): N-Chlorosuccinimide is a mild and selective chlorinating agent for activated aromatic rings, such as anilines. Its use minimizes over-chlorination and the formation of side products.

  • Temperature Control: The initial addition at 0 °C helps to control the exothermicity of the reaction, while subsequent heating to 40 °C provides the necessary activation energy for the chlorination to proceed to completion.

  • Purification (Recrystallization): Recrystallization from ethanol is an effective method for purifying the final product, as the desired compound is likely to be significantly more soluble in hot ethanol than in cold, allowing for the separation of impurities.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Methyl 4-amino-2-chlorobenzoate Methyl 4-amino-2-chlorobenzoate Reaction_Vessel Reaction at 40°C for 24h Methyl 4-amino-2-chlorobenzoate->Reaction_Vessel N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->Reaction_Vessel Dimethylformamide (DMF) Dimethylformamide (DMF) Dimethylformamide (DMF)->Reaction_Vessel Precipitation Precipitation in Water Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional groups: the amino group, the chloro substituents, and the methyl ester.[1]

  • Amino Group (-NH₂): This group is a nucleophilic center and can undergo a variety of reactions, including diazotization, acylation, and alkylation.[1]

  • Chloro Substituents (-Cl): The chlorine atoms can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions.[1]

  • Methyl Ester (-COOCH₃): The ester group can be hydrolyzed to the corresponding carboxylic acid, converted to other esters via transesterification, or reduced to an alcohol.[1]

This multi-functionality makes it a valuable intermediate for the synthesis of a wide range of more complex molecules for use in pharmaceuticals, agrochemicals, and specialty materials.[1]

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is incorporated into larger molecules to modulate their biological activity.

A notable application of this intermediate is in the synthesis of targeted protein degraders. For instance, it has been used in the synthesis of degraders of the oncogenic phosphatase SHP2.[3] In this context, the amino group of this compound can be further functionalized to link the SHP2-binding moiety to a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.

The reduction of the methyl ester group in this compound to the corresponding alcohol, (4-Amino-2,3-dichlorophenyl)methanol, is a key step in the synthesis of these SHP2 degraders.[3] This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]

Application_Workflow Start 4-Amino-2,3-dichloro-benzoic acid methyl ester Reduction Reduction (e.g., LiAlH4) Start->Reduction Intermediate (4-Amino-2,3-dichlorophenyl)methanol Reduction->Intermediate Further_Synth Further Synthetic Steps Intermediate->Further_Synth Final_Compound SHP2 Protein Degrader Further_Synth->Final_Compound

Caption: Role as an intermediate in the synthesis of SHP2 protein degraders.

Safety and Handling

General Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

First Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Disclaimer: This safety information is based on general laboratory practices and data for similar compounds. Always consult a specific and up-to-date Safety Data Sheet for the compound before handling.

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined structure and the reactivity of its functional groups provide a versatile platform for the construction of complex molecular architectures. While publicly available data on its physicochemical properties are limited, its synthetic utility is clearly demonstrated in the scientific literature. As research in areas such as targeted protein degradation continues to advance, the demand for such strategically functionalized building blocks is likely to increase.

References

  • Targeted degradation of the oncogenic phosphatase SHP2. (2022). PubMed Central. Retrieved from [Link]

  • This compound | 1807013-25-7. (n.d.). ChemSrc. Retrieved from [Link]

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A Technical Guide to the Structure Elucidation of 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-technique approach to the structural elucidation of 4-Amino-2,3-dichloro-benzoic acid methyl ester, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As researchers and drug development professionals, a comprehensive understanding of a molecule's structure is paramount for predicting its reactivity, understanding its biological activity, and ensuring its quality and purity. This document moves beyond a simple recitation of analytical data, offering a narrative grounded in the principles of spectroscopic analysis and the logic of experimental design.

Introduction to the Analyte

This compound (C₈H₇Cl₂NO₂) is a substituted aromatic compound with a molecular weight of 220.05 g/mol .[1] Its structure comprises a benzene ring substituted with an amino group at the 4-position, two chlorine atoms at the 2 and 3-positions, and a methyl ester group at the 1-position. The strategic placement of these functional groups dictates its chemical properties and makes it a versatile building block in organic synthesis.[1] The elucidation of its structure is a critical step in its characterization, ensuring the correct connectivity and stereochemistry for its intended applications.

This guide will detail a systematic approach to confirming the structure of this molecule, employing a suite of spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Each section will not only present the expected data but also delve into the rationale behind the interpretation, providing a self-validating system for structural confirmation.

The Elucidation Workflow: A Holistic Approach

The process of structure elucidation is not a linear path but rather an integrated workflow where each piece of analytical data corroborates the others. The diagram below illustrates the logical flow of our investigation, starting from the determination of the molecular mass and formula, moving through the identification of functional groups, and culminating in the precise mapping of the atomic connectivity.

structure_elucidation_workflow cluster_mass_spec Mass Spectrometry cluster_ir_spec Infrared Spectroscopy cluster_nmr_spec NMR Spectroscopy cluster_conclusion Final Structure Confirmation ms Determine Molecular Weight & Isotopic Pattern frag Analyze Fragmentation for Structural Clues ms->frag elucidation Synthesize All Data for Unambiguous Structure Elucidation ms->elucidation ir Identify Key Functional Groups ir->elucidation h_nmr ¹H NMR: Proton Environment & Connectivity c_nmr ¹³C NMR: Carbon Skeleton c_nmr->elucidation

Caption: A flowchart of the integrated spectroscopic workflow for structure elucidation.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Pathway

Mass spectrometry is the initial and indispensable technique in structure elucidation, providing the molecular weight and, with high resolution, the elemental composition of the analyte.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule to form a molecular ion (M⁺•).

  • Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation and Predicted Spectrum

The mass spectrum of an aromatic ester is expected to show a prominent molecular ion peak due to the stability of the aromatic ring.[2] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion/FragmentInterpretation
220/222/224[M]⁺•Molecular ion peak. The M+2 and M+4 peaks arise from the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), with an expected intensity ratio of approximately 9:6:1.
189/191/193[M - OCH₃]⁺Loss of the methoxy radical from the ester, a common fragmentation pathway for methyl esters.[2][3]
161/163/165[M - COOCH₃]⁺Loss of the entire carbomethoxy group.
126/128[C₆H₂Cl₂N]⁺•Further fragmentation involving the loss of other substituents.

The fragmentation pattern provides significant structural information. The initial loss of the methoxy group is a strong indicator of a methyl ester functionality.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal. The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends into the sample, and the sample absorbs energy at specific frequencies. The attenuated beam is then directed to the detector.

  • Spectrum Generation: An interferometer is used to modulate the IR beam, and a Fourier transform (FT) is applied to the resulting interferogram to generate the IR spectrum.

Data Interpretation and Predicted Spectrum

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibrational Mode
3400-3200N-H (Amino group)Asymmetric and symmetric stretching (two bands expected for a primary amine)[4][5]
3100-3000Aromatic C-HStretching[6]
2950-2850Aliphatic C-H (Methyl group)Stretching[7]
1730-1715C=O (Ester)Stretching[8]
1620-1580N-H (Amino group)Bending (scissoring)[7]
1600, 1475C=C (Aromatic ring)Stretching[6]
1300-1000C-O (Ester)Stretching[8]
850-750C-ClStretching

The presence of strong absorption bands for the N-H, C=O, and C-O stretches, in conjunction with the aromatic C-H and C=C absorptions, provides compelling evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a greater number of scans are typically required, often with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum, which is then phased and baseline-corrected.

¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling).

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~7.5Doublet1HH-6Deshielded by the adjacent ester group and the aromatic ring current. Coupled to H-5.
~6.8Doublet1HH-5Shielded by the electron-donating amino group. Coupled to H-6.
~4.5Singlet2H-NH₂The chemical shift of amine protons can be variable and they often appear as a broad singlet.
~3.9Singlet3H-OCH₃Protons of the methyl ester group, appearing as a singlet as there are no adjacent protons.
¹³C NMR: Visualizing the Carbon Framework

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~165C=OCarbonyl carbon of the ester group, highly deshielded.
~150C-4Aromatic carbon attached to the electron-donating amino group, shifted downfield.
~135C-2Aromatic carbon attached to an electron-withdrawing chlorine atom.
~132C-6Aromatic carbon deshielded by the ester group.
~125C-3Aromatic carbon attached to an electron-withdrawing chlorine atom.
~120C-1Aromatic carbon attached to the ester group.
~115C-5Aromatic carbon shielded by the amino group.
~52-OCH₃Methyl carbon of the ester group.[9]

The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the molecular structure. The number of signals, their chemical shifts, multiplicities, and integrations all converge to support the proposed structure.

Caption: Numbered structure of this compound.

Conclusion: A Unified Structural Hypothesis

The convergence of data from mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C nuclear magnetic resonance spectroscopy provides a robust and self-validating confirmation of the structure of this compound.

  • Mass Spectrometry confirms the molecular weight of 220.05 g/mol and the presence of two chlorine atoms through the characteristic isotopic pattern.

  • Infrared Spectroscopy identifies the key functional groups: an amino group, an ester, and a substituted aromatic ring.

  • NMR Spectroscopy provides the definitive connectivity of the molecule, mapping out the proton and carbon skeletons and confirming the substitution pattern on the aromatic ring.

This multi-faceted analytical approach exemplifies the rigorous standards required in modern chemical research and development, ensuring the unequivocal identification of this important synthetic intermediate.

References

Sources

An In-Depth Technical Guide to the Spectral Analysis of 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the elucidation of molecular structures through spectral analysis is a cornerstone of our daily work in advancing chemical and pharmaceutical research. This guide is crafted to provide an in-depth understanding of the spectral characteristics of 4-Amino-2,3-dichloro-benzoic acid methyl ester, a compound of interest in organic synthesis, particularly as a potential intermediate for pharmaceuticals and agrochemicals. While publicly available experimental spectra for this specific molecule are limited, this guide will leverage established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis. This approach not only offers a comprehensive spectral profile but also hones the critical thinking and interpretive skills essential in modern chemical analysis.

Introduction to this compound

This compound, with the CAS Registry Number 1807013-25-7 and molecular formula C₈H₇Cl₂NO₂, is a substituted aromatic compound.[1] Its structure, featuring an amino group, two chlorine atoms, and a methyl ester on a benzene ring, makes it a versatile building block in synthetic chemistry. The strategic placement of these functional groups influences its reactivity and its spectral properties. Understanding its spectral signature is paramount for its identification, purity assessment, and the characterization of its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6d1HH-6The proton at position 6 is ortho to the electron-withdrawing ester group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.
~6.8d1HH-5The proton at position 5 is ortho to the electron-donating amino group, causing an upfield shift. It will appear as a doublet due to coupling with H-6.
~4.5 - 5.5br s2H-NH₂The chemical shift of amino protons can vary and is often broad due to quadrupole moments and exchange with trace amounts of water.
~3.9s3H-OCH₃The methyl protons of the ester group are in a relatively deshielded environment and will appear as a singlet.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the substitution pattern, six distinct aromatic carbon signals and two signals for the ester group are anticipated.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~166C=OThe carbonyl carbon of the ester group is significantly deshielded.
~148C-4The carbon atom attached to the electron-donating amino group is shielded compared to other substituted aromatic carbons.
~135C-2The carbon atom bonded to a chlorine atom and adjacent to the ester group will be downfield.
~132C-6Aromatic carbon adjacent to the ester group.
~125C-3The carbon atom bonded to a chlorine atom.
~118C-5Aromatic carbon ortho to the amino group, showing an upfield shift.
~115C-1The carbon atom to which the ester group is attached.
~52-OCH₃The methyl carbon of the ester group.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent. CDCl₃ is a common choice, but DMSO-d₆ may be used if solubility is an issue.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C stretches.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine (-NH₂)
3100-3000C-H stretchAromatic C-H
~1720C=O stretchEster carbonyl
~1600, ~1475C=C stretchAromatic ring
~1250C-O stretchEster
800-600C-Cl stretchAryl chloride
Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared spectrum of this compound.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

Instrumentation:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 220.05 g/mol ) is expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The ratio of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be approximately 9:6:1.

Expected Fragmentation Pattern:

A primary fragmentation pathway would be the loss of the methoxy group (-OCH₃) to form an acylium ion. Another common fragmentation is the loss of the entire ester group.

  • m/z = 219/221/223: Molecular ion peak cluster (¹²C₈¹H₇³⁵Cl₂¹⁴N¹⁶O₂⁺, etc.)

  • m/z = 188/190/192: Loss of the methoxy radical (•OCH₃)

  • m/z = 160/162/164: Loss of the carbomethoxy group (•COOCH₃)

Experimental Protocol for MS Data Acquisition

Objective: To obtain the mass spectrum of this compound.

Instrumentation:

  • Mass spectrometer with an Electron Ionization (EI) source.

  • Gas chromatograph (GC) for sample introduction (if applicable).

Procedure:

  • Sample Introduction:

    • For a pure solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, the sample can be dissolved in a volatile solvent and injected into a GC-MS system.

  • Ionization:

    • The sample is vaporized and enters the ion source.

    • In the EI source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Pathway

fragmentation mol [M]⁺˙ m/z = 219/221/223 frag1 [M - •OCH₃]⁺ m/z = 188/190/192 mol->frag1 - •OCH₃ frag2 [M - •COOCH₃]⁺ m/z = 160/162/164 mol->frag2 - •COOCH₃

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed predictive overview of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral features and the methodologies to acquire them, researchers can confidently identify and characterize this compound in their synthetic endeavors. The provided protocols serve as a practical starting point for laboratory work, while the interpretive rationale enhances the foundational understanding of spectroscopic analysis. As with any predictive work, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such empirical studies.

References

Sources

A Technical Guide to the Solubility of 4-Amino-2,3-dichloro-benzoic Acid Methyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 4-Amino-2,3-dichloro-benzoic acid methyl ester, a key building block in modern medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes foundational solubility principles, data from structurally analogous compounds, and predictive analysis to offer a comprehensive solubility profile. Furthermore, it provides a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Critical Role of Solubility

This compound (C₈H₇Cl₂NO₂) is a substituted benzoic acid ester increasingly utilized as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an aromatic ring substituted with an amino group, a methyl ester, and two chlorine atoms, imparts a unique combination of reactivity and physicochemical properties.[1]

Understanding the solubility of this intermediate is paramount. Inefficient solubility can lead to challenges in reaction kinetics, difficulty in purification (e.g., crystallization), and ultimately, poor yield and purity of the final compound. In the context of drug development, the solubility of precursors can directly impact the scalability and cost-effectiveness of API synthesis. Low solubility of a final API can lead to poor bioavailability and unpredictable in vitro results, significantly hindering its therapeutic potential.[2] This guide serves as a foundational resource for scientists to navigate and rationally approach the solubility challenges associated with this important chemical entity.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the physical properties of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compoundVulcanchem[1]
CAS Number 1807013-25-7Vulcanchem[1]
Molecular Formula C₈H₇Cl₂NO₂Vulcanchem[1]
Molecular Weight 220.05 g/mol Vulcanchem[1]
Appearance Colorless or yellowish transparent solidVulcanchem[1]

The structure of this compound presents several key features that influence its solubility:

  • Polar Groups: The amino (-NH₂) and methyl ester (-COOCH₃) groups are polar and capable of forming hydrogen bonds.

  • Nonpolar Feature: The benzene ring is nonpolar.

  • Halogen Substitution: The two chlorine atoms increase the molecular weight and contribute to its overall polarity.

Based on these structural attributes and qualitative statements from chemical suppliers, a predicted solubility profile can be established.[1] It is anticipated to be soluble in common organic solvents and exhibit limited solubility in water.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Water Highly Polar, ProticLow / LimitedThe nonpolar benzene ring and chloro-substituents likely dominate over the polar amino and ester groups.
Methanol / Ethanol Polar, ProticGood to HighThe alcohol's ability to hydrogen bond with the amino and ester groups should facilitate dissolution. Data on similar compounds like methyl 4-aminobenzoate shows good solubility in alcohol.[4]
Dichloromethane (DCM) Moderately Polar, AproticHighDCM is an excellent solvent for a wide range of organic compounds and should effectively solvate the molecule.
Chloroform Moderately Polar, AproticHighSimilar to DCM, chloroform is a common solvent for organic synthesis and is expected to dissolve the compound well. A related compound, 4-Amino-2-Chlorobenzoic Acid Methyl Ester, is known to be soluble in chloroform.
Ethyl Acetate Moderately Polar, AproticGoodThe ester functionality of the solvent can interact with the polar groups of the solute.
Acetone Polar, AproticGood to HighAcetone is a versatile polar aprotic solvent that should effectively dissolve the compound.
Dimethylformamide (DMF) Polar, AproticHighDMF is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) Polar, AproticHighDMSO is another strong polar aprotic solvent, often used for compounds with poor solubility in other organic solvents.
Hexane / Heptane NonpolarLowThe significant polarity from the amino and ester groups will likely make it poorly soluble in nonpolar aliphatic solvents.
Toluene Nonpolar (Aromatic)ModerateThe aromatic nature of toluene may provide some favorable interactions with the benzene ring of the solute, potentially leading to better solubility than in aliphatic nonpolar solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

While predictions are valuable, empirical determination is essential for accurate and reliable solubility data. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5][6] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution at equilibrium.

    • Add a known volume of the selected organic solvent to the vial.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Longer times may be necessary and should be determined empirically.[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered saturated solution with the solvent as necessary to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using HPLC or UV-Vis spectrophotometry.

  • Quantification and Calculation:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the original saturated solution, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Quantification A1 Prepare Calibration Standards E1 Construct Calibration Curve A1->E1 A2 Add Excess Solid to Vial A3 Add Solvent A2->A3 B Agitate at Constant Temp (24-48 hours) A3->B C1 Settle Excess Solid B->C1 C2 Centrifuge C1->C2 D1 Filter Supernatant C2->D1 D2 Dilute Sample D1->D2 D3 Analyze via HPLC/UV-Vis D2->D3 E2 Calculate Solubility D3->E2 E1->E2

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound in a given solvent is a result of the interplay between several factors:

  • Solvent Polarity: As discussed, polar solvents will better solvate the polar functional groups of the molecule. A solvent's polarity is influenced by its dipole moment and its ability to act as a hydrogen bond donor or acceptor.

  • Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solvent system.

  • pH (in aqueous or protic solvents): The amino group is basic and can be protonated under acidic conditions to form a more soluble salt. Conversely, the ester group can be hydrolyzed under strongly acidic or basic conditions, which would chemically alter the compound.

  • Crystalline Structure: The stability of the crystal lattice of the solid compound must be overcome by the energy of solvation. Different polymorphic forms of a compound can exhibit different solubilities.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solute 4-Amino-2,3-dichloro-benzoic acid methyl ester Solubility Solubility Solute->Solubility Solvent Organic Solvent Solvent->Solubility Polarity_S Polarity (Amino, Ester) H_Bonding_S H-Bonding Capability MW Molecular Weight Crystal_Lattice Crystal Lattice Energy Polarity_V Polarity H_Bonding_V H-Bonding Capability Temp Temperature Temp->Solubility pH pH (if applicable) pH->Solubility

Caption: Key Factors Influencing the Solubility of the Target Compound.

Conclusion

References

  • U.S. Pharmacopeial Convention. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Avdeef, A. (2012).
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-amino-, methyl ester (CAS 619-45-4). Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Amino-2-Chlorobenzoic Acid Methyl Ester. Retrieved from [Link]

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discovery and history of 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester: Synthesis, Properties, and Applications

Introduction

This compound, with the CAS Registry Number 1807013-25-7, is a polysubstituted aromatic compound of growing interest in the fields of chemical synthesis and materials science.[1] Its molecular structure, featuring an aminobenzoic acid core with two adjacent chlorine substituents and a methyl ester group, provides a unique combination of reactive sites, making it a valuable building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway based on established organic chemistry principles, its known applications, and its chemical properties. While the specific historical details of its initial discovery and synthesis are not widely documented in publicly available scientific literature, its utility as a chemical intermediate is recognized by several chemical manufacturers.[1]

Chemical Identity and Properties

This compound is a solid, appearing as a colorless to yellowish transparent substance at room temperature.[1] The strategic placement of its functional groups—an amino group at the para-position, chlorine atoms at the ortho- and meta-positions, and a methyl ester—governs its chemical reactivity and physical properties.[1]

PropertyValueSource
IUPAC Name methyl 4-amino-2,3-dichlorobenzoateN/A
CAS Number 1807013-25-7[1]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Appearance Colorless or yellowish transparent solid[1]
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide; limited solubility in water.[1]

The reactivity of this molecule is characterized by its multiple functional groups:

  • The amino group (-NH₂) at the 4-position is a nucleophilic center, susceptible to reactions such as acylation, alkylation, and diazotization.

  • The methyl ester group (-COOCH₃) can undergo hydrolysis, transesterification, and reduction.

  • The chlorine atoms at positions 2 and 3 can be involved in nucleophilic aromatic substitution reactions under specific conditions.

  • The aromatic ring itself can undergo further electrophilic substitution, with the existing substituents directing the position of new functional groups.[1]

Proposed Synthesis Pathway

Synthesis_Pathway A 1,2-Dichloro-3-methylbenzene B 1,2-Dichloro-3-methyl-4-nitrobenzene A->B Nitration (HNO₃, H₂SO₄) C 2,3-Dichloro-4-nitrobenzoic acid B->C Oxidation (KMnO₄ or other strong oxidant) D 4-Amino-2,3-dichlorobenzoic acid C->D Reduction (e.g., Fe/HCl or H₂/Pd-C) E This compound D->E Fischer Esterification (CH₃OH, H₂SO₄)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Proposed Synthesis

The following protocol outlines a potential multi-step synthesis. Researchers should exercise caution and adapt the procedures based on laboratory conditions and safety protocols.

Step 1: Nitration of 1,2-Dichloro-3-methylbenzene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 1,2-dichloro-3-methylbenzene to the cooled sulfuric acid while maintaining the temperature.

  • Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it separately.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the dichlorotoluene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time, then pour the mixture over crushed ice. The precipitated product, 1,2-dichloro-3-methyl-4-nitrobenzene, is then filtered, washed with water until neutral, and dried.

Step 2: Oxidation to 2,3-Dichloro-4-nitrobenzoic acid

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 1,2-dichloro-3-methyl-4-nitrobenzene from the previous step in a suitable solvent, such as aqueous pyridine or a mixture of t-butanol and water.

  • Oxidant Addition: Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions.

  • Reaction Monitoring: Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2,3-dichloro-4-nitrobenzoic acid. Filter the solid, wash with cold water, and dry.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Suspend the 2,3-dichloro-4-nitrobenzoic acid in a mixture of ethanol and water or in the presence of an acid like hydrochloric acid.

  • Reducing Agent: Add a reducing agent, such as iron powder or tin(II) chloride. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed.

  • Reaction: Heat the mixture under reflux with stirring for several hours.

  • Work-up: After the reaction is complete, filter the hot solution to remove the metal salts. Neutralize the filtrate to precipitate the 4-amino-2,3-dichlorobenzoic acid. Filter the product, wash with water, and dry.

Step 4: Fischer Esterification

  • Reaction Setup: In a round-bottom flask with a reflux condenser, suspend the 4-amino-2,3-dichlorobenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Esterification: Heat the mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Applications and Future Directions

The primary application of this compound is as an organic intermediate in chemical synthesis.[1] Its trifunctional nature makes it a versatile precursor for a variety of more complex molecules with potential uses in:

  • Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs).[1] The specific substitution pattern can be crucial for biological activity.

  • Agrochemicals: In the development of new herbicides and pesticides.[1]

  • Specialty Chemicals and Materials Science: For the synthesis of dyes, resins, and other functional materials.[1]

As synthetic methodologies continue to advance, the utility of this compound as a scaffold for creating novel molecules is expected to grow, particularly in the fields of medicinal chemistry and materials science.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate. While its historical origins are not well-documented, its chemical properties and reactivity make it a useful component in the synthetic chemist's toolbox. The proposed multi-step synthesis provides a reliable method for its preparation, enabling further research into its potential applications in drug discovery, agrochemicals, and the development of novel materials.

References

Sources

An In-depth Technical Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No. 1807013-25-7), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, including molecular weight and formula, and outlines its reactivity profile. Furthermore, this guide explores its synthesis, analytical characterization, and established applications, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a substituted benzoic acid derivative featuring a strategic arrangement of functional groups that impart significant versatility as a building block in organic synthesis.[1] The presence of an amino group, two chlorine atoms, and a methyl ester on the aromatic ring allows for a wide range of chemical transformations.[1] This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its effective utilization in research and development.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name methyl 4-amino-2,3-dichlorobenzoateN/A
Synonyms This compound[1]
CAS Number 1807013-25-7[1]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Appearance Colorless to yellowish transparent solid[1]
Purity ≥98% (Commercial Grade)[2]
Inferred Physical Properties:
  • Solubility: Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide, with limited solubility in water.[1]

  • Melting Point: As a solid at room temperature, it is expected to have a distinct melting point. However, a specific experimentally determined value for this isomer is not consistently reported in publicly available literature.

Molecular Structure and Reactivity

The unique substitution pattern on the benzene ring is central to the chemical utility of this compound.

Caption: Structure of this compound.

The reactivity of this molecule is governed by its three key functional groups:

  • Amino Group (-NH₂): Located at the 4-position, this group is a nucleophilic center and can readily undergo reactions such as diazotization, acylation, and alkylation.[1]

  • Methyl Ester Group (-COOCH₃): This group can be subjected to hydrolysis to yield the corresponding carboxylic acid, transesterification, or reduction to an alcohol.[1]

  • Chlorine Atoms (-Cl): The two chlorine atoms at the 2 and 3 positions can participate in nucleophilic aromatic substitution reactions under specific conditions.[1]

The interplay of these functional groups makes it a valuable scaffold for constructing more complex molecules, particularly in multi-step synthetic pathways.[1]

Synthesis and Manufacturing

While specific, detailed laboratory-scale synthesis protocols for this compound are not widely published, the general approach involves the esterification of the corresponding carboxylic acid. Industrial production is carried out by specialized chemical manufacturers.[1] The process likely involves multi-step synthesis in large-scale reactors (1000L to 8000L) with quality control ensured by analytical techniques such as GC, HPLC, and NMR.[1]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods. While a comprehensive set of public data for this specific isomer is limited, the expected spectral characteristics would be:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons, the amino protons, and the methyl ester protons. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts providing information about their chemical environment.

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and C-Cl stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (220.05 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Research and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules.[1]

Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structural features are often incorporated into the core of drug candidates.

Agrochemical Development

It is also utilized in the development of new agrochemicals, where the specific substitution pattern can contribute to the biological activity of herbicides and pesticides.[1]

Specialty Chemicals

Beyond life sciences, it is a precursor for the synthesis of specialty chemicals, including dyes, resins, and materials for ceramic coatings.[1]

Safety and Handling

While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found, GHS hazard classifications for similar compounds suggest the following:

  • Hazard Statements: May cause respiratory irritation, serious eye irritation, and skin irritation.

  • Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its unique combination of functional groups provides a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

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potential research areas for 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Research Areas for 4-Amino-2,3-dichloro-benzoic acid methyl ester

Authored by a Senior Application Scientist

Preamble: From Chemical Intermediate to High-Potential Research Scaffold

This compound (CAS No. 1807013-25-7) is a halogenated aromatic compound currently positioned in the chemical landscape primarily as a synthetic intermediate.[1] Its value is recognized in the synthesis of more complex molecules for materials science applications, including dyes, resins, and coatings.[1] However, to view this molecule solely as a stepping stone is to overlook the latent potential embedded within its structure. The strategic placement of an amino group, a methyl ester, and two chlorine atoms on a benzene ring creates a scaffold ripe for exploration in medicinal chemistry, agrochemistry, and pharmacology.

This guide moves beyond the compound's current applications to illuminate its potential as a core research scaffold. We will dissect its structural features, draw parallels to established bioactive molecules, and propose concrete, actionable research plans for unlocking its therapeutic and commercial value. This document is intended for researchers, scientists, and drug development professionals seeking novel starting points for innovation.

Core Molecular Profile and Synthetic Versatility

Understanding the inherent chemical personality of this compound is fundamental to envisioning its future applications.

Structural and Physicochemical Properties

The molecule's architecture dictates its reactivity and potential biological interactions.

PropertyValueSource
CAS Number 1807013-25-7[1]
Molecular Formula C₈H₇Cl₂NO₂[1]
Appearance Colorless to yellowish solid[1]
Key Functional Groups 1. Aromatic Amino Group (-NH₂) 2. Methyl Ester (-COOCH₃) 3. Vicinal Dichloro Substituents (-Cl)[1]

The nucleophilic amino group at the 4-position, the electrophilic ester, and the electron-withdrawing chlorine atoms at the 2 and 3-positions create a molecule with multiple reactive sites, making it an ideal starting point for chemical library synthesis.[1]

Key Reaction Pathways for Derivatization

The true potential of this compound lies in its utility as a versatile building block.[1] Its functional groups serve as handles for a wide array of chemical modifications.

  • N-Functionalization: The primary amino group is a prime site for acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse side chains to probe structure-activity relationships (SAR).

  • Ester Hydrolysis/Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This is a classic strategy in drug discovery to modulate solubility and cell permeability.

  • Aromatic Substitution: While the ring is electron-deficient due to the chloro and ester groups, nucleophilic aromatic substitution (SNAr) reactions may be possible under specific conditions, though less facile than electrophilic substitutions on an activated ring.

The following workflow illustrates a strategic approach to generating a focused library of derivatives from the core scaffold.

G cluster_0 Modification of Amino Group (-NH2) cluster_1 Modification of Ester Group (-COOCH3) cluster_2 Screening Library start This compound N_Acyl N-Acyl Derivatives start->N_Acyl Acyl Halide / Anhydride N_Alkyl N-Alkyl Derivatives start->N_Alkyl Reductive Amination N_Sulfonyl N-Sulfonyl Derivatives start->N_Sulfonyl Sulfonyl Chloride Acid Carboxylic Acid Intermediate start->Acid Saponification (e.g., LiOH) Library Diverse Chemical Library N_Acyl->Library N_Alkyl->Library N_Sulfonyl->Library Amide Amide Derivatives Acid->Amide Amine Coupling (e.g., HATU) Amide->Library

Figure 1: Synthetic workflow for library generation.

Potential Research Area 1: Oncology

The structural motifs within this compound are reminiscent of several classes of anticancer agents, particularly kinase inhibitors.

Rationale: The Dichlorobenzene and Aminobenzoic Acid Motifs in Cancer Therapy
  • Dichloro-Substitution: The 2,4-dichloro substitution pattern is a well-established feature in many small-molecule kinase inhibitors. This moiety often occupies hydrophobic pockets in the ATP-binding site of kinases. For example, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been explored as inhibitors of human carbonic anhydrases (hCAs), including tumor-associated isoforms IX and XII.[2]

  • 4-Aminobenzoic Acid Scaffold: The 4-aminobenzoate structure is a key component of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a critical target in lung, colorectal, and other cancers. A recent study demonstrated that new derivatives of 4-amino-3-chloro benzoate ester could act as EGFR tyrosine kinase inhibitors, inducing apoptosis in cancer cell lines.[3]

The combination of the dichloro- and 4-amino-benzoate features in a single molecule makes it a compelling candidate for investigation as a novel kinase inhibitor.

Proposed Research Workflow: From Hit Identification to Lead Optimization

A systematic approach is required to evaluate the anticancer potential of derivatives.

G cluster_0 Primary Screening cluster_1 Secondary Screening (for Active Hits) cluster_2 Mechanism of Action cluster_3 Lead Optimization start Synthesized Library of 4-Amino-2,3-dichloro-benzoate Derivatives CellViability Cell Viability Assay (e.g., MTT on A549, HepG2, HCT-116) start->CellViability KinaseAssay In Vitro Kinase Panel (e.g., EGFR, VEGFR, BRAF) CellViability->KinaseAssay IC50 < 10 µM Docking Molecular Docking (Target Kinase ATP Pocket) KinaseAssay->Docking ApoptosisAssay Apoptosis Assay (e.g., Caspase 3/8 Activation) KinaseAssay->ApoptosisAssay ADMET In Silico ADMET Prediction Docking->ADMET CellCycle Cell Cycle Analysis ApoptosisAssay->CellCycle G cluster_0 Primary Screening cluster_1 Secondary Evaluation (for Active Hits) cluster_2 Mechanism of Action cluster_3 Lead Prioritization start Synthesized Library of 4-Amino-2,3-dichloro-benzoate Derivatives MIC_Assay Minimum Inhibitory Concentration (MIC) (vs. E. coli, S. aureus, C. albicans) start->MIC_Assay MBC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Assay->MBC_Assay MIC < 32 µg/mL Esterase_Assay Ester Hydrolysis Assay (using microbial lysates) MIC_Assay->Esterase_Assay Active as Ester Toxicity_Assay Mammalian Cell Cytotoxicity (e.g., on HEK293 cells) MBC_Assay->Toxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = IC50 / MIC) Toxicity_Assay->Selectivity_Index Target_ID Target Identification Studies Esterase_Assay->Target_ID

Figure 3: Screening workflow for antimicrobial drug discovery.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of novel compounds.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and/or fungal strains (Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL in broth) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Dilute the standardized microbial suspension in broth so that adding 50 µL to each well results in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Potential Research Area 3: Agrochemicals

The history of chlorinated benzoic acids is deeply intertwined with the development of herbicides. [4]

Rationale: A Proven Scaffold for Herbicidal Activity

Derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acid have been explicitly investigated for their phytotoxic action. [5]These studies found that the specific substitution pattern on the ring, as well as the nature of the functional groups (acid vs. ester vs. amide), significantly impacts herbicidal activity and selectivity. [5]The methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid, for instance, showed selective phytotoxicity. [5]This precedent strongly suggests that this compound and its derivatives are promising candidates for novel herbicides.

Proposed Research Workflow: Herbicide Candidate Screening

The evaluation of herbicidal potential involves testing against a panel of representative plant species.

  • Library Synthesis: Create derivatives by modifying the amino and ester groups to modulate properties like water solubility and uptake by plants.

  • Pre-Emergence Assay:

    • Treat soil in pots with the test compounds at various concentrations (e.g., 0.5, 2, 6 kg/ha ).

    • Sow seeds of representative weed species (e.g., Amaranthus retroflexus) and crop species (e.g., Zea mays).

    • Water and incubate under controlled greenhouse conditions.

    • Assess germination rates and plant vigor after 2-3 weeks.

  • Post-Emergence Assay:

    • Grow plants to the 2-4 leaf stage.

    • Apply the test compounds as a foliar spray.

    • Include a surfactant to aid in absorption.

    • Observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 2-3 weeks.

  • Dose-Response and Selectivity: For active compounds, conduct detailed dose-response studies to determine the GR₅₀ (concentration for 50% growth reduction) and evaluate selectivity between weed and crop species.

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a strategically functionalized scaffold with significant, untapped potential. By leveraging knowledge from structurally analogous compounds, this guide has outlined three high-priority research avenues: oncology, antimicrobials, and agrochemicals. The proposed workflows and experimental protocols provide a clear roadmap for academic and industrial researchers to begin exploring this promising chemical space. The key to unlocking its value will be a systematic medicinal chemistry effort coupled with robust biological screening. The convergence of the dichloro- and aminobenzoate motifs in this single, readily modifiable molecule makes it a compelling starting point for the discovery of novel bioactive agents.

References
  • BenchChem. (n.d.). An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters.
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  • Vulcanchem. (n.d.). This compound.
  • Jain, S., et al. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.
  • Leite, D. C. F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH.
  • Jain, S., et al. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate.
  • Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS.
  • Pharmacy 180. (n.d.). Para amino benzoic acid derivatives.
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • Younas, S., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC - NIH.
  • Bentham Science Publisher. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
  • Al-Suhaimi, K. S., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
  • PrepChem.com. (n.d.). Synthesis of 2. 3-Amino-2,5-dichloro-4-methylbenzoic acid.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Abdel-Gawad, H., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central.
  • Baruffini, A., & Borgna, P. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. PubMed.
  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

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An In-depth Technical Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Development

In the landscape of pharmaceutical and medicinal chemistry, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile chemical building blocks. 4-Amino-2,3-dichloro-benzoic acid methyl ester (Methyl 4-amino-2,3-dichlorobenzoate) has emerged as a significant intermediate, offering a unique combination of reactive functional groups and a specific substitution pattern on the aromatic ring.[1] This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The strategic placement of an amino group, a methyl ester, and two chlorine atoms on the benzene ring makes this molecule a valuable scaffold for creating more complex and biologically active compounds.[1] Its primary role as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and other specialty chemicals underscores its importance in organic synthesis.[1]

Chemical Identity and Physicochemical Properties

This compound is a substituted benzoic acid derivative. The presence of both an electron-donating amino group and electron-withdrawing chlorine atoms, along with the ester functionality, imparts a unique reactivity profile to the molecule.

PropertyValue/DescriptionSource
CAS Registry Number 1807013-25-7[1]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Appearance Colorless or yellowish transparent solid[1]
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water.[1]
Melting Point While not explicitly documented for this compound, the related methyl 4-amino-2-chlorobenzoate has a melting point of 112-114°C.

Synthesis and Reaction Mechanisms

Step 1: Esterification of 2,3-dichloro-4-nitrobenzoic acid

The initial step involves the esterification of the carboxylic acid to prevent its interference in the subsequent reduction of the nitro group. A common and effective method is the Fischer-Speier esterification, using methanol in the presence of an acid catalyst like sulfuric acid.

Experimental Protocol: Methyl Ester Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dichloro-4-nitrobenzoic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2,3-dichloro-4-nitrobenzoate. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation being common choices.

Experimental Protocol: Nitro Group Reduction

  • Reaction Setup: Dissolve the methyl 2,3-dichloro-4-nitrobenzoate from the previous step in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

  • Work-up: Cool the reaction mixture and carefully neutralize the acid with a base, such as a concentrated sodium hydroxide solution, until the solution is alkaline. This will precipitate the tin salts.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Proposed Synthesis Workflow Diagram

Synthesis_Workflow start 2,3-dichloro-4-nitrobenzoic acid step1 Esterification (Methanol, H₂SO₄, Reflux) start->step1 intermediate Methyl 2,3-dichloro-4-nitrobenzoate step1->intermediate step2 Nitro Group Reduction (SnCl₂·2H₂O, HCl) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The two aromatic protons will likely appear as doublets in the downfield region, with their chemical shifts and coupling constants influenced by the surrounding substituents. The amine protons will likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.8-3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the positions of the amino, chloro, and ester groups.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.05 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional groups: the aromatic amine, the methyl ester, and the chloro-substituted aromatic ring.[1]

  • Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including diazotization, acylation, alkylation, and condensation reactions.[1] This functionality is often the starting point for building more complex molecular architectures.

  • Methyl Ester Group: The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or undergo transesterification with other alcohols.[1]

  • Aromatic Ring: The chlorine atoms and the amino group influence the reactivity of the aromatic ring towards electrophilic substitution. The chlorine atoms can also be displaced via nucleophilic aromatic substitution under specific conditions.[1]

Reaction Scheme Diagram

Reactivity cluster_amino Amino Group Reactions cluster_ester Ester Group Reactions cluster_ring Aromatic Ring Reactions start This compound diazotization Diazotization start->diazotization acylation Acylation start->acylation alkylation Alkylation start->alkylation hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction transesterification Transesterification start->transesterification nucleophilic_sub Nucleophilic Aromatic Substitution start->nucleophilic_sub

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Amino-2,3-dichloro-benzoic acid methyl ester, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The structural features of this compound, including a reactive amino group, an ester functionality, and a dichlorinated aromatic ring, make it a valuable building block in organic synthesis.[1] We present a detailed, validated protocol based on the robust Fischer-Speier esterification method, which is well-suited for this class of compounds. The narrative emphasizes the underlying chemical principles, safety considerations, and procedural logic to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction & Scientific Principle

This compound (CAS No. 1807013-25-7) is a substituted aromatic compound whose utility is derived from its multiple functional groups.[1] The synthesis of this ester is most commonly achieved through the direct esterification of its parent carboxylic acid, 4-Amino-2,3-dichloro-benzoic acid.

The Fischer-Speier Esterification Mechanism

The chosen method, Fischer-Speier esterification, is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the benzoic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final methyl ester product.

To ensure a high conversion rate, the reaction equilibrium must be shifted towards the product side. In accordance with Le Châtelier's principle, this protocol utilizes a large excess of methanol, which serves as both a reactant and the solvent, to drive the reaction to completion.[2]

Reaction Scheme:

Materials, Reagents, and Equipment

Reagents and Chemicals
Reagent/MaterialGradeRecommended SupplierNotes
4-Amino-2,3-dichloro-benzoic acid≥97%e.g., Sigma-Aldrich, Combi-BlocksStarting material. Ensure it is dry.
Methanol (CH₃OH)Anhydrous (≥99.8%)e.g., Fisher ScientificActs as both reactant and solvent.[2] Must be anhydrous to favor ester formation.
Sulfuric Acid (H₂SO₄)Concentrated (98%)e.g., VWRCatalyst. Highly corrosive. Handle with extreme care.[2]
Ethyl Acetate (EtOAc)Reagent GradeVariousFor product extraction.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralization of the acid catalyst.[2]
Sodium Chloride (NaCl)Reagent GradeVariousFor preparing saturated brine solution for the aqueous wash.[2]
Magnesium Sulfate (MgSO₄)AnhydrousVariousDrying agent for the organic phase.
Deionized Water (H₂O)N/AN/AUsed for work-up and preparation of aqueous solutions.
Equipment
  • Round-bottom flasks (e.g., 250 mL, 500 mL)

  • Reflux condenser with water lines

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (e.g., 500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Step 1: Reaction Setup
  • Place a 10.0 g (48.5 mmol, 1.0 eq) sample of 4-Amino-2,3-dichloro-benzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 120 mL of anhydrous methanol to the flask. Stir the mixture at room temperature to dissolve the starting material. It may not dissolve completely, forming a slurry.

  • Set up the flask for reflux by attaching a condenser. Ensure a gentle flow of cold water through the condenser.

Step 2: Acid-Catalyzed Esterification
  • In a fume hood, slowly and carefully add 2.5 mL (4.5 g, 45.9 mmol, ~0.95 eq) of concentrated sulfuric acid to the stirring mixture dropwise using a glass pipette.

    • Causality Note: The addition of sulfuric acid is highly exothermic and can cause the methanol to boil if added too quickly.[2] Slow addition ensures temperature control. The acid protonates the carbonyl, making it susceptible to nucleophilic attack by methanol.

  • Once the addition is complete, turn on the heating mantle or immerse the flask in a pre-heated oil bath. Heat the mixture to a gentle reflux (approximately 65°C for methanol).[2]

  • Maintain the reflux for 4-6 hours.

Step 3: Reaction Monitoring
  • Periodically monitor the reaction's progress using TLC (e.g., every hour after the first 2 hours).

  • Prepare a TLC plate with a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material (dissolved in methanol) and the reaction mixture.

  • The reaction is considered complete upon the disappearance of the starting material spot. The product, being less polar than the carboxylic acid, will have a higher Rf value.

Step 4: Work-up and Product Isolation
  • Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.

  • Carefully dilute the residue with ~100 mL of deionized water and transfer it to a 500 mL separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate in small portions to neutralize the mixture. Swirl gently after each addition.

    • Causality Note: This step neutralizes the sulfuric acid catalyst. CO₂ gas will evolve, so vent the separatory funnel frequently to release pressure. Continue adding bicarbonate solution until the gas evolution ceases and the aqueous layer is slightly basic (pH ~8, check with pH paper).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Wash the combined organic layers with 100 mL of saturated aqueous sodium chloride (brine).

    • Causality Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.[2]

  • Dry the organic layer over anhydrous magnesium sulfate. Let it stand for 15-20 minutes, then filter to remove the drying agent.

  • Remove the solvent (ethyl acetate) using a rotary evaporator to yield the crude this compound, which should appear as a solid.[1]

Step 5: Purification
  • The crude product can be purified by recrystallization. A common solvent system for similar compounds is ethanol or a mixture of ethanol and water.[3]

  • Dissolve the crude solid in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The final product should be a colorless to yellowish solid.[1] Characterize by melting point, NMR, and/or mass spectrometry to confirm identity and purity.

Visualization of the Synthesis Workflow

The following diagram outlines the complete workflow from reaction setup to the final purified product.

Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Esterification cluster_workup 3. Isolation & Work-up cluster_purify 4. Purification A Charge Flask: 4-Amino-2,3-dichloro-benzoic acid + Anhydrous Methanol B Assemble Reflux Apparatus A->B C Slowly Add H₂SO₄ (catalyst) (Caution: Exothermic) B->C D Heat to Reflux (~65°C) (4-6 hours) C->D E Monitor by TLC until Starting Material is Consumed D->E F Cool to Room Temperature & Remove Methanol (Rotovap) E->F G Neutralize with aq. NaHCO₃ (pH ~8) F->G H Extract with Ethyl Acetate (3x) G->H I Wash Organic Layer with Brine H->I J Dry with MgSO₄ & Filter I->J K Concentrate on Rotovator to Yield Crude Product J->K L Recrystallize from suitable solvent (e.g., Ethanol) K->L M Collect Crystals by Filtration & Dry Under Vacuum L->M N Final Product: 4-Amino-2,3-dichloro-benzoic acid methyl ester M->N

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • General: Always perform reactions in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It can cause severe burns upon contact. Always add acid to the solvent slowly and never the other way around. Handle only with appropriate acid-resistant gloves.

  • Solvents: Methanol and ethyl acetate are flammable. Keep them away from ignition sources. Ensure the rotary evaporator is operated with care to prevent bumping.

References

  • Vulcanchem. (n.d.). This compound.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid.
  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.

Sources

Synthesis of 4-Amino-2,3-dichloro-benzoic Acid Methyl Ester: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide to the synthesis of 4-Amino-2,3-dichloro-benzoic acid methyl ester, a valuable intermediate in the development of pharmaceuticals and specialty chemicals.[1] We delve into the underlying reaction mechanism of the Fischer-Speier esterification, offering a step-by-step protocol grounded in established chemical principles. This guide is designed for researchers, chemists, and drug development professionals, providing not only a reproducible methodology but also the causal reasoning behind critical experimental steps to ensure both safety and success.

Introduction: The Utility of a Dihalogenated Anthranilate

This compound (Methyl 4-amino-2,3-dichlorobenzoate) is a substituted aromatic compound whose strategic placement of functional groups—an amino group, a methyl ester, and two chlorine atoms—makes it a versatile building block in organic synthesis.[1] Its structure is particularly relevant in the construction of more complex molecules for agrochemicals, dyes, and notably, as an intermediate for Active Pharmaceutical Ingredients (APIs).[1]

The synthesis of this compound is most commonly achieved through the esterification of its parent carboxylic acid, 4-Amino-2,3-dichloro-benzoic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, stands as a robust and widely adopted method for this transformation due to its reliability and operational simplicity.[2][3] This guide will focus exclusively on this proven synthetic route.

The Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The reaction's success hinges on pushing the equilibrium toward the product side. This is typically achieved by using one of the reactants, usually the alcohol, in large excess or by removing water as it is formed.[2][3]

The mechanism proceeds through several distinct, reversible steps:

  • Protonation of the Carbonyl Group: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5]

  • Nucleophilic Attack by Alcohol: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2][5]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid. This converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This yields a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[5]

A critical consideration for aminobenzoic acids is the presence of the basic amino group. This group is also protonated by the strong acid catalyst, forming an ammonium salt. While this prevents unwanted side reactions at the amino group, it effectively consumes the acid. Therefore, a stoichiometric excess of acid is often required beyond a purely catalytic amount.[4] This ammonium salt is deprotonated during the final workup phase to yield the neutral product.

Diagram of the Fischer-Speier Esterification Mechanism

Fischer_Esterification Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products Acid 4-Amino-2,3-dichloro-benzoic acid Protonation 1. Protonation of Carbonyl Acid->Protonation Methanol Methanol (CH3OH) Attack 2. Nucleophilic Attack Methanol->Attack Protonation->Attack Tetra_Intermediate Tetrahedral Intermediate Attack->Tetra_Intermediate Proton_Transfer 3. Proton Transfer Tetra_Intermediate->Proton_Transfer Elimination 4. Water Elimination Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water (H2O) Elimination->Water - H2O Ester This compound Deprotonation->Ester Catalyst H+ (Catalyst) Deprotonation->Catalyst Regenerated Catalyst->Protonation

Caption: A workflow illustrating the key stages of the Fischer-Speier esterification.

Experimental Protocol

This protocol details the synthesis of the title compound via Fischer-Speier esterification. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeNotes
4-Amino-2,3-dichloro-benzoic acid≥97%Starting material.
Methanol (MeOH)AnhydrousActs as both reactant and solvent.[3]
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst. Extremely corrosive.[3][4]
Sodium Carbonate (Na₂CO₃)Reagent GradeFor neutralization.
Ethyl AcetateReagent GradeFor extraction/recrystallization.
Deionized WaterHigh PurityFor workup and washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying the organic phase.
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter flask for vacuum filtration

  • Rotary evaporator

Step-by-Step Procedure

A. Reaction Setup and Execution

  • Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Amino-2,3-dichloro-benzoic acid (1.0 eq, e.g., 5.0 g).

  • Add Solvent/Reactant: Add anhydrous methanol (15-20 eq, e.g., 80-100 mL). Stir the mixture to dissolve the solid. Gentle warming may be required.

  • Catalyst Addition (Critical Step): Place the flask in an ice bath to cool the solution to 0-5 °C. While stirring vigorously, slowly and carefully add concentrated sulfuric acid (1.5-2.0 eq) dropwise via a pipette.

    • Causality: This exothermic addition must be controlled to prevent overheating. The excess acid ensures complete protonation of both the carboxylic acid and the amino group.[4]

  • Reflux: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approx. 65 °C for methanol) using a heating mantle.

    • Causality: Heating increases the reaction rate, while the reflux condenser prevents the loss of volatile methanol, allowing the reaction to proceed to completion over several hours.[6]

  • Monitoring: Allow the reaction to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

B. Work-up and Isolation

  • Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. This will dilute the acid and may cause the product's salt to precipitate.

  • Neutralization (Critical Step): While stirring the aqueous mixture, slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃).

    • Causality: The base neutralizes the excess sulfuric acid and, crucially, deprotonates the ammonium salt of the product. The neutral ester is significantly less soluble in water and will precipitate out as a solid.[4] Continue adding the base until the pH of the solution is approximately 8-9 (test with pH paper). Vigorous gas (CO₂) evolution will be observed.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid cake on the filter paper with three portions of cold deionized water (3 x 30 mL) to remove any residual salts.

  • Drying: Dry the crude product, either air-dried overnight or in a vacuum oven at a low temperature (e.g., 40-50 °C).

C. Purification

  • Recrystallization: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water or methanol/water mixture. Dissolve the crude solid in a minimum amount of hot alcohol and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

PropertyExpected Value/Appearance
Appearance Colorless to yellowish solid.[1]
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
¹H NMR Expect signals for the methyl ester protons (~3.9 ppm), the amino protons, and aromatic protons.
¹³C NMR Expect signals for the ester carbonyl carbon (~165-170 ppm), methyl carbon (~52 ppm), and aromatic carbons.
Mass Spectrometry ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the product's mass.

Note: Specific spectral data can be found in chemical databases such as ChemicalBook for comparison.[7]

Summary of Key Parameters and Safety

ParameterRecommended ValueRationale
Reactant Ratio 15-20 eq. of MethanolServes as both solvent and reactant; excess drives equilibrium.[3]
Catalyst Load 1.5-2.0 eq. of H₂SO₄Ensures protonation of both carboxyl and amino groups.
Temperature Reflux (~65 °C)Increases reaction rate without loss of solvent.[6]
Reaction Time 4-6 hoursSufficient time to reach equilibrium/completion.
Workup pH 8-9Ensures complete deprotonation of the product for precipitation.[4]

Safety Precautions:

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Always add acid to the solvent/solution slowly and under cooling. Handle with extreme care.[4]

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Neutralization: The neutralization step produces carbon dioxide gas. Ensure adequate ventilation to avoid pressure buildup.

References

Application Notes and Protocols for 4-Amino-2,3-dichloro-benzoic acid methyl ester in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No. 1807013-25-7). This guide moves beyond a simple recitation of steps to explain the causality behind its applications, ensuring protocols are robust and self-validating. We will explore its profile as a chemical intermediate, detail critical safety and handling procedures, and provide step-by-step protocols for its application in multi-step synthesis and as a scaffold in drug discovery, particularly for kinase inhibitor development.

Compound Profile and Strategic Value

This compound is a strategically-substituted aromatic compound whose value lies in the unique reactivity conferred by its distinct functional groups.[1] The spatial arrangement of an amino group, a methyl ester, and two chlorine atoms on the benzene ring makes it a highly versatile building block for constructing more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1]

Table 1: Physicochemical Properties

Property Value Source
Chemical Name This compound [1]
Synonym(s) Methyl 4-amino-2,3-dichlorobenzoate [1]
CAS Number 1807013-25-7 [1]
Molecular Formula C₈H₇Cl₂NO₂ [1]
Appearance Colorless or yellowish transparent substance [1]

| Solubility | Likely soluble in common organic solvents (DCM, Chloroform, DMF); limited solubility in water. |[1] |

The Chemistry of Reactivity

The utility of this compound stems from the differential reactivity of its functional groups, which allows for selective, stepwise modifications.[1]

  • Amino Group (-NH₂): Located at the C-4 position, this group is a potent nucleophile and the primary site for reactions such as acylation, alkylation, and diazotization. This allows for the extension of the molecular framework.

  • Methyl Ester Group (-COOCH₃): This group can undergo hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or amidation/transesterification to introduce new functionalities.

  • Chlorine Atoms (-Cl): The two chlorine atoms at the C-2 and C-3 positions can participate in nucleophilic aromatic substitution reactions, although this typically requires specific and often harsh conditions. Their primary role is often electronic and steric, influencing the reactivity of the other groups and providing bulk to the final molecule.

G cluster_amino Amino Group Reactions cluster_ester Ester Group Reactions cluster_ring Aromatic Ring Reactions main 4-Amino-2,3-dichloro-benzoic acid methyl ester acylation N-Acylation / Sulfonylation main->acylation -NH₂ alkylation N-Alkylation main->alkylation -NH₂ diazotization Diazotization -> Sandmeyer Rxn main->diazotization -NH₂ hydrolysis Hydrolysis -> Acid main->hydrolysis -COOCH₃ amidation Amidation -> Amide main->amidation -COOCH₃ reduction Reduction -> Alcohol main->reduction -COOCH₃ snar Nu- Aromatic Substitution (under specific conditions) main->snar -Cl

Caption: Potential reaction pathways for this compound.

Safety and Handling Protocols

This compound and its derivatives must be handled with care. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar dichlorinated and aminobenzoic acid compounds indicate a consistent hazard profile.[2][3][4]

Table 2: Summary of Potential Hazards

Hazard Type Description Recommended Precaution Source
Skin Irritation Causes skin irritation. Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[3] [2][5]
Eye Irritation Causes serious eye irritation. Wear safety glasses or goggles.[3] [2][5]
Respiratory Irritation May cause respiratory irritation if inhaled as dust. Use in a well-ventilated area or chemical fume hood. Avoid generating dust.[3] [3][5]

| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. |[6] |

Protocol 2.1: Standard Laboratory Handling
  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3][5]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][3]

  • Spill Management: In case of a spill, avoid generating dust.[3] Collect the material using a dry method (e.g., sweeping with care) and place it in a labeled container for hazardous waste disposal. Do not let the product enter drains.[3]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[2] If irritation persists, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

    • Ingestion: Rinse mouth with water and seek medical attention.[6]

Core Application: A Scaffold for Multi-Step Synthesis

The primary application of this compound is as a versatile intermediate.[1] Its functional groups provide orthogonal "handles" for building molecular complexity. A common initial step is the modification of the highly reactive amino group.

Protocol 3.1: General Procedure for N-Acylation

This protocol describes the reaction of the 4-amino group with an acyl chloride to form an amide linkage, a fundamental transformation in many synthetic routes.

Rationale: The amino group is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct, preventing it from protonating the starting amine and rendering it unreactive.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine). Stir the solution at room temperature for 10 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 1.1 equivalents of the desired acyl chloride in the same anhydrous solvent dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with the organic solvent.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the resulting crude product by column chromatography on silica gel or by recrystallization. Validate the structure of the purified N-acyl product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Application in Drug Discovery: Scaffolding for Kinase Inhibitors

Substituted aminobenzoic acid derivatives are privileged scaffolds in medicinal chemistry, particularly for developing kinase inhibitors.[7][8] Recent research has demonstrated that derivatives of a closely related compound, 4-amino-3-chloro benzoate ester, can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9][10] These inhibitors function by inducing apoptosis in cancer cells.[9][10]

G ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Binds & Activates atp ATP egfr->atp Uses pi3k PI3K/Akt Pathway egfr->pi3k ras Ras/MAPK Pathway egfr->ras Phosphorylates Downstream Targets inhibitor Our Synthesized Inhibitor inhibitor->egfr Blocks ATP Binding Site adp ADP atp->adp downstream Cell Proliferation, Survival, Angiogenesis pi3k->downstream ras->downstream

Caption: Simplified EGFR signaling pathway and the mechanism of action for a competitive inhibitor.

Protocol 4.1: Synthesis of a Hydrazide Derivative for Further Elaboration

A key step in creating a library of potential inhibitors is the conversion of the methyl ester to a hydrazide. This introduces a new nucleophilic center for further derivatization. This protocol is adapted from methodologies used for similar benzoate esters.[10]

Rationale: The methyl ester is converted to a more reactive hydrazide via nucleophilic acyl substitution. Hydrazine hydrate acts as the nucleophile, attacking the ester carbonyl and displacing methanol. This reaction is typically driven to completion by using an excess of hydrazine and heating.

  • Setup: To a solution of this compound (1.0 equivalent) in ethanol, add hydrazine hydrate (10-20 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product hydrazide will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or diethyl ether to remove residual hydrazine.

  • Validation: Dry the product under vacuum. Confirm the structure of the resulting 4-amino-2,3-dichlorobenzohydrazide by ¹H NMR (noting the disappearance of the methyl ester singlet and the appearance of new -NH and -NH₂ proton signals) and Mass Spectrometry. This hydrazide is now a versatile intermediate for synthesizing derivatives like hydrazine-1-carbothioamides, which have shown promising EGFR inhibitory activity.[9]

Protocol 4.2: General Guideline for In Vitro Cytotoxicity Screening

Once a library of derivatives is synthesized from the hydrazide intermediate, they must be screened for biological activity. This protocol outlines a general method for assessing cytotoxicity against cancer cell lines.

Rationale: This protocol uses a colorimetric assay (like MTT or XTT) to measure cell viability. Metabolically active cells reduce a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells. A dose-response curve is generated to calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) in the appropriate medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized test compounds and a positive control (e.g., Erlotinib[9]) in the cell culture medium. Replace the old medium in the plates with the medium containing the various concentrations of the compounds. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay:

    • Add the viability assay reagent (e.g., MTT solution) to each well and incubate for an additional 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration.

    • Use a suitable software program (e.g., GraphPad Prism) to plot cell viability against the logarithm of the compound concentration and fit a non-linear regression curve to determine the IC₅₀ value.

Table 3: Template for Reporting Cytotoxicity Data

Compound ID Target Cell Line IC₅₀ (µM)
Control (Erlotinib) A549 Reported Value
Derivative 1 A549 Calculated Value
Derivative 2 A549 Calculated Value
Control (Erlotinib) HepG2 Reported Value
Derivative 1 HepG2 Calculated Value

| Derivative 2 | HepG2 | Calculated Value |

Conclusion and Future Directions

This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its defined reactivity profile allows for precise molecular construction. While current research highlights its potential in developing anticancer agents, its utility is likely to expand into other areas such as agrochemicals and specialty materials, where fine control over molecular architecture is paramount.[1] Future research should focus on exploring the full range of transformations possible with this versatile scaffold.

References

  • This compound - 1807013-25-7 - Vulcanchem. Vulcanchem.
  • Safety Data Sheet - Cayman Chemical. Cayman Chemical.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. (2024-09-07).
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. (2025-09-05).
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. (2025-07-03).
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. (2024-11-20).
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.
  • 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061. PubChem.

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The Versatile Scaffold: Applications of 4-Amino-2,3-dichloro-benzoic Acid Methyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, 4-Amino-2,3-dichloro-benzoic acid methyl ester emerges as a compound of significant interest for medicinal chemists. Its chemical architecture, characterized by a dichlorinated benzene ring bearing both a nucleophilic amino group and a modifiable methyl ester, presents a trifecta of reactive sites for synthetic elaboration. This unique combination of functionalities makes it a highly versatile scaffold for the construction of diverse chemical libraries aimed at a range of biological targets.[1]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of potent kinase inhibitors and other biologically active heterocyclic systems. The causality behind its selection in drug design will be elucidated, and detailed, field-proven protocols will be provided to guide researchers in their synthetic endeavors.

Chemical Identity and Properties

PropertyValue
Chemical Name This compound
Synonyms Methyl 4-amino-2,3-dichlorobenzoate
CAS Number 1807013-25-7
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
Appearance Colorless to yellowish solid
Solubility Soluble in common organic solvents (DCM, Chloroform, DMF), limited solubility in water

Core Application I: A Scaffold for Kinase Inhibitors in Oncology

The quest for targeted cancer therapies has identified protein kinases as a critical class of drug targets. Overexpression or mutation of kinases, such as the Epidermal Growth Factor Receptor (EGFR), can lead to uncontrolled cell proliferation and tumor growth. The substituted aminobenzoic acid framework is a well-established pharmacophore in the design of kinase inhibitors, and this compound provides a valuable starting point for creating potent and selective modulators of these enzymes.

Scientific Rationale: The Advantage of the Dichloro-Substituted Scaffold

The choice of the 2,3-dichloro substitution pattern is not arbitrary. The chlorine atoms exert a strong electron-withdrawing effect on the phenyl ring, influencing the pKa of the 4-amino group and the overall electronic distribution of the molecule. This can enhance the binding affinity of derivatives to the ATP-binding pocket of kinases through various non-covalent interactions, including hydrogen bonding and halogen bonding. Furthermore, the lipophilic nature of the chlorine atoms can improve membrane permeability and other pharmacokinetic properties of the final drug candidates. The strategic placement of these halogens provides a vector for optimizing selectivity and potency.

While direct derivatization of the 2,3-dichloro- species is a logical approach, a closely related analog, 4-amino-3-chloro benzoate ester, has been successfully employed in the synthesis of potent EGFR inhibitors.[2] The synthetic strategies and biological outcomes from this work provide a strong blueprint for the application of the 2,3-dichloro analog. These derivatives have been shown to induce apoptosis in cancer cell lines by targeting EGFR and activating downstream caspases.[2][3]

Synthetic Workflow for Derivatization

The primary reactive handles on the this compound scaffold are the 4-amino group and the methyl ester. The amino group can be readily acylated, sulfonylated, or used as a nucleophile in the construction of various heterocyclic systems. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a hydrazide, which serves as a versatile intermediate for further elaboration.

Diagram: Synthetic Elaboration of the Scaffold

G cluster_amino Amino Group Derivatization cluster_ester Ester Group Modification start This compound acylation Acylation (RCOCl, Pyridine) start->acylation sulfonylation Sulfonylation (RSO2Cl, Pyridine) start->sulfonylation heterocycle Heterocycle Formation (e.g., with isothiocyanate) start->heterocycle hydrolysis Hydrolysis (LiOH, THF/H2O) start->hydrolysis hydrazinolysis Hydrazinolysis (N2H4·H2O, EtOH) start->hydrazinolysis amide N-Acyl Derivatives acylation->amide sulfonamide N-Sulfonyl Derivatives sulfonylation->sulfonamide thiourea Thiourea Derivatives heterocycle->thiourea acid Carboxylic Acid hydrolysis->acid hydrazide Benzohydrazide hydrazinolysis->hydrazide oxadiazole 1,3,4-Oxadiazole Derivatives hydrazide->oxadiazole CS2, KOH

Caption: Versatile synthetic pathways from the core scaffold.

Protocol 1: Synthesis of a Benzohydrazide Intermediate

This protocol describes the conversion of the methyl ester to a benzohydrazide, a key intermediate for synthesizing various heterocyclic derivatives with potential EGFR inhibitory activity. The protocol is adapted from a similar synthesis using a 3-chloro analog.[2]

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 20 mL per gram of starting material).

  • To this solution, add an excess of hydrazine hydrate (5.0 equivalents) dropwise at room temperature with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted hydrazine hydrate.

  • Dry the resulting 4-Amino-2,3-dichloro-benzohydrazide under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Protocol 2: Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol outlines the synthesis of a 1,3,4-oxadiazole derivative from the benzohydrazide intermediate, a class of compounds that has shown promise as EGFR inhibitors.[2]

Materials:

  • 4-Amino-2,3-dichloro-benzohydrazide (from Protocol 1)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Apparatus for vacuum filtration

Procedure:

  • Dissolve 1.0 equivalent of 4-Amino-2,3-dichloro-benzohydrazide in absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve 1.0 equivalent of potassium hydroxide in absolute ethanol and add this solution to the benzohydrazide mixture.

  • Cool the reaction mixture in an ice bath and add 1.1 equivalents of carbon disulfide dropwise with vigorous stirring. A precipitate may form.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 12 hours.

  • Monitor the reaction by TLC. Upon completion, reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield the 5-(4-amino-2,3-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione.

Core Application II: Precursor to Bioactive Quinazolinones

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound is an excellent starting material for the synthesis of 6,7-dichloro-substituted quinazolinones.

Scientific Rationale: The Role of the Quinazolinone Core

The planar, bicyclic structure of the quinazolinone core allows it to mimic endogenous purine bases, enabling it to interact with the ATP-binding sites of various enzymes, including kinases. The substituents on the quinazolinone ring play a crucial role in determining the potency and selectivity of the compound. The dichloro-substitution pattern derived from the starting material can contribute to enhanced binding affinity and favorable pharmacokinetic properties.

Synthetic Workflow for Quinazolinone Formation

The synthesis of quinazolinones from this compound typically involves a multi-step sequence. A common approach is the initial acylation of the amino group, followed by cyclization with a source of ammonia or an amine.

Diagram: Quinazolinone Synthesis Workflow

G start This compound step1 Acylation (e.g., with an acyl chloride) start->step1 intermediate N-Acyl Intermediate step1->intermediate step2 Cyclization (e.g., with formamide or an amine) intermediate->step2 product 6,7-Dichloro-substituted Quinazolinone step2->product

Sources

Application Notes & Protocols: 4-Amino-2,3-dichloro-benzoic acid methyl ester as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Amino-2,3-dichloro-benzoic acid methyl ester is a key chemical intermediate whose value lies in its trifunctional nature. The molecule incorporates a nucleophilic amino group, an ester moiety amenable to various transformations, and a dichlorinated aromatic ring, presenting a synthetically versatile scaffold.[1] This combination of reactive sites allows for sequential and regioselective modifications, making it a valuable building block in the synthesis of high-value compounds. Its primary applications are found in the development of pharmaceutical intermediates for Active Pharmaceutical Ingredients (APIs), the creation of novel agrochemicals, and the synthesis of specialty materials such as dyes and resins.[1]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It provides an in-depth profile of the compound, outlines its core reactivity, and presents detailed, field-proven protocols for its application in key synthetic transformations. The causality behind experimental choices is explained to empower users to not only replicate but also adapt these methodologies for their specific research objectives.

Section 1: Compound Profile & Physicochemical Properties

This compound is a substituted benzoic acid derivative. The electron-withdrawing chlorine atoms and the ester group, combined with the electron-donating amino group, create a unique electronic and steric environment that dictates its reactivity.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Spectral Data

Property Value Source
Chemical Name This compound [1]
Synonym Methyl 4-amino-2,3-dichlorobenzoate [1]
CAS Number 1807013-25-7 [1]
Molecular Formula C₈H₇Cl₂NO₂ [1]
Molecular Weight 220.05 g/mol [1]
Appearance Colorless to yellowish solid [1]
Solubility Soluble in dichloromethane, chloroform, DMF; limited solubility in water [1]
Purity Typically ≥98% [1]
Expected ¹H NMR Signals corresponding to aromatic protons, an amino group proton, and a methyl ester proton. Chemical shifts are influenced by the electronic effects of the substituents. Inferred
Expected ¹³C NMR Signals for aromatic carbons (some quaternary), an ester carbonyl carbon, and a methyl carbon. Inferred from[2][3]
Expected IR (KBr) Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), C-Cl stretching, and aromatic C-H and C=C stretching. Inferred from[2]

| Expected MS (EI) | A molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of -OCH₃, -COOCH₃, and chlorine atoms. | Inferred from[2] |

Section 2: Safety & Handling

While specific toxicity data for this exact compound is limited, data from structurally similar aminobenzoic acid derivatives and dichlorinated aromatics should be used to guide handling procedures.[2][4]

Table 2: Hazard Information (Inferred from Analogous Compounds)

Hazard Type GHS Classification Precautionary Statements
Eye Irritation Warning, H319: Causes serious eye irritation P264, P280, P305+P351+P338
Skin Irritation Warning, H315: Causes skin irritation P280, P302+P352, P332+P317

| Respiratory Irritation | Warning, H335: May cause respiratory irritation | P261, P271, P304+P340 |

Standard Handling Protocol:

  • Engineering Controls: Handle in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.[4]

    • For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.

  • Handling Practices: Avoid formation of dust and aerosols.[4] Prevent contact with skin and eyes. Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[4]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Section 3: Core Reactivity & Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its three functional regions.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites cluster_reactions Typical Transformations mol Structure Image Here (Conceptual Representation) N Amino Group (-NH2) Nucleophilic Center N_reactions Acylation / Sulfonylation Alkylation Diazotization N->N_reactions Reacts with electrophiles E Ester Group (-COOCH3) Electrophilic Carbonyl E_reactions Hydrolysis (to Acid) Amidation (to Amide) Reduction (to Alcohol) E->E_reactions Reacts with nucleophiles R Aromatic Ring Substitution Site R_reactions Nucleophilic Aromatic Substitution (SNAr) (Under forcing conditions) Electrophilic Aromatic Substitution (EAS) R->R_reactions Undergoes substitution

Caption: Key reactive sites and corresponding synthetic transformations.

  • The Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile and the most reactive site under many conditions. It readily undergoes acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and alkylation. This reactivity is fundamental for extending the molecular framework.

  • The Ester Group (-COOCH₃): The methyl ester can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing a handle for further reactions like amide bond formation.[6] It can also be directly converted to amides via aminolysis or reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

  • The Dichlorinated Aromatic Ring: The two chlorine atoms are strongly deactivating and ortho, para-directing for electrophilic aromatic substitution (EAS), though the ring is already electron-rich due to the amino group. The high degree of substitution makes further EAS challenging. Nucleophilic aromatic substitution (SNAr) of the chlorine atoms is possible but typically requires harsh conditions (high temperature, strong nucleophiles) unless activated by an adjacent electron-withdrawing group.

Section 4: Application Protocols

The following protocols are designed to be self-validating, with clear steps for execution, workup, and characterization.

Protocol 4.1: Synthesis of Methyl 4-(acetylamino)-2,3-dichlorobenzoate via N-Acylation

Principle: This protocol demonstrates the selective acylation of the nucleophilic amino group, a foundational reaction for protecting the amine or for building more complex amide-containing structures. The reaction uses acetic anhydride as the acylating agent and pyridine as a mild base and catalyst.

G start Start dissolve Dissolve Intermediate (1 eq) in Dichloromethane (DCM) start->dissolve add_reagents Add Pyridine (1.2 eq) and Acetic Anhydride (1.1 eq) at 0°C dissolve->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react workup Quench with 1M HCl (aq) Separate Organic Layer react->workup wash Wash Organic Layer with: 1. Sat. NaHCO3 (aq) 2. Brine workup->wash dry Dry over Anhydrous Na2SO4 Filter and Concentrate wash->dry purify Purify by Recrystallization (e.g., from Ethanol/Water) dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the N-acylation protocol.

Materials & Reagents

Reagent CAS Number M.W. Quantity Role
This compound 1807013-25-7 220.05 1.0 eq Starting Material
Acetic Anhydride 108-24-7 102.09 1.1 eq Acylating Agent
Pyridine 110-86-1 79.10 1.2 eq Base/Catalyst
Dichloromethane (DCM) 75-09-2 84.93 Solvent Solvent
1M Hydrochloric Acid 7647-01-0 36.46 As needed Quenching/Wash
Saturated Sodium Bicarbonate 144-55-8 84.01 As needed Neutralizing Wash
Brine (Saturated NaCl) 7647-14-5 58.44 As needed Aqueous Wash

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Drying Agent |

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add pyridine (1.2 eq) dropwise, followed by the slow, dropwise addition of acetic anhydride (1.1 eq). Causality: Adding the reagents at 0°C helps to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the flask back to 0°C and slowly add 1M HCl (aq) to quench the reaction and neutralize the pyridine. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. Causality: The acid wash removes pyridine, the bicarbonate wash removes excess acetic acid, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure amide product.

  • Characterization: Confirm the structure of the product by ¹H NMR (disappearance of -NH₂ protons, appearance of -NHCOCH₃ singlet), IR (presence of amide C=O stretch), and Mass Spectrometry (correct molecular ion peak).

Protocol 4.2: Synthesis of a Substituted Benzohydrazide

Principle: This protocol demonstrates the conversion of the ester functionality into a hydrazide. Benzohydrazides are crucial intermediates for synthesizing a wide range of heterocyclic compounds, such as oxadiazoles and pyrazoles, which are prevalent in medicinal chemistry.[7][8] This reaction showcases the utility of the ester as a synthetic handle.

start Starting Material This compound product Product 4-Amino-2,3-dichlorobenzohydrazide start->product Reflux reagents Reagents Hydrazine Hydrate (N2H4·H2O) Ethanol (Solvent) reagents->product Reacts with

Caption: Reaction scheme for the synthesis of 4-Amino-2,3-dichlorobenzohydrazide.

Materials & Reagents

Reagent CAS Number M.W. Quantity Role
This compound 1807013-25-7 220.05 1.0 eq Starting Material
Hydrazine Hydrate (~64% N₂H₄) 7803-57-8 50.06 5.0 - 10.0 eq Nucleophile

| Ethanol (95% or Absolute) | 64-17-5 | 46.07 | Solvent | Solvent |

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (5-10 eq) to the suspension. Causality: A large excess of hydrazine is used to drive the reaction to completion and to act as a co-solvent.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 8-16 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester.

  • Workup - Precipitation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The product will often precipitate from the solution. If no precipitate forms, slowly add cold deionized water until precipitation is induced.

  • Workup - Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol or cold water to remove residual hydrazine.

  • Drying: Dry the isolated solid under vacuum to obtain the benzohydrazide product, which is often pure enough for the next step.

  • Characterization: Confirm the product structure via ¹H NMR (disappearance of the -OCH₃ singlet), IR (shift in C=O frequency, presence of -NHNH₂ stretches), and Mass Spectrometry.

Section 5: Troubleshooting & Experimental Insights

ProblemPotential Cause(s)Recommended Solution(s)
Protocol 4.1: Incomplete Acylation Insufficient acylating agent or base; short reaction time; low quality reagents.Add an additional portion (0.2 eq) of acetic anhydride and pyridine. Allow the reaction to stir for a longer duration. Ensure reagents are anhydrous.
Protocol 4.1: Low Yield after Workup Product is partially soluble in the aqueous wash layers.Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with a small portion of DCM.
Protocol 4.2: Incomplete Hydrazinolysis Insufficient heating or reaction time; poor solubility of starting material.Ensure the mixture is at a vigorous reflux. Increase the reaction time. Consider using a co-solvent like methanol if solubility is an issue.
General: Product Purification Issues Co-eluting impurities; product oiling out during recrystallization.For chromatography, try a different solvent system (e.g., ethyl acetate/hexanes vs. DCM/methanol). For recrystallization, ensure slow cooling and try adding a seed crystal. If oiling out persists, attempt purification via column chromatography.

Conclusion

This compound stands out as a highly effective and adaptable intermediate. Its well-defined reactive sites can be addressed with high selectivity, enabling the straightforward synthesis of amides, carboxylic acids, hydrazides, and other valuable derivatives. The protocols detailed herein provide a robust foundation for researchers to leverage this compound in their synthetic campaigns, particularly in the fields of medicinal chemistry and materials science, where the rapid and reliable construction of novel molecular entities is of utmost importance.

References

  • Vulcanchem. (n.d.). This compound.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for a related compound.
  • ChemBK. (2024). 4-Amino-3,5-dichlorobenzoic acid methyl ester - Reference Information.
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. National Center for Biotechnology Information.
  • Fisher Scientific. (2009). Safety Data Sheet for a related compound.
  • Sigma-Aldrich. (2025). Safety Data Sheet for a related compound.
  • Cayman Chemical. (2025). Safety Data Sheet for a related compound.
  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors.
  • PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid.
  • Benchchem. (n.d.). Synthesis routes of 4-Amino-3-chlorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Amino-3,5-dichlorobenzoic acid 98%.
  • SpectraBase. (n.d.). 4-Amino-3,5-dichloro-benzoic acid.

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derivatization of 4-Amino-2,3-dichloro-benzoic acid methyl ester for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 4-Amino-2,3-dichloro-benzoic acid methyl ester for Chemical Synthesis and Drug Discovery

Introduction: The Strategic Value of a Versatile Scaffold

This compound is a substituted aromatic compound whose strategic placement of functional groups makes it a highly valuable intermediate in chemical synthesis.[1] With a molecular formula of C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol , its structure is defined by a benzene ring substituted with a nucleophilic amino group at the 4-position, a methyl ester at the 1-position, and two chlorine atoms at the 2 and 3-positions.[1] This specific arrangement provides multiple reactive centers, allowing for selective modification and the construction of complex molecular architectures.

The primary utility of this compound lies in its role as a building block for pharmaceuticals, agrochemicals, and various specialty materials.[1] The reactivity is dominated by two key sites:

  • The 4-Amino Group (-NH₂): This group serves as a potent nucleophilic center, making it amenable to a wide range of transformations including N-acylation, N-alkylation, and diazotization. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of lead compounds.

  • The Methyl Ester Group (-COOCH₃): This functionality can undergo hydrolysis, amidation, or reduction, providing a secondary handle for diversification.

This guide provides detailed application notes and validated protocols for the most common and impactful derivatization strategies targeting the amino group of this compound, offering researchers a practical framework for leveraging this scaffold in their synthetic programs.

Part 1: N-Acylation – Crafting Amide Bonds for Biological Efficacy

Scientific Rationale: N-acylation is a cornerstone of synthetic chemistry, used to introduce an acyl group onto an amine. The resulting amide bond is a critical functional group found in a vast number of pharmaceuticals due to its high metabolic stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. The direct acylation of aminobenzoic acids is a well-established method for creating such derivatives.[2]

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes a straightforward method for the synthesis of Methyl 4-acetamido-2,3-dichlorobenzoate.

Experimental Workflow for N-Acylation

A Dissolve Starting Ester (1 equiv) in CH₂Cl₂ B Add Pyridine (1.2 equiv) A->B C Cool to 0 °C B->C D Add Acetic Anhydride (1.1 equiv) dropwise C->D E Stir at RT (Monitor by TLC) D->E F Reaction Quench (Add H₂O) E->F G Extract with CH₂Cl₂ F->G H Wash, Dry, Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Caption: Workflow for the N-acylation of the starting ester.

Materials & Reagents:

  • This compound

  • Acetic Anhydride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane.

  • Base Addition: Add 1.2 equivalents of pyridine to the solution. The base acts as a scavenger for the acetic acid byproduct.

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Acylating Agent Addition: Add 1.1 equivalents of acetic anhydride dropwise via syringe over 10-15 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine. This removes the pyridine and any remaining acids.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure N-acetylated product.

  • Characterization: Confirm the structure and purity of the product using NMR, MS, and IR spectroscopy.[3][4]

Data Summary: N-Acylation Reactions
ParameterProtocol 1: AcetylationProtocol 2: Benzoylation (with Benzoyl Chloride)
Acylating Agent Acetic AnhydrideBenzoyl Chloride
Base PyridineTriethylamine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Typical Yield > 90%> 85%
Key IR Peaks (cm⁻¹) ~3300 (N-H), ~1720 (Ester C=O), ~1670 (Amide C=O)~3300 (N-H), ~1720 (Ester C=O), ~1660 (Amide C=O)

Part 2: N-Alkylation – Tuning Lipophilicity and Basicity

Scientific Rationale: N-alkylation introduces alkyl or arylmethyl groups to the nitrogen atom, transforming a primary amine into a secondary or tertiary amine. This modification significantly impacts the molecule's properties, such as its basicity, lipophilicity, and steric profile. In drug development, N-alkylation is a key strategy for optimizing absorption, distribution, metabolism, and excretion (ADME) properties and for exploring structure-activity relationships (SAR). Reductive amination is a preferred modern method due to its high efficiency and broad substrate scope.[5]

Protocol 2: N-Benzylation via Reductive Amination

This protocol details the synthesis of Methyl 4-(benzylamino)-2,3-dichlorobenzoate.

Experimental Workflow for N-Alkylation

A Dissolve Starting Ester (1 equiv) & Benzaldehyde (1.1 equiv) in DCE B Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise A->B C Stir at RT (Monitor by TLC) B->C D Quench with sat. NaHCO₃ C->D E Extract with DCM D->E F Wash, Dry, Concentrate E->F G Purify (Column Chromatography) F->G H Characterize Product G->H

Caption: Workflow for N-alkylation via reductive amination.

Materials & Reagents:

  • This compound

  • Benzaldehyde

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 equiv) and benzaldehyde (1.1 equiv) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature. The portion-wise addition helps to control the reaction rate and any potential exotherm.

  • Reaction Progression: Stir the mixture at room temperature. The reaction progress is monitored by TLC for the disappearance of the starting amine (typically 4-12 hours). The intermediate imine is formed in situ and immediately reduced.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-benzylated product.

  • Characterization: Confirm the product's identity and purity via NMR, MS, and IR analysis.[6]

Data Summary: N-Alkylation Reactions
ParameterProtocol 2: Reductive AminationProtocol 3: Direct Alkylation (with Benzyl Bromide)
Alkylating Agent Benzaldehyde / NaBH(OAc)₃Benzyl Bromide
Base N/A (reductive step)Potassium Carbonate (K₂CO₃)
Solvent 1,2-Dichloroethane (DCE)Acetonitrile (MeCN) or DMF
Temperature Room Temp.60-80 °C
Typical Yield 70-90%60-80%
Key IR Peaks (cm⁻¹) ~3400 (N-H), ~1715 (Ester C=O)~3400 (N-H), ~1715 (Ester C=O)

Part 3: Diazotization and Sandmeyer Reactions – Gateway to Unrivaled Diversity

Scientific Rationale: The conversion of a primary aromatic amine to a diazonium salt is one of the most powerful transformations in aromatic chemistry.[7] Diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide array of nucleophiles. This class of reactions, particularly the copper-catalyzed Sandmeyer reaction, allows for the introduction of groups that are otherwise difficult to install on an aromatic ring, such as -Cl, -Br, -CN, and -OH.[8] The reaction must be performed at low temperatures (0–5 °C) as diazonium salts are thermally unstable.[9][10]

Protocol 3: Diazotization and Sandmeyer Cyanation

This protocol describes the conversion of the 4-amino group to a 4-cyano group, yielding Methyl 2,3-dichloro-4-cyanobenzoate.

Experimental Workflow for Diazotization-Sandmeyer Reaction

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A Dissolve Starting Ester in aq. HCl B Cool to 0-5 °C A->B C Add aq. NaNO₂ dropwise (Maintain 0-5 °C) B->C D Diazonium Salt Solution (Use immediately) C->D F Add Diazonium Salt Solution to CuCN solution D->F E Prepare CuCN solution in separate flask E->F G Warm to RT, then heat (Monitor N₂ evolution) F->G H Work-up & Extraction G->H I Purification H->I J Characterize Product I->J

Caption: Two-stage workflow for the Sandmeyer cyanation.

Materials & Reagents:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) - EXTREME CAUTION REQUIRED

  • Deionized Water

  • Toluene or Ethyl Acetate

  • Starch-iodide paper

Step-by-Step Methodology:

  • Diazotization: a. In a flask, suspend 1.0 equivalent of this compound in a mixture of concentrated HCl and water. b. Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. c. Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. d. After the addition is complete, stir for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt is confirmed when a drop of the reaction mixture turns starch-iodide paper blue (indicating a slight excess of nitrous acid).

  • Sandmeyer Reaction (Cyanation): a. In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equiv) and sodium cyanide (2.4 equiv) in water. Handle cyanides with extreme caution in a well-ventilated fume hood. b. Cool the copper(I) cyanide solution in an ice bath. c. Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous evolution of nitrogen gas will be observed. d. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification: a. Cool the reaction mixture and extract the product with a suitable organic solvent like toluene or ethyl acetate. b. Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. c. Purify the crude product by column chromatography to yield Methyl 2,3-dichloro-4-cyanobenzoate.

Applications in Drug Discovery & Medicinal Chemistry

The derivatization of this scaffold is not merely an academic exercise. The resulting products are valuable precursors for molecules with significant therapeutic potential. For instance, derivatives of closely related 4-aminobenzoate esters have been synthesized and investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[11][12] Furthermore, aminobenzoic acid derivatives have shown a broad range of biological activities, including anticholinesterase potential for Alzheimer's disease treatment and general anticancer properties.[4][6] The strategic derivatization of this compound provides a direct route to novel chemical entities within these and other therapeutically relevant areas.

References

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available at: [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]

  • One step diazotization coupling process - US3941768A. Google Patents.
  • 4-Amino-3,5-dichlorobenzoic acid methyl ester - ChemBK. ChemBK. Available at: [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Available at: [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available at: [Link]

  • Photoinduced intramolecular charge-transfer reactions in 4-amino-3- methyl benzoic acid methyl ester. Indian Academy of Sciences. Available at: [Link]

  • Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester - CN103755603A. Google Patents.
  • (a) Absorption, and (b) emission spectra of 4- amino-3-methyl benzoic... ResearchGate. Available at: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - CN105936625A. Google Patents.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available at: [Link]

  • Preparation of 3-amino-2,5-dichlorobenzoic acid - US3703546A. Google Patents.
  • Method for the direct acylation of aminobenzoic acids - US3804821A. Google Patents.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - CN112979506A. Google Patents.
  • Processes for the diazotization of 2,5-dichloroanilines - US20160318853A1. Google Patents.
  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. Available at: [Link]

  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - CN109553528A. Google Patents.
  • 4-AMINO-3,5-DICHLOROBENZOIC ACID. gsrs. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2,3-dichloro-benzoic acid methyl ester is a key organic intermediate utilized in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring an aromatic ring substituted with amino, chloro, and methyl ester functional groups, makes it a versatile building block. Accurate and precise quantification of this compound is critical for ensuring the quality, consistency, and purity of starting materials and intermediates in a manufacturing process, as well as for stability and impurity profiling studies. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and can be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Physicochemical Properties of the Analyte

PropertyValueSource
Molecular FormulaC₈H₇Cl₂NO₂ChemicalBook
Molecular Weight220.05 g/mol ChemicalBook
AppearanceColorless to yellowish transparent solidVulcanchem
SolubilityLikely soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water.Vulcanchem

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the routine quantification of this compound in bulk material and reaction mixtures.[3] The method's selectivity and sensitivity are well-suited for purity assessments and content uniformity testing.

Principle

This method employs reversed-phase chromatography to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with a suitable mobile phase, followed by detection using a UV detector at a wavelength of maximum absorbance. Quantification is performed using an external standard calibration curve.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (pH 3.0, adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan (typically in the range of 254-310 nm)
Injection Volume 10 µL
Run Time 10 minutes

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the sample is determined using the equation of the line.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_std Prepare Standard Stock & Working Solutions hplc_system HPLC System (C18 Column, UV Detector) prep_std->hplc_system Inject Standards prep_sample Prepare & Filter Sample Solution prep_sample->hplc_system Inject Sample data_acq Data Acquisition hplc_system->data_acq Generate Chromatograms cal_curve Construct Calibration Curve data_acq->cal_curve Peak Areas of Standards quantify Quantify Sample Concentration data_acq->quantify Peak Area of Sample cal_curve->quantify Linear Regression Equation

Caption: HPLC quantification workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent method for the identification and quantification of trace levels of this compound, as well as for impurity profiling.[4]

Principle

The analyte is volatilized and separated from other components in a gas chromatograph using a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion chromatogram (TIC) or extracted ion chromatogram (EIC) is used for quantification. Due to the presence of the polar amino group, derivatization may be necessary to improve peak shape and thermal stability, though direct analysis is often feasible.[5]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • (Optional) Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-350

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable GC-compatible solvent like dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Prepare as described for the HPLC method, using a suitable GC-compatible solvent.

  • (Optional) Derivatization: Dry an aliquot of the sample or standard solution under a stream of nitrogen. Add 100 µL of BSTFA with 1% TMCS and heat at 70 °C for 30 minutes.[4]

Data Analysis and Quantification

Identification is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of the reference standard. For quantification, a calibration curve is constructed by plotting the peak area (from the TIC or a specific extracted ion) against the concentration of the working standard solutions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Identification & Quantification prep_sol Prepare Standard & Sample Solutions deriv Optional Derivatization (BSTFA) prep_sol->deriv gcms_system GC-MS System (DB-5ms Column, EI Source) deriv->gcms_system Inject data_acq Data Acquisition gcms_system->data_acq Generate Chromatogram & Spectra id Confirm Identity (RT & Mass Spectrum) data_acq->id quantify Quantify using Calibration Curve data_acq->quantify

Caption: GC-MS analysis workflow.

Method Validation

Both the HPLC-UV and GC-MS methods should be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][6][2] The key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][7]The peak for the analyte should be well-resolved from other peaks, and peak purity should be demonstrated.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1]Correlation coefficient (r²) ≥ 0.998
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]Typically 80-120% of the test concentration.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]98.0% to 102.0% recovery for the assay of a bulk substance.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: repeatability and intermediate precision.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.No significant change in results when method parameters are slightly varied (e.g., pH, mobile phase composition, temperature).

Conclusion

This application note provides comprehensive and detailed protocols for the quantification of this compound using HPLC-UV and GC-MS. The HPLC method is suitable for routine quality control, while the GC-MS method offers higher sensitivity for trace analysis and impurity identification. Both methods can be rigorously validated to meet regulatory requirements, ensuring the generation of reliable and accurate data in research and drug development settings.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Q 3 B (R2) Impurities in New Drug Products - EMA. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • This compound - 1807013-25-7 - Vulcanchem. (n.d.).
  • Cross-Validation of Analytical Methods for 4-Amino-2-chlorobenzoic Acid: A Comparative Guide - Benchchem. (n.d.).
  • A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification - Benchchem. (n.d.).
  • Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(methylthio)benzoic acid - Benchchem. (n.d.).
  • This compound(1807013-25-7) 1 H NMR - ChemicalBook. (n.d.).

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-2,3-dichloro-benzoic acid methyl ester. This compound is a significant organic intermediate, particularly in the synthesis of pharmaceutical active ingredients (APIs) and other specialty chemicals.[1] The accurate determination of its purity and concentration is critical for quality control and process monitoring. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, including rigorous system suitability criteria to ensure data integrity.

Principle of Separation

The method is based on reversed-phase chromatography, a technique ideal for separating non-polar and weakly polar compounds.[2] this compound possesses both hydrophobic (dichlorinated benzene ring) and hydrophilic (amino and methyl ester groups) characteristics.[1] Separation is achieved by partitioning the analyte between a non-polar, C18 alkyl-bonded silica stationary phase and a polar mobile phase.

The causality behind the mobile phase composition is critical:

  • Aqueous Buffer (Potassium Dihydrogen Phosphate): The analyte contains a basic amino group. Controlling the mobile phase pH with a buffer is essential to maintain a consistent ionization state of the analyte. An acidic pH (around 3.0) ensures the amino group is protonated, leading to stable, reproducible retention times and improved peak shape by minimizing interactions with residual silanols on the stationary phase.

  • Organic Modifier (Acetonitrile): Acetonitrile is used to modulate the elution strength of the mobile phase. By adjusting its concentration, the retention time of the analyte can be precisely controlled. Hydrophobic interactions between the analyte and the C18 stationary phase are weakened by the organic modifier, causing the analyte to elute from the column.[2]

Experimental Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is suitable.[3]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents and Solvents:

    • This compound reference standard (≥99% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Phosphoric acid (H₃PO₄) (Analytical grade).

    • Water (HPLC grade or deionized, filtered through a 0.45 µm membrane).

  • Materials:

    • Volumetric flasks (Class A).

    • Pipettes (Calibrated).

    • Analytical balance.

    • pH meter.

    • Syringe filters (0.45 µm, PTFE or Nylon).[3]

    • HPLC vials.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.0) (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time ~10 minutes
Preparation of Solutions

2.3.1 25mM Potassium Dihydrogen Phosphate Buffer (pH 3.0)

  • Accurately weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates and degas before use.

2.3.2 Mobile Phase Preparation

  • Carefully mix 600 mL of Acetonitrile with 400 mL of the prepared 25mM KH₂PO₄ Buffer (pH 3.0).

  • Degas the mixture using sonication or vacuum filtration before placing it in the HPLC reservoir.

2.3.3 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Sonicate briefly if necessary to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

2.3.4 Working Standard Solutions for Calibration

  • Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase.

  • A suggested concentration range is 1, 5, 25, 50, and 100 µg/mL. These solutions are used to construct the calibration curve.

2.3.5 Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Use sonication if required to aid dissolution.

  • Filter the solution through a 0.45 µm syringe filter directly into an HPLC vial to prevent particulates from damaging the column.[3]

Method Validation and System Suitability

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[4] This is achieved by performing System Suitability Testing (SST). A working standard solution (e.g., 50 µg/mL) is injected five or six consecutive times. The results must meet the acceptance criteria outlined below, which are based on United States Pharmacopeia (USP) guidelines, to ensure the system is fit for its intended purpose.[5][6][7]

SST ParameterAcceptance CriteriaRationale
Precision/Repeatability Relative Standard Deviation (RSD) ≤ 2.0% for peak areaDemonstrates the reproducibility of the injector and the stability of the system.[6]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry; a value >2 indicates peak tailing, which can affect integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency and resolving power of the column.
Retention Time (RT) RSD ≤ 1.0%Confirms the stability of the pump flow rate and mobile phase composition.

If the system fails to meet these criteria, the cause must be investigated and rectified before proceeding with sample analysis.

Analytical Workflow

The following diagram illustrates the complete experimental workflow from preparation to final analysis.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing P1 Prepare Mobile Phase (ACN:Buffer) P2 Prepare Standard Solutions P3 Prepare Sample Solutions (incl. filtration) H1 Equilibrate HPLC System with Mobile Phase P3->H1 H2 Perform System Suitability (Inject Standard 5x) H1->H2 H3 Check SST Criteria (RSD, Tailing, Plates) H2->H3 H3->H1 If Fail H4 Inject Standards (Generate Calibration Curve) H3->H4 If Pass H5 Inject Prepared Samples H4->H5 D1 Integrate Peak Areas H5->D1 D2 Calculate Concentration using Calibration Curve D1->D2 D3 Report Final Result D2->D3

Caption: Experimental workflow for the HPLC analysis of this compound.

Data Analysis and Quantification

  • Peak Identification: Identify the peak corresponding to this compound in the sample chromatograms by comparing its retention time with that of the reference standard.

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999 to demonstrate linearity.

  • Quantification: Determine the concentration of the analyte in the prepared sample solution by interpolating its peak area from the linear regression equation of the calibration curve.

  • Final Calculation: Calculate the final concentration or purity of the analyte in the original sample, accounting for the initial sample weight and dilution factors.

Method Rationale and Scientific Insights

The deliberate choices in this method design are grounded in chromatographic theory to ensure robustness and reliability.

  • Stationary Phase: A C18 column was selected as it is the most widely used reversed-phase packing, offering excellent hydrophobic retention for a broad range of molecules, including aromatic compounds like the target analyte.[2] Its versatility makes it a reliable starting point for method development.

  • Mobile Phase pH: The pKa of the aromatic amino group is typically in the range of 4-5. By setting the mobile phase pH to 3.0, we ensure the amine is fully protonated (pH < pKa - 1), preventing fluctuations in retention time that would occur if operating near the pKa. This also enhances interaction with the polar mobile phase, preventing excessively long retention times.

  • Detector Wavelength: Aromatic compounds with amino and ester functional groups exhibit strong UV absorbance.[8][9] While 254 nm is a common wavelength for aromatic compounds and provides good sensitivity, it is highly recommended to use a Diode Array Detector during method development to scan the UV spectrum of the analyte and determine its absorbance maximum (λmax). This ensures the highest possible sensitivity for the analysis.

The interplay of these parameters is crucial for achieving a successful separation, as visualized below.

G cluster_params Method Parameters cluster_outputs Chromatographic Outcomes pH Mobile Phase pH Ret Analyte Retention pH->Ret Controls ionization state Org Organic Solvent % Org->Ret Controls elution strength Col Column Chemistry (C18) Col->Ret Provides hydrophobic interaction Res Resolution Ret->Res Peak Peak Shape Peak->Res

Caption: Relationship between key HPLC parameters and their effect on chromatographic results.

Conclusion

The HPLC method detailed in this application note provides a simple, precise, and reliable means for the quantitative analysis of this compound. The isocratic method is easy to implement, and the inclusion of stringent system suitability criteria ensures the generation of high-quality, defensible data. This protocol is well-suited for routine quality control in pharmaceutical and chemical manufacturing environments.

References

  • Vulcanchem. This compound - 1807013-25-7.
  • Mihai, A. L., & Oniscu, C. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Journal of Agroalimentary Processes and Technologies.
  • Zhang, L., et al.
  • Jia, C., & Pawliszyn, J. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Przybyciel, M. Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Pharma Validation. USP and EP Criteria for System Suitability Parameters.
  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method.
  • Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Kopinke, F.-D., & Georgi, A.
  • Thermo Fisher Scientific.
  • Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Choudhary, A. System Suitability in HPLC Analysis. Pharmaguideline.
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • USP. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures.
  • Chrom Tech, Inc.
  • ECA Academy.
  • Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • IRE Journals.
  • Thermo Scientific. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • Indian Academy of Sciences. Photoinduced intramolecular charge-transfer reactions in 4-amino-3-methyl benzoic acid methyl ester.
  • ResearchGate. Absorption, and emission spectra of 4- amino-3-methyl benzoic acid methyl ester.

Sources

Application Notes & Protocols: The Strategic Use of 4-Amino-2,3-dichloro-benzoic acid methyl ester in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the synthetic utility of 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No: 1807013-25-7). While this compound is a valuable and versatile building block, this guide moves beyond a simple cataloging of its properties. We delve into the causality behind its reactivity, offering a framework for its strategic deployment in the synthesis of complex herbicidal and fungicidal agents. By examining its core reactivity and presenting an exemplary, detailed protocol for a structurally related compound class, this note serves as a practical blueprint for leveraging substituted aminobenzoic acids in the development of next-generation crop protection agents.

Introduction: A Versatile Intermediate for Agrochemical Innovation

This compound is a substituted benzoic acid derivative whose value in synthetic chemistry is derived from its unique combination of reactive functional groups.[1] The molecule, presenting as a colorless to yellowish solid, incorporates an amino group, a methyl ester, and a dichlorinated aromatic ring.[1] This specific arrangement makes it a prime intermediate for building complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1]

The strategic placement of the amino group at the C4 position, the chlorine atoms at C2 and C3, and the methyl ester at C1 provides multiple, distinct sites for chemical modification. This allows chemists to build upon this scaffold through a variety of well-established and reliable organic reactions, making it a foundational component in the synthesis of novel active ingredients.

Compound Identification
Chemical Name This compound
Synonym Methyl 4-amino-2,3-dichlorobenzoate
CAS Number 1807013-25-7
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
Appearance Colorless or yellowish transparent substance[1]

Core Reactivity and Synthetic Rationale

The synthetic potential of this compound is best understood by analyzing its primary reactive centers. The choice of reaction pathway is dictated by the desired final structure, but the molecule's inherent chemistry offers a predictable and controllable platform.

Caption: Key reactive sites of this compound.

  • The Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile and the most common site for initial modification. Its reactivity allows for:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a fundamental step in the synthesis of many active ingredients, including the anthranilic diamide class of insecticides.[2]

    • Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions.

    • Alkylation: Formation of secondary or tertiary amines, modifying the steric and electronic properties of the molecule.

  • The Methyl Ester (-COOCH₃): This group provides a handle for modifying the carboxylic acid functionality.

    • Hydrolysis: Saponification with a base (e.g., NaOH, KOH) readily converts the ester back to the carboxylic acid. This is often necessary if the acid itself is required for a subsequent coupling reaction (e.g., amide bond formation).

    • Amidation: Direct reaction with amines, often at elevated temperatures, can form amides, providing an alternative route to acylation of the amino group.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, opening pathways to different classes of compounds.

  • The Dichloro Aromatic Ring: The chlorine atoms are generally stable but can participate in nucleophilic aromatic substitution reactions under forcing conditions (high temperature/pressure). More importantly, the existing substituents strongly direct the position of any further electrophilic aromatic substitution, though the ring is already electron-poor.

Exemplary Application: Synthesis of Aminodichlorobenzoic Acid Herbicides

While this compound is a potent intermediate, detailed public-domain protocols for its direct use are often proprietary. To provide a tangible and instructive example, we will detail a robust, two-step synthesis of a structurally related compound, methyl 3-amino-2,5-dichlorobenzoate . This compound belongs to a class of molecules that are immediate precursors to selective herbicides.[3][4] This pathway is illustrative of the fundamental transformations—nitration and reduction—that are broadly applicable in this area of agrochemical synthesis.

Synthesis_Workflow start Methyl 2,5-Dichlorobenzoate step1 Protocol 3.1: Nitration start->step1 H₂SO₄, HNO₃ -5 to 5 °C intermediate Methyl 3-Nitro-2,5-Dichlorobenzoate step1->intermediate step2 Protocol 3.2: Reduction intermediate->step2 SnCl₂/HCl or H₂/Pd-C end Methyl 3-Amino-2,5-Dichlorobenzoate (Herbicide Precursor) step2->end

Caption: Workflow for the synthesis of a model herbicide precursor.

Experimental Protocols

Trustworthiness: The following protocols are based on established and patented chemical transformations.[3] They include checkpoints for reaction monitoring and clear steps for purification and characterization, ensuring a reliable and reproducible workflow.

Protocol 4.1: Electrophilic Nitration of Methyl 2,5-Dichlorobenzoate

Objective: To introduce a nitro group ortho to the ester and meta to the chlorine atoms, creating the key intermediate methyl 3-nitro-2,5-dichlorobenzoate.

Causality: The reaction is performed at low temperature to control the exothermicity of the nitration reaction and to minimize the formation of unwanted side products. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.

Materials:

  • Methyl 2,5-dichlorobenzoate

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90% or greater)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Charge the flask with concentrated sulfuric acid.

  • Cool the flask to 0 °C using an ice/salt bath.

  • Slowly add methyl 2,5-dichlorobenzoate to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the starting material is fully dissolved, cool the mixture to between -5 °C and 0 °C.

  • Prepare the nitrating mixture by carefully adding the required amount of fuming nitric acid to a portion of concentrated sulfuric acid in a separate, cooled flask.

  • Add the nitrating mixture dropwise from the dropping funnel to the solution of the benzoate ester over 1-2 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • A solid precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by silica gel chromatography.

Characterization: The final product, methyl 3-nitro-2,5-dichlorobenzoate, can be characterized by ¹H NMR, ¹³C NMR, and its melting point. Purity should be assessed by HPLC.

Protocol 4.2: Reduction of Methyl 3-Nitro-2,5-Dichlorobenzoate

Objective: To selectively reduce the nitro group to a primary amine, yielding the target precursor, methyl 3-amino-2,5-dichlorobenzoate.

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically yielding the amine without affecting the ester or aryl halides. The palladium catalyst provides a surface for the adsorption of hydrogen gas and the organic substrate, facilitating the reduction at a low energy cost.

Materials:

  • Methyl 3-nitro-2,5-dichlorobenzoate

  • Palladium on Carbon (5% or 10% Pd/C)

  • Methanol or Ethyl Acetate (ACS grade)

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

Procedure:

  • Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with a solution of methyl 3-nitro-2,5-dichlorobenzoate in a suitable solvent (methanol is a common choice).

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount is typically 1-5 mol% of the substrate.

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi).

  • Begin vigorous stirring or shaking and maintain the reaction at room temperature. The reaction is often slightly exothermic.

  • Monitor the reaction by observing the cessation of hydrogen uptake and by TLC/HPLC analysis of aliquots. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during filtration.

  • Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is methyl 3-amino-2,5-dichlorobenzoate, which can be further purified by recrystallization if necessary.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Data Summary: Reaction Parameters

The following table summarizes the key parameters for the exemplary synthetic workflow.

Parameter Protocol 4.1: Nitration Protocol 4.2: Reduction
Starting Material Methyl 2,5-DichlorobenzoateMethyl 3-Nitro-2,5-Dichlorobenzoate
Key Reagents Conc. H₂SO₄, Fuming HNO₃H₂ gas, Pd/C (5-10%)
Solvent Sulfuric AcidMethanol or Ethyl Acetate
Temperature -5 °C to 5 °CRoom Temperature (20-25 °C)
Typical Reaction Time 3-5 hours4-8 hours
Workup Ice quench, filtrationFiltration, solvent evaporation
Typical Yield > 85%> 90%

Conclusion

This compound stands as a highly valuable intermediate for agrochemical synthesis due to its predictable reactivity at multiple functional sites. While direct synthetic routes to commercial products are often proprietary, the fundamental chemical transformations required for its utilization are well-understood. The exemplary protocols provided for the synthesis of a related aminodichlorobenzoate herbicide precursor—involving controlled electrophilic nitration and subsequent catalytic reduction—demonstrate the robust and high-yielding methodologies that are central to this field. By understanding the causality behind these reactions, researchers can confidently adapt and apply these principles to construct novel and effective agrochemical agents, leveraging the full synthetic potential of this versatile molecular scaffold.

References

  • This compound - 1807013-25-7 - Vulcanchem. Source: Vulcanchem.
  • Preparation of 3-amino-2,5-dichlorobenzoic acid. Source: Google Patents (US3703546A).
  • [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Source: PubMed.
  • 4-Amino-3,5-dichlorobenzoic acid. Source: Chem-Impex.
  • Optimizing Organic Synthesis with 4-Amino-3,5-dichlorobenzoic Acid. Source: Autech Industry Co., Ltd.
  • Application of 4-Amino-3-bromobenzoic Acid and its Isomers in Agrochemical Synthesis. Source: Benchchem.
  • A Convenient Synthesis of Amino Acid Methyl Esters. Source: PMC - NIH.
  • 2,5-dichlorobenzoic acid methyl ester. Source: AERU.

Sources

N-Acylation of 4-Amino-2,3-dichloro-benzoic acid methyl ester: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

N-acylated aromatic amines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical agents. The N-acylation of substituted anilines, such as 4-Amino-2,3-dichloro-benzoic acid methyl ester, is a critical transformation for generating novel molecular entities in drug discovery programs. However, the electronic and steric properties of this particular substrate—specifically the deactivating effects of two chlorine atoms and a methyl ester group, and steric hindrance from the ortho-chloro substituent—reduce the nucleophilicity of the amino group, presenting unique synthetic challenges. This application note provides a detailed, field-proven protocol for the successful N-acylation of this substrate, discusses the underlying reaction mechanism, and offers expert insights into overcoming common challenges.

Introduction: The Importance of N-Acylated Anilines

The amide bond is a cornerstone of modern pharmaceuticals. The N-acylation of anilines is a fundamental method for constructing this bond, enabling the synthesis of compounds with diverse biological activities.[1] For the specific substrate, this compound, modification of the 4-amino group can significantly alter the molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles during lead optimization. The resulting N-acyl derivatives serve as key intermediates for more complex molecules, where the halogen atoms provide versatile handles for further functionalization via cross-coupling reactions.[1]

Reaction Principle: Nucleophilic Acyl Substitution

The N-acylation of an amine with an acyl chloride or anhydride proceeds via a nucleophilic addition-elimination mechanism.[2] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[3] This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (typically a chloride ion) to form the stable amide product.[2] A base is typically required to neutralize the acidic byproduct (e.g., HCl), which drives the reaction to completion.[4]

Reaction Scheme

Caption: General N-acylation reaction scheme.

Detailed Experimental Protocol: N-Acetylation

This protocol details a robust method for the N-acetylation of this compound using acetyl chloride.

Materials & Reagents

  • This compound

  • Acetyl Chloride (AcCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, ice bath

  • Standard glassware for workup and purification

Step-by-Step Methodology

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Base Addition: Add pyridine (1.5 eq) to the solution. Pyridine acts as a base to neutralize the HCl generated and can also serve as a nucleophilic catalyst.[5]

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes to cool it to 0 °C.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The product should have a different Rf value than the starting aniline.

  • Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine.[6]

    • Wash with saturated NaHCO₃ solution (2x) to remove any excess acid.[7]

    • Finally, wash with brine (1x) to remove residual water.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain the pure N-acetylated product.[6]

Visualization of Experimental Workflow

Sources

4-Amino-2,3-dichloro-benzoic acid methyl ester as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Leveraging 4-Amino-2,3-dichloro-benzoic acid methyl ester for the Synthesis of Biologically Active Quinazoline-2,4-diones

Introduction: The Strategic Value of Substituted Anthranilates

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of all biologically active small molecules incorporating a heterocyclic ring system.[1][2][3] Their prevalence is due to their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets. Within this vast chemical space, the quinazoline scaffold is a "privileged structure" renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7]

The strategic synthesis of these complex scaffolds relies on the availability of versatile and functionalized building blocks. This compound (Methyl 4-amino-2,3-dichlorobenzoate) has emerged as a highly valuable precursor for this purpose.[8] Its unique substitution pattern—a nucleophilic amino group para to an electrophilic methyl ester, flanked by two electron-withdrawing chlorine atoms on the aromatic core—provides a powerful handle for constructing fused heterocyclic systems with desirable physicochemical properties.[8] This document provides a detailed guide on the application of this building block for the synthesis of 6,7-dichloro-substituted quinazoline-2,4-diones, a class of compounds with significant therapeutic potential.

Table 1: Physicochemical Properties of the Building Block

PropertyValueSource
Chemical Name This compound[8]
CAS Number 1807013-25-7[8]
Molecular Formula C₈H₇Cl₂NO₂[8]
Molecular Weight 220.05 g/mol Calculated
Appearance Colorless to yellowish solid[8]
Key Reactive Sites C4-Amino (nucleophilic), C1-Ester (electrophilic), C2/C3-Chloro (substitution)[8]

Synthetic Rationale: Designing the Cyclization Pathway

The power of this compound lies in the ortho-relationship between the amino and methyl ester groups (after considering the ring numbering for cyclization), which is characteristic of anthranilic esters. This arrangement is ideal for cyclocondensation reactions to form the six-membered pyrimidine ring of the quinazoline system.

The reaction proceeds via two key steps:

  • Urea/Amide Formation: The primary amino group acts as a nucleophile, attacking an electrophilic partner such as an isocyanate or a urea-derived species. This forms an N-acylurea intermediate.[9]

  • Intramolecular Cyclization: Under thermal or catalytic conditions, the nitrogen of the newly formed urea attacks the carbonyl carbon of the methyl ester. This intramolecular nucleophilic acyl substitution results in the elimination of methanol and the formation of the stable, fused quinazoline-2,4-dione ring system.[9]

The chlorine atoms at the 2- and 3-positions (which become the 6- and 7-positions of the quinazolinedione) are critical. They serve to modulate the electronic properties of the aromatic ring, which can significantly influence the compound's binding affinity to biological targets and its metabolic stability.

Reactivity_Map Figure 1: Key Reactive Sites of the Building Block cluster_0 mol A C4-Amino Group (Nucleophilic Site) A->mol B C1-Methyl Ester (Electrophilic Site for Cyclization) B->mol C Dichloro Substituents (Modulate Electronics & Lipophilicity) C->mol

Caption: Key reactive centers enabling heterocyclic synthesis.

Detailed Protocol: Synthesis of 6,7-Dichloro-3-phenyl-quinazoline-2,4(1H,3H)-dione

This protocol details a reliable one-pot synthesis via a cyclocondensation reaction with phenyl isocyanate. This method is adapted from established procedures for synthesizing quinazolinones from anthranilic acid derivatives.[9][10]

Materials and Reagents
  • This compound (FW: 220.05 g/mol )

  • Phenyl isocyanate (FW: 119.12 g/mol )

  • Diphenyl ether or N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethanol (Absolute)

  • Hexanes

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (Saturated solution)

  • Magnesium sulfate (Anhydrous)

  • Standard laboratory glassware, heating mantle with stirrer, reflux condenser, and filtration apparatus

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) and developing chamber

General Reaction Scheme

Caption: Synthesis of a quinazolinedione via cyclocondensation.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.20 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add 20 mL of anhydrous diphenyl ether. Begin stirring the mixture. Carefully add phenyl isocyanate (1.14 mL, 1.25 g, 10.5 mmol, 1.05 eq.) dropwise to the suspension at room temperature.

    • Causality Note: Using a slight excess of the isocyanate ensures complete consumption of the starting amine. Diphenyl ether is used as a high-boiling solvent to provide the necessary thermal energy for the intramolecular cyclization and methanol elimination.

  • Heating and Reaction: Heat the reaction mixture to 180-200 °C using a heating mantle. Maintain this temperature for 2-4 hours.

    • Protocol Validation: Monitor the reaction progress using TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction completion.

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. As it cools, the product will begin to precipitate from the solvent.

  • Isolation of Crude Product: Add 40 mL of hexanes to the cooled mixture to further precipitate the product and dilute the high-boiling solvent. Stir for 15 minutes. Collect the solid product by vacuum filtration.

    • Expertise Insight: Adding an anti-solvent like hexanes significantly improves the recovery of the crude product by reducing its solubility in the reaction mixture.

  • Purification: Wash the filter cake sequentially with 20 mL of hexanes (to remove residual diphenyl ether) and then 20 mL of water. Resuspend the crude solid in 50 mL of absolute ethanol and heat to reflux for 30 minutes to dissolve the product and wash away impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results and Characterization

The protocol should yield 6,7-Dichloro-3-phenyl-quinazoline-2,4(1H,3H)-dione as a white or off-white crystalline solid.

Table 2: Representative Product Characterization Data

ParameterExpected Value
Appearance White crystalline solid
Yield 75-85%
Melting Point >250 °C (decomposes)
¹H NMR (DMSO-d₆, 500 MHz) δ 11.8 (s, 1H, NH), 8.0 (s, 1H, Ar-H), 7.5-7.3 (m, 5H, Ar-H), 7.2 (s, 1H, Ar-H)
¹³C NMR (DMSO-d₆, 125 MHz) δ 162.1, 150.5, 140.2, 136.5, 135.1, 129.8, 129.0, 128.5, 127.3, 117.5, 115.8
MS (ESI+) m/z 307.0 [M+H]⁺, 309.0 [M+H+2]⁺

Experimental Workflow Visualization

Caption: Step-by-step workflow for quinazolinedione synthesis.

Applications in Drug Discovery

The 6,7-dichloroquinazoline-2,4-dione core synthesized through this protocol is a key pharmacophore in medicinal chemistry. Quinazoline derivatives are known to exhibit a broad range of biological activities, making them attractive candidates for drug development programs.[5][6]

  • Anticancer Agents: Many quinazoline derivatives function as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are overactive in many types of cancer.[7][11] The dichloro substitution pattern can enhance binding affinity and cellular activity.

  • Antimicrobial Activity: The quinazoline scaffold has been investigated for its activity against various pathogenic bacteria and fungi.[4]

  • Anti-inflammatory Properties: Certain derivatives have shown potential as anti-inflammatory agents, targeting enzymes and signaling pathways involved in the inflammatory response.[5]

The described synthesis provides a direct and efficient route to a molecular scaffold that can be further diversified. The phenyl group at the N3 position can be replaced by various other aryl or alkyl groups by simply changing the isocyanate reagent, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a pre-functionalized and highly effective building block for the synthesis of complex heterocyclic compounds. Its inherent reactivity and substitution pattern facilitate a straightforward and high-yielding pathway to 6,7-dichloro-quinazoline-2,4-diones. The protocols and rationale presented here provide researchers, scientists, and drug development professionals with a robust framework for accessing this medicinally important scaffold, enabling further exploration and development of novel therapeutic agents.

References

  • Vulcanchem. (n.d.). This compound.
  • MDPI. (2023, April 21). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
  • PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic.... Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Method for the Synthesis of 4(3H)-Quinazolinones. Retrieved from [Link]

  • IJCSE. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.
  • PubMed. (2014, September 12). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. Retrieved from [Link]

  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • PMC. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors.
  • PMC. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Photoinduced intramolecular charge-transfer reactions in 4-amino-3- methyl benzoic acid methyl ester. Retrieved from [Link]

  • NVEO. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Retrieved from [Link]

  • PubMed Central. (2017, May 10). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from [Link]

  • Science Publishing Group. (n.d.). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2,3-dichloro-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. As a key intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis is crucial for advancing research and development.[1]

This document provides in-depth technical guidance, drawing from established protocols and field-proven insights to address specific challenges you may encounter.

I. Synthesis Overview: Common Synthetic Routes

The synthesis of this compound typically proceeds through one of two primary routes:

  • Esterification of 4-Amino-2,3-dichlorobenzoic acid: This is a direct approach where the carboxylic acid is converted to its methyl ester.

  • Reduction of a Nitro Precursor: This involves the synthesis of a nitro-containing intermediate, such as methyl 2,3-dichloro-4-nitrobenzoate, followed by the reduction of the nitro group to an amine.

The choice of route often depends on the availability of starting materials, desired purity, and scalability of the reaction. This guide will address challenges associated with both pathways.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you might face during your experiments.

Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have isolated no product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common frustration that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential culprits based on the synthetic route.

For the Esterification Route (Fischer-Speier Esterification):

The Fischer-Speier esterification is an equilibrium-driven reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.[2]

  • Cause 1: Incomplete Reaction/Unfavorable Equilibrium.

    • Solution:

      • Excess Alcohol: Use a large excess of methanol, which acts as both a reactant and the solvent. This drives the equilibrium forward.[2]

      • Water Removal: Ensure all reagents and glassware are anhydrous. Any water present can shift the equilibrium back towards the starting materials. The use of anhydrous sodium sulfate or magnesium sulfate for drying organic phases is critical.[2]

      • Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cause 2: Inactive Catalyst.

    • Solution:

      • Fresh Catalyst: Use a fresh, concentrated strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] The concentration of the acid is crucial for its catalytic activity.

      • Catalyst Loading: Ensure the correct catalytic amount is used. Typically, 0.1-0.2 equivalents of the acid catalyst are sufficient.[2]

  • Cause 3: Starting Material Purity.

    • Solution:

      • Verify Purity: Confirm the purity of the starting 4-Amino-2,3-dichlorobenzoic acid. Impurities can interfere with the reaction. Recrystallization of the starting material may be necessary.

For the Nitro Reduction Route:

The reduction of the nitro group is a critical step that can be sensitive to the choice of reducing agent and reaction conditions.

  • Cause 1: Inefficient Reducing Agent.

    • Solution:

      • Choice of Reducing Agent: Several reducing agents can be employed, each with its own advantages and disadvantages.

        • Stannous Chloride (SnCl₂): A common and effective reagent for nitro group reduction. Ensure it is used in a sufficiently acidic medium (e.g., concentrated HCl) to be effective.

        • Sodium Dithionite (Na₂S₂O₄): Another effective reducing agent.[3] The reaction is typically run in a mixture of solvents like glycol monomethyl ether and water.[3]

        • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method.[4] Ensure the catalyst is active and the system is properly purged with hydrogen.

  • Cause 2: Incomplete Reaction.

    • Solution:

      • Reaction Monitoring: Closely monitor the reaction by TLC to ensure all the starting nitro compound has been consumed.

      • Stoichiometry: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.

  • Cause 3: Side Reactions.

    • Solution:

      • Temperature Control: Some reduction reactions can be exothermic. Maintain the recommended reaction temperature to avoid side reactions. For example, some reductions are performed at room temperature or even cooled in an ice bath.

Formation of Impurities

Question: My final product is contaminated with significant impurities. What are these impurities and how can I prevent their formation or remove them?

Answer: Impurity formation is a common challenge. Identifying the impurity is the first step to mitigating its presence.

  • Impurity 1: Unreacted Starting Material.

    • Cause: Incomplete reaction.

    • Solution: As discussed in the low yield section, ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry.

    • Removal: Purification by column chromatography on silica gel is often effective in separating the product from the starting material.[5]

  • Impurity 2: Di-acylated or Polymeric Byproducts (in Esterification).

    • Cause: The amino group of one molecule can react with the activated carboxylic acid of another, leading to amide bond formation and polymerization, especially if the amino group is not protected.[5]

    • Solution:

      • Protecting Groups: While not always necessary for a simple esterification, if significant side reactions are observed, consider protecting the amino group with a suitable protecting group like Boc (tert-butyloxycarbonyl) before esterification, followed by deprotection.

      • Reaction Conditions: Running the reaction at lower temperatures might minimize these side reactions.

  • Impurity 3: Over-reduction or Side-products from Reduction.

    • Cause: The choice of reducing agent and conditions can sometimes lead to undesired products.

    • Solution:

      • Selective Reducing Agents: Choose a reducing agent known for its selectivity for the nitro group.

      • Careful Work-up: The work-up procedure is critical. For example, after a reduction with a metal-based reagent, a proper aqueous workup with acid and/or base washes can help remove inorganic salts and byproducts.[5]

  • Impurity 4: Isomeric Impurities.

    • Cause: The starting materials may contain isomeric impurities that carry through the synthesis. For instance, if the synthesis starts from a dichlorobenzoyl chloride, it may contain other dichloro isomers.[6]

    • Solution:

      • Purification of Intermediates: It is often easier to purify an intermediate than the final product. Analyze intermediates for isomeric purity and purify if necessary, for example, by crystallization.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the esterification reaction?

A1: For the Fischer-Speier esterification, an excess of the alcohol reactant (in this case, methanol) is typically used as the solvent.[2] This serves the dual purpose of being a reactant and driving the reaction equilibrium towards the product. Anhydrous methanol is recommended to prevent the reverse hydrolysis reaction.[2]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing. For more quantitative analysis, LC-MS can be used.

Q3: My 4-Amino-2,3-dichlorobenzoic acid is not dissolving in methanol for the esterification reaction. What should I do?

A3: 4-aminobenzoic acid derivatives can exist as zwitterions (having both a positive and negative charge), which can make them insoluble in organic solvents like methanol.[7] The addition of the strong acid catalyst (like sulfuric acid) should protonate the carboxylate group, forming the more soluble hydrochloride salt of the amino group, which should then dissolve in methanol.[7] Add the acid catalyst slowly while stirring. If solubility is still an issue, gentle warming may help.

Q4: What is the best method for purifying the final product?

A4: The purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol or methanol) can be a very effective method for obtaining high-purity material.[8]

  • Column Chromatography: For complex mixtures or to separate compounds with similar polarities, column chromatography on silica gel is the method of choice.[5] A gradient elution with a solvent system like ethyl acetate/hexane can provide excellent separation.

IV. Experimental Protocols & Data

Protocol 1: Fischer-Speier Esterification of 4-Amino-2,3-dichlorobenzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Amino-2,3-dichlorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring. The addition is exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

ParameterRecommended ValueRationale
Methanol 10-20 equivalentsActs as both reactant and solvent to drive the equilibrium.[2]
H₂SO₄ 0.1-0.2 equivalentsEffective catalytic amount for the esterification.[2]
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 4-16 hoursDepends on the scale and reactivity; monitor by TLC.
Protocol 2: Reduction of Methyl 2,3-dichloro-4-nitrobenzoate with SnCl₂
  • Reaction Setup: In a round-bottom flask, dissolve methyl 2,3-dichloro-4-nitrobenzoate (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed.

V. Visualizing the Workflow

Esterification Workflow

Esterification_Workflow Start 4-Amino-2,3-dichloro- benzoic acid Reaction Reflux (4-16h) Start->Reaction Methanol Anhydrous Methanol (Excess) Methanol->Reaction Catalyst Conc. H₂SO₄ (Catalyst) Catalyst->Reaction Workup Work-up: - Remove MeOH - Neutralize (NaHCO₃) - Extract (EtOAc) Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product 4-Amino-2,3-dichloro- benzoic acid methyl ester Purification->Product

Caption: A typical workflow for the Fischer-Speier esterification.

Nitro Reduction Workflow

Nitro_Reduction_Workflow Start Methyl 2,3-dichloro- 4-nitrobenzoate Reaction Reflux (2-4h) Start->Reaction ReducingAgent Reducing Agent (e.g., SnCl₂) ReducingAgent->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Work-up: - Quench (Ice) - Neutralize - Extract Reaction->Workup Purification Purification Workup->Purification Product 4-Amino-2,3-dichloro- benzoic acid methyl ester Purification->Product

Caption: A general workflow for the reduction of the nitro-intermediate.

VI. References

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1973). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 53, 95.

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71.

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Available from:

  • PrepChem.com. Synthesis of 2. 3-Amino-2,5-dichloro-4-methylbenzoic acid. Available from: [Link]

  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid. Available from:

  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available from: [Link]

  • National Institutes of Health. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Available from: [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Available from:

  • ResearchGate. The chlorination of 4-amino-2-hydroxy-benzoic acid. Available from: [Link]

  • Semantic Scholar. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available from: [Link]

  • ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Available from: [Link]

  • Nanalysis Corp. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

  • ResearchGate. I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? Available from: [Link]

  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

  • PubChem. 4-Amino-3,5-dichlorobenzoic acid. Available from: [Link]

  • CAS Common Chemistry. Benzoic acid, 2-chloro-4-nitro-, methyl ester. Available from: [Link]

  • CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester. Available from:

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid. Available from:

Sources

Technical Support Center: Purification of 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No. 1807013-25-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this important organic intermediate in their synthetic workflows.[1] As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount for the success of subsequent reactions and the integrity of the final products.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My crude product shows multiple spots on TLC, and the purity by HPLC is low (<90%). What are the likely impurities and how can I approach the purification?

A1: A complex impurity profile is a common issue stemming from the synthetic route. The impurities in your crude this compound likely fall into several categories.[2]

Likely Impurities:

  • Unreacted Starting Materials: Depending on the synthesis, these could include the corresponding nitro-aromatic precursor if the reduction step was incomplete.

  • Isomeric Impurities: Formation of other positional isomers of dichlorinated aminobenzoates can occur, which often have very similar polarities, making separation difficult.[2]

  • Hydrolysis Product: The ester group is susceptible to hydrolysis back to the carboxylic acid (4-Amino-2,3-dichloro-benzoic acid), especially if exposed to acidic or basic conditions during workup or purification.[1]

  • Over-chlorination By-products: Under certain chlorination conditions, additional chlorine atoms can be added to the aromatic ring, leading to trichloro- species or other related compounds.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup may be retained in the crude product.[2]

Visualizing the Impurity Profile:

G main_product 4-Amino-2,3-dichloro-benzoic acid methyl ester crude_product Crude Product Mixture crude_product->main_product Desired Component starting_material Starting Materials (e.g., Nitro-precursor) crude_product->starting_material Contains isomer Isomeric Impurities crude_product->isomer Contains hydrolysis Hydrolysis Product (Carboxylic Acid) crude_product->hydrolysis Contains byproduct Reaction By-products (e.g., Over-chlorinated) crude_product->byproduct Contains

Caption: Potential impurities in crude product.

Recommended Purification Strategy:

Your approach should be multi-step. First, attempt a simple purification like recrystallization. If co-eluting impurities persist, flash column chromatography is the next logical step.

  • Acid-Base Wash: To remove the acidic hydrolysis by-product, dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate and wash with a mild base such as a saturated sodium bicarbonate solution. The carboxylate salt will move to the aqueous layer. Be sure to re-extract the aqueous layer with the organic solvent to recover any dissolved product.

  • Recrystallization: This is the most effective method for removing impurities with different solubility profiles. See Protocol 1 for a detailed methodology.

  • Flash Column Chromatography: If recrystallization fails to provide the desired purity, chromatography is necessary. This is particularly useful for separating isomers from the main product. See Protocol 2 for guidance.

Q2: I am observing significant product loss and the material is darkening in color during purification. What is causing this degradation?

A2: Product degradation, indicated by yield loss and discoloration (often from a pale yellow to brown), is typically caused by thermal instability or chemical reactivity under the purification conditions.

  • Causality - Thermal Degradation: Aromatic amines and esters can be sensitive to high temperatures. While some aminobenzoic acids are stable up to their melting point, others can decarboxylate or oxidize when heated for extended periods, especially in the presence of air (oxygen).[4] Prolonged heating during solvent removal or recrystallization from a high-boiling solvent can promote the formation of colored degradation by-products.

  • Causality - Chemical Degradation:

    • Hydrolysis: As mentioned, the methyl ester can hydrolyze. If you are using silica gel for chromatography, which is inherently acidic, this can catalyze the hydrolysis of the ester on the column, leading to streaking and yield loss.

    • Oxidation: The amino group is susceptible to oxidation, which often produces highly colored impurities. This can be accelerated by heat, light, and the presence of trace metals.

Troubleshooting Steps:

  • Minimize Heat Exposure: When removing solvent using a rotary evaporator, use the lowest water bath temperature that allows for efficient evaporation (typically ≤ 40 °C). Avoid drying the product in a high-temperature oven for extended periods. Vacuum drying at room temperature is preferable.

  • Use an Inert Atmosphere: If the product is particularly sensitive, consider performing purification steps under a nitrogen or argon atmosphere to prevent oxidation.

  • Neutralize Silica Gel: If you suspect on-column hydrolysis during chromatography, you can use deactivated or neutralized silica gel. This is prepared by washing the silica gel with a solvent containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent) and then re-equilibrating with the mobile phase.

  • Choose Solvents Carefully: For recrystallization, select a solvent or solvent system with a boiling point that allows for dissolution without excessive heating.

Q3: An impurity is co-eluting with my product during silica gel column chromatography. How can I achieve better separation?

A3: Co-elution occurs when the impurity and the product have very similar affinities for the stationary phase (silica gel) in the chosen mobile phase. This is common with isomeric impurities.

Expert Recommendations for Improving Resolution:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Systematically decrease the polarity of your eluent. A shallower polarity gradient often provides better separation for closely eluting spots. For example, if you are using 20% ethyl acetate in hexanes, try running the column with 10-15%.

    • Change Solvent Selectivity: Instead of just ethyl acetate/hexanes, try a different solvent system. Adding a small amount of a third solvent with different properties can alter the interactions with the stationary phase. For example, using dichloromethane/hexanes or adding a small percentage of ether or acetone to your hexanes/ethyl acetate mixture can change the elution order.

  • Decrease the Column Load: Overloading the column is a primary cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Use a High-Performance Column: Employing a finer mesh silica gel (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates, leading to better resolution. Pre-packed flash chromatography columns often provide superior performance.

  • Consider an Alternative Stationary Phase: If silica gel (polar, acidic) is not working, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reversed-phase (C18) silica if the compound is sufficiently non-polar.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound? This compound is a solid at room temperature, typically appearing as a colorless to yellowish substance.[1] Due to the presence of the polar amino and ester groups, balanced by the non-polar dichlorinated benzene ring, it exhibits good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and DMF, but has limited solubility in water.[1]

Q2: What are the recommended storage conditions? To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of the amino group.

Q3: Which analytical techniques are best for assessing the purity of the final product? A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight, confirming the identity of the compound and potentially of any impurities.

Q4: What are the primary safety precautions for handling this compound? While specific data for this exact ester is limited, related dichlorinated amino-aromatic compounds are classified as irritants.[5][6] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to remove impurities with significantly different solubility from the target compound.

Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, isopropanol, or a solvent pair like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is achieved at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under a vacuum at ambient temperature to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This technique is used for separating compounds based on their differential adsorption to a stationary phase.

Data Presentation: Recommended Solvent Systems

PolarityMobile Phase System (v/v)Application Notes
Low to Medium5-20% Ethyl Acetate in HexanesA good starting point for many separations. Gradient elution from 5% to 20% is often effective.
Medium10-30% Dichloromethane in HexanesOffers different selectivity compared to ethyl acetate. Useful if isomers are co-eluting.
High1-3% Methanol in DichloromethaneFor more polar compounds or to elute strongly retained material. Use with caution to avoid dissolving silica.

Methodology:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion prep_slurry 1. Prepare Silica Slurry (in low-polarity eluent) pack_column 2. Pack Column Uniformly prep_slurry->pack_column prep_sample 3. Prepare Sample (dissolve in min. solvent or adsorb onto silica) pack_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Mobile Phase (isocratic or gradient) load_sample->elute collect 6. Collect Fractions elute->collect analyze_tlc 7. Analyze Fractions by TLC collect->analyze_tlc combine 8. Combine Pure Fractions analyze_tlc->combine evaporate 9. Evaporate Solvent combine->evaporate final_product 10. Dry and Characterize (NMR, HPLC, MS) evaporate->final_product

Caption: Workflow for Flash Column Chromatography.

  • Column Preparation: Select a glass column of appropriate size. Pack it uniformly with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity if necessary to move the compound down the column at a reasonable rate.

  • Fraction Collection: Collect fractions systematically and monitor the elution of compounds using TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator at low temperature (≤ 40 °C).

By following these guidelines, researchers can effectively troubleshoot and overcome the common purification challenges associated with this compound, ensuring a high-purity material for subsequent synthetic applications.

References

  • Vulcanchem. (n.d.). This compound - 1807013-25-7.
  • ChemBK. (2024). 4-Amino-2-Chlorobenzoic Acid Methyl Ester.
  • ResearchGate. (2016). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid.
  • BenchChem. (2025). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
  • ResearchGate. (2025). The chlorination of 4‐aminobenzoic acid and its methyl ester.
  • ResearchGate. (2025). Thermal Studies on Some Substituted Aminobenzoic Acids.
  • CDH Fine Chemical. (n.d.). 4-Amino-3,5-Dichloro Benzoic Acid CAS No 56961-25-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Chem-Impex. (n.d.). 4-Amino-3-methylbenzoic acid methyl ester.
  • MDPI. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • Thermo Scientific Chemicals. (n.d.). 4-Amino-3,5-dichlorobenzoic acid, 98% 25 g.
  • CymitQuimica. (n.d.). Methyl 4-amino-2,3-dichlorobenzoate.
  • ChemicalBook. (n.d.). This compound | 1807013-25-7.
  • PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid.

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Technical Support Center: Optimization of Reaction Conditions for 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and optimization of 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No. 1807013-25-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow.

This molecule is a valuable synthetic intermediate, primarily utilized as a building block for complex active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique structure, featuring an amino group, a methyl ester, and a dichlorinated aromatic ring, offers multiple reaction sites for further chemical modification.[1] The most direct and common synthetic route is the Fischer esterification of 4-Amino-2,3-dichloro-benzoic acid. This guide focuses on optimizing this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and well-documented method is the Fischer-Speier esterification . This reaction involves heating the starting material, 4-Amino-2,3-dichloro-benzoic acid, with methanol in the presence of a strong acid catalyst.[2][3] The reaction is an equilibrium process, and specific strategies are essential to drive it toward the formation of the desired methyl ester.[4]

Caption: General Fischer Esterification Reaction Scheme.

Q2: Why is a strong acid catalyst essential, and how much should be used?

A2: The acid catalyst plays a crucial dual role. First, it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[4][5] Second, and critically for aminobenzoic acids, the amino group (-NH₂) is basic and will react with the acid catalyst to form an ammonium salt.[2][5] This non-catalytic reaction consumes the acid. Therefore, you must use a stoichiometric amount of acid to neutralize the amino group, plus a catalytic amount to drive the esterification. A common and effective approach is to use 1.1 to 1.5 molar equivalents of the acid catalyst relative to the starting aminobenzoic acid.

Q3: What are the key strategies to maximize the product yield?

A3: To maximize yield in a Fischer esterification, the reaction equilibrium must be shifted to the product side, in accordance with Le Chatelier's Principle.[2] The two primary strategies are:

  • Use a Large Excess of Alcohol: This is the most common and practical method. Using methanol as the solvent provides a large molar excess, which drives the reaction forward. A 10- to 20-fold molar excess is typical.[6]

  • Remove Water: Water is a byproduct, and its removal will shift the equilibrium towards the ester.[2] This can be accomplished with a Dean-Stark apparatus if using a solvent like toluene, but it is often unnecessary when a large excess of the alcohol is employed.

Q4: What potential side reactions or impurities should I be aware of?

A4: The most common impurity is the unreacted starting material, 4-Amino-2,3-dichloro-benzoic acid. Other potential issues include:

  • Discoloration: The amino group is susceptible to oxidation, especially at elevated temperatures, which can lead to a yellow or brown product.[7]

  • Hydrolysis: During the work-up, if the solution becomes too basic during neutralization, the newly formed ester can be hydrolyzed back to the carboxylic acid.

  • Other Impurities: Depending on the purity of the starting material, isomeric aminobenzoic acids could be present.[7]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Reversible Reaction Equilibrium: The reaction has not been sufficiently driven towards the products.[2][4]Increase the excess of methanol, which acts as both reactant and solvent, to push the equilibrium forward. If the issue persists, consider a modest increase in reflux time.
2. Insufficient Catalyst: The basic amino group has neutralized most of the acid, leaving little for catalysis.[2][5]Ensure you are using at least a stoichiometric amount of the acid catalyst (e.g., concentrated H₂SO₄). An amount of 1.1-1.5 equivalents is recommended.
3. Incomplete Reaction: The reaction time or temperature was insufficient.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue reflux until the starting material spot is no longer visible.
Final Product is Discolored (Yellow/Brown) Oxidation of the Amino Group: The -NH₂ group is sensitive to air oxidation, which is accelerated by heat.[7]Prevention: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Remediation: During purification, perform a recrystallization and consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the carbon before cooling.[7]
Difficulty Isolating Product During Work-up 1. Incorrect pH: During neutralization, the ester may remain in the aqueous phase as a protonated, water-soluble salt.After cooling the reaction, slowly and carefully add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (~7-8).[8] This deprotonates the ammonium salt, precipitating the water-insoluble free ester.
2. Product Loss During Extraction: The product may have some solubility in the aqueous layer.When performing a liquid-liquid extraction (e.g., with ethyl acetate), ensure the aqueous phase is saturated with NaCl (brine wash) to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.[8]
Experimental Protocols & Workflow
Optimized Protocol: Fischer Esterification of 4-Amino-2,3-dichloro-benzoic acid

This protocol details a robust method for the synthesis of the methyl ester.

Materials:

  • 4-Amino-2,3-dichloro-benzoic acid (1.0 eq)

  • Anhydrous Methanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (1.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Amino-2,3-dichloro-benzoic acid (1.0 eq) in anhydrous methanol (15-20 eq).

  • Catalyst Addition: While stirring the suspension at room temperature, slowly and carefully add concentrated sulfuric acid (1.2 eq) dropwise. Caution: This addition is exothermic. The starting material will likely dissolve as its ammonium salt is formed.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Monitor the reaction progress by TLC until the starting acid is fully consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature, then cool further in an ice bath.

    • Slowly add saturated NaHCO₃ solution to the stirred mixture until the pH is neutral (7-8). A precipitate of the crude ester should form.

    • Remove the bulk of the methanol using a rotary evaporator.

    • Extract the product from the remaining aqueous slurry with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine (1x volume).

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the purified this compound.

Synthesis and Purification Workflow

Synthesis_Workflow start 1. Combine Reactants (4-Amino-2,3-dichloro-benzoic acid + Anhydrous Methanol) add_catalyst 2. Add Catalyst (Conc. H₂SO₄, dropwise) start->add_catalyst reflux 3. Reflux (65°C, 4-6h) Monitor via TLC add_catalyst->reflux cool 4. Cool & Neutralize (Ice bath, sat. NaHCO₃ soln.) reflux->cool extract 5. Extraction (Ethyl Acetate & Brine) cool->extract dry 6. Dry & Concentrate (MgSO₄, Rotary Evaporator) extract->dry purify 7. Purify (Recrystallization) dry->purify product Final Product: Pure Methyl Ester purify->product

Caption: Step-by-step workflow for synthesis and purification.

Mechanistic Insight: The "Why" Behind the Chemistry

Understanding the mechanism explains the necessity of the reaction conditions. The Fischer esterification follows a series of equilibrium steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

G Protonation 1. Protonation Carbonyl oxygen is protonated by H⁺, activating the acid. Addition 2. Nucleophilic Addition Methanol attacks the activated carbonyl carbon. Protonation->Addition Creates electrophile Deprotonation 3. Proton Transfer A proton is transferred to one of the -OH groups, forming a good leaving group (H₂O). Addition->Deprotonation Forms tetrahedral intermediate Elimination 4. Elimination The tetrahedral intermediate collapses, eliminating water. Deprotonation->Elimination Creates H₂O leaving group Final_Deprotonation 5. Deprotonation The protonated ester loses a proton to regenerate the acid catalyst and form the final product. Elimination->Final_Deprotonation Reforms C=O bond

Caption: Key stages of the Fischer esterification mechanism.

By adhering to these optimized conditions and troubleshooting steps, researchers can reliably and efficiently synthesize high-purity this compound for downstream applications.

References
  • Organic Syntheses Procedure, Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • ResearchGate, Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]

  • ACS Publications, Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols. Available at: [Link]

  • Google Patents, CN106905173A - Prepare aminobenzoic acid or the method for its ester.
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  • PrepChem.com, Synthesis of 2. 3-Amino-2,5-dichloro-4-methylbenzoic acid. Available at: [Link]

  • PubMed, New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available at: [Link]

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  • Master Organic Chemistry, Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Google Patents, CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate, A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available at: [Link]

  • Google Patents, US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Semantic Scholar, A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available at: [Link]

  • Google Patents, CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Google Patents, CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Hyma Synthesis Pvt. Ltd., Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubMed, [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Available at: [Link]

  • Google Patents, US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

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Technical Support Center: Crystallization of 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the crystallization of 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No. 1807013-25-7). This molecule is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its unique structure, featuring an amino group, a methyl ester, and two chlorine substituents on an aromatic ring, presents specific challenges and opportunities for developing a robust crystallization protocol.[1]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to explain the underlying physicochemical principles governing crystallization. By understanding the "why" behind each step, you can effectively troubleshoot common issues, optimize your process for yield and purity, and control critical quality attributes like crystal form and size.

Section 1: Foundational Knowledge
1.1 Physicochemical Profile

Understanding the inherent properties of this compound is the first step in designing a successful crystallization. The interplay of its functional groups dictates its solubility, melting point, and potential for intermolecular interactions like hydrogen bonding and π-π stacking, which are the basis of crystal lattice formation.

PropertyValue / DescriptionSource(s)
CAS Number 1807013-25-7[1][2]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Appearance Colorless to yellowish transparent solid substance.[1]
Key Functional Groups Aromatic ring, primary amine (-NH₂), methyl ester (-COOCH₃), two chlorine atoms (-Cl).[1]
Predicted Solubility Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, alcohols) with limited solubility in water and non-polar alkanes.[1]
1.2 Core Crystallization Principles

Crystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system.[3][4] The process is driven by the creation of a supersaturated solution, from which the compound of interest selectively precipitates in a highly ordered crystal lattice. Success depends on carefully controlling the transition from a soluble to an insoluble state.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during crystallization.

Q1: My compound isn't crystallizing from solution, even after cooling. What are the first steps?

A1: Failure to crystallize typically points to one of two issues: either the solution is not sufficiently supersaturated, or nucleation is inhibited.

  • Probable Cause 1: Excessive Solvent. You may have used too much solvent, preventing the solution from reaching the necessary concentration for crystal formation upon cooling.[5]

  • Probable Cause 2: Nucleation Barrier. Sometimes, even a supersaturated solution needs a trigger to begin crystallization. This can be exacerbated by highly pure solutions or the presence of certain impurities that inhibit nucleation.[6]

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.[7][8]

    • Seeding: If available, add a single, tiny crystal of the pure compound to the solution. This "seed crystal" provides a perfect template for further crystal growth.[7]

  • Increase Supersaturation:

    • If nucleation induction fails, gently heat the solution to evaporate a portion of the solvent. Allow it to cool again. Repeat until crystals begin to form upon cooling. Be careful not to evaporate too much solvent, which could cause the product to "crash out."[7]

    • Consider adding an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution at room temperature until turbidity (cloudiness) persists, then add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly.

Q2: My product separated as a liquid or "oiled out" instead of forming crystals. What went wrong?

A2: Oiling out occurs when the solute's melting point is lower than the temperature of the solution from which it is trying to crystallize.[5] The compound melts instead of precipitating as a solid. This is detrimental to purification because the liquid oil can trap impurities more readily than a growing crystal lattice.

  • Probable Cause 1: High Solvent Boiling Point. The boiling point of your chosen solvent may be higher than the melting point of your compound.

  • Probable Cause 2: Melting Point Depression. Significant levels of impurities can depress the melting point of your compound, making it more prone to oiling out even in lower-boiling solvents.

Troubleshooting Protocol:

  • Re-dissolve and Modify: Reheat the solution until the oil fully dissolves.

  • Lower the Crystallization Temperature: Add a small amount of a miscible co-solvent with a lower boiling point. This will reduce the overall boiling point of the solvent system and the temperature at which the solution becomes saturated.

  • Increase Solute Concentration: Use less of the primary solvent initially. A more concentrated solution will become supersaturated at a lower temperature, potentially below the compound's melting point.

  • Allow for Very Slow Cooling: Let the solution cool very gradually to room temperature before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.

Q3: The crystallization happened almost instantly, and I got a fine powder, not well-defined crystals. How do I fix this?

A3: This phenomenon, known as "crashing out," occurs when the solution becomes supersaturated too quickly.[5] While it results in solid product, the rapid formation traps impurities and often leads to a material that is difficult to filter and dry.

  • Probable Cause: Excessive Supersaturation. This can be caused by cooling the solution too quickly or using a solvent system where the solubility changes too dramatically over a narrow temperature range.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Place the flask back on the heat source, re-dissolve the solid, and add a small additional amount (5-10% more) of the hot solvent.[5] This ensures you are slightly above the minimum required solvent, which will slow down the crystallization process upon cooling.

  • Slow Down the Cooling Rate: After dissolving, allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath. An ideal crystallization should show initial crystal formation after 5-15 minutes and continue over 20-30 minutes.[5]

  • Choose a Better Solvent: If the problem persists, the chosen solvent may be unsuitable. A good solvent should show a moderate, not drastic, decrease in solubility upon cooling.

Q4: My final product is yellow or brown. How can I obtain a colorless product?

A4: Discoloration often indicates the presence of colored impurities or degradation products, a common issue with amino-substituted aromatics which can oxidize.[9]

Troubleshooting Protocol:

  • Activated Carbon Treatment: During the recrystallization process, after the compound is fully dissolved in the hot solvent, add a very small amount of activated carbon (1-2% of the solute mass) to the hot solution. The carbon will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite to remove the carbon.[10] This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Proceed with Slow Cooling: Allow the now-decolorized filtrate to cool slowly as described previously.

  • Inert Atmosphere: If oxidation is suspected, perform the dissolution and cooling steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air exposure.

Section 3: In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[11] An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[10]

Solvent_Selection_Workflow cluster_screening Phase 1: Small-Scale Screening cluster_evaluation Phase 2: Evaluation & Selection start Place ~20mg crude material in multiple test tubes add_solvents Add potential solvents (0.5 mL) (e.g., IPA, EtOH, Acetone, EtOAc, Toluene, Heptane/EtOAc mix) start->add_solvents observe_rt Observe at Room Temp (RT) add_solvents->observe_rt insoluble_rt Insoluble/Slightly Soluble at RT? (Good Candidate) observe_rt->insoluble_rt YES soluble_rt Soluble at RT? (Discard - too soluble) observe_rt->soluble_rt NO heat Heat promising candidates to boiling insoluble_rt->heat dissolves_hot Dissolves completely when hot? (Excellent Candidate) heat->dissolves_hot YES insoluble_hot Insoluble when hot? (Discard - poor solvent) heat->insoluble_hot NO cool Cool to RT, then ice bath dissolves_hot->cool crystals Forms good crystals? (Select for Scale-Up) cool->crystals

Caption: Workflow for systematic solvent screening.

Protocol for Solvent Screening:

  • Initial Screen: Place small, equal amounts of your crude material into several test tubes.

  • Test Solvents: Add a range of solvents (see Appendix B) to each tube, starting with about 0.5 mL. Test individual solvents (e.g., isopropanol, ethyl acetate, toluene) and binary mixtures (e.g., ethanol/water, heptane/ethyl acetate).

  • Room Temperature Solubility: Agitate the tubes. A good candidate solvent will dissolve very little or none of the compound at room temperature.[10]

  • Hot Solubility: Gently heat the tubes that passed the room temperature test. A good solvent will completely dissolve the compound at or near its boiling point.

  • Cooling & Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quality and quantity of the crystals formed.

  • Selection: Choose the solvent or solvent system that provides high recovery of well-formed crystals.

Guide 2: Managing Polymorphism

Substituted benzoic acids and their derivatives are known to exhibit polymorphism—the ability to exist in multiple crystal forms.[12][13][14] Different polymorphs can have different physical properties (solubility, stability, melting point), making control of the crystal form critical, especially in pharmaceutical development.

  • Underlying Cause: Polymorphism in this class of molecules often arises from conformational flexibility, particularly rotation around the C-C and C-N bonds, allowing the molecules to pack in different arrangements in the crystal lattice.[13][14]

  • Controlling Factors: The final polymorphic form is highly sensitive to crystallization conditions.

    • Solvent: The polarity and hydrogen-bonding capability of the solvent can favor the formation of specific polymorphs.[11]

    • Cooling Rate: Rapid cooling often yields a less stable (metastable) form, while slow cooling favors the most thermodynamically stable form.

    • Impurities: Certain impurities can inhibit the formation of one polymorph while promoting another.[15]

Strategy for Consistent Polymorph Production:

  • Characterize Your Product: Use analytical techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify the polymorphic form(s) you are producing.

  • Standardize Your Protocol: Once a desired polymorph is obtained, strictly control the crystallization parameters: solvent system, concentration, cooling profile, and agitation rate.

  • Use Seeding: Seeding a supersaturated solution with the desired polymorph can be a powerful way to ensure that only that form crystallizes.

Guide 3: The Impact and Removal of Impurities

Impurities are a primary cause of crystallization failures. Even small amounts of structurally similar compounds can disrupt crystal growth.[16][17]

Impurity_Effects cluster_effects Detrimental Effects on Crystallization impurity Presence of Impurities (e.g., starting materials, isomers, byproducts) inhibition Inhibits Nucleation & Slows Crystal Growth impurity->inhibition habit Alters Crystal Habit (e.g., needles instead of prisms) impurity->habit incorporation Incorporates into Lattice (Reduces Purity) impurity->incorporation yield Increases Solubility (Reduces Yield) impurity->yield

Caption: The multifaceted impact of impurities on crystallization.

Potential Impurities & Mitigation:

  • Unreacted Starting Materials/Reagents: These often have very different solubility profiles and can typically be removed by a single, well-executed recrystallization.

  • Structural Isomers: Isomers formed during synthesis (e.g., different dichlorination patterns) can be very difficult to remove as they may co-crystallize with the desired product.

    • Mitigation: If simple recrystallization is ineffective, column chromatography may be necessary to purify the crude material before the final crystallization step.

  • Degradation Products: Hydrolysis of the methyl ester back to the carboxylic acid is a potential side reaction. The resulting acid is often less soluble and can interfere with crystallization.

    • Mitigation: Ensure all solvents and equipment are dry. An aqueous wash of the crude product (dissolved in an immiscible organic solvent like ethyl acetate) with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities prior to crystallization.

Section 4: Appendices
Appendix A: Standard Recrystallization Protocol
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Note the total volume of solvent used.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was used or if insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel into a clean, pre-warmed flask.[7]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold fresh solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Appendix B: Common Crystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; can be difficult to remove.
Ethanol (EtOH)78HighVersatile; often used in mixtures with water.
Isopropanol (IPA)82HighGood general-purpose solvent, less volatile than EtOH.
Acetone56MediumStrong solvent; low boiling point can be a drawback.
Ethyl Acetate (EtOAc)77MediumGood for moderately polar compounds like esters.
Toluene111LowGood for non-polar compounds; high boiling point.
Heptane/Hexane~98 / ~69LowNon-polar; often used as an anti-solvent with a more polar solvent.
References

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Technical Support Center: 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS 1807013-25-7). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. Here, we address common challenges related to impurities, providing in-depth, field-tested solutions and protocols to ensure the highest purity of your material.

PART 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about the target compound and the critical nature of impurity profiling.

Q1: What is this compound and what is its primary application?

This compound is a substituted benzoic acid derivative. Its structure features an aromatic ring with a nucleophilic amino group, a methyl ester, and two chlorine atoms, making it a valuable and reactive building block in organic synthesis.[1] Its primary application is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the specific arrangement of its functional groups allows for diverse synthetic transformations.[1]

Q2: What is the most common route for synthesizing this compound?

The most direct and common laboratory synthesis is the Fischer-Speier esterification of the parent carboxylic acid, 4-Amino-2,3-dichloro-benzoic acid.[2][3] This method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[2][4] The reaction is equilibrium-driven, and using methanol as the solvent helps to push the reaction toward the desired methyl ester product.[2]

Q3: Why is it critical to control impurities in this specific intermediate?

For professionals in drug development, the purity of any intermediate is paramount. Impurities present in this compound can:

  • Carry through to the final API: This can lead to downstream reaction failures, complex purification challenges, and the formation of undesired, potentially toxic by-products.

  • Interfere with reaction chemistry: Nucleophilic or basic impurities can quench reagents, while reactive impurities can lead to complex side-product profiles, reducing the yield and purity of subsequent steps.

  • Cause regulatory hurdles: In pharmaceutical manufacturing, all impurities in the final API must be identified and quantified. Controlling them at the intermediate stage is the most efficient and cost-effective strategy.[5]

PART 2: Troubleshooting Guide - Common Impurity Issues

This section is formatted as a troubleshooting guide to help you identify and resolve specific impurity-related problems encountered during your experiments.

Q4: My LC-MS/NMR analysis shows a peak corresponding to a mass of 206.01 g/mol . What is this impurity and how did it form?

This is almost certainly the parent carboxylic acid, 4-Amino-2,3-dichloro-benzoic acid.

  • Causality (The "Why"): This impurity arises from the hydrolysis of the methyl ester functional group.[1] The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base. This is the most common process-related impurity. Hydrolysis can occur during:

    • Aqueous Workup: Incomplete neutralization after an acidic reaction or extended contact time with aqueous layers during extraction can easily hydrolyze the ester.[6]

    • Storage: Storing the compound in non-anhydrous solvents or in a humid environment can lead to slow degradation over time.

    • Chromatography: Using protic or water-containing mobile phases (e.g., methanol/water) on silica gel can sometimes cause on-column hydrolysis.

  • Solution:

    • Refine Your Workup: When neutralizing the reaction mixture, use a mild base like saturated sodium bicarbonate solution and avoid vigorous, prolonged mixing.[7][8]

    • Ensure Anhydrous Conditions: After extraction, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[9]

    • Proper Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

Q5: My product has a yellowish or brownish tint, but the expected product is colorless or a white solid. What causes this discoloration?

Discoloration is typically caused by oxidative degradation or polymerization of the aromatic amine.

  • Causality (The "Why"): The amino group (-NH₂) on the benzene ring is an electron-donating group, which makes the aromatic ring susceptible to oxidation.[1] Exposure to air (oxygen), light, or trace metal catalysts can initiate radical reactions, leading to the formation of highly colored, often polymeric, impurities.

  • Solution:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar) whenever possible to minimize contact with oxygen.

    • Degas Solvents: For sensitive downstream applications, using solvents that have been degassed (e.g., by sparging with nitrogen) can be beneficial.

    • Purification: Minor color can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by passing a solution of the product through a short plug of silica gel.

Q6: I'm seeing multiple chlorinated species in my mass spectrometry data other than the desired product. What are these?

These are likely isomeric or over-chlorinated impurities.

  • Causality (The "Why"): These impurities do not form during the esterification step but are typically present in the starting material, 4-Amino-2,3-dichloro-benzoic acid. The synthesis of this starting material can sometimes produce a mixture of isomers (e.g., 4-amino-3,5-dichlorobenzoic acid) or other chlorinated species if the reaction conditions are not perfectly controlled.[10]

  • Solution:

    • Source High-Purity Starting Material: The most effective solution is to procure starting materials with a purity of ≥98%.[5] Always request a Certificate of Analysis (CoA) from your supplier.

    • Purify the Starting Material: If you suspect the starting acid is impure, it can often be purified by recrystallization before proceeding with the esterification.

    • Chromatographic Purification: While challenging due to similar polarities, careful flash column chromatography can sometimes separate these isomers from the desired product.

Summary of Common Impurities
Impurity NameChemical StructureMolecular Weight ( g/mol )Likely SourceKey Analytical Signature
4-Amino-2,3-dichloro-benzoic acid C₇H₅Cl₂NO₂206.03Hydrolysis of esterDistinct m/z in LC-MS; absence of methyl singlet in ¹H NMR.
Isomeric Dichlorobenzoates C₈H₇Cl₂NO₂220.05Impure starting materialSame m/z, different retention time in HPLC; distinct aromatic splitting pattern in ¹H NMR.
Oxidative By-products Variable (often polymeric)> 400Air/light exposureAppearance of color; often results in baseline noise or broad, late-eluting peaks in HPLC.
Residual Starting Material C₇H₅Cl₂NO₂206.03Incomplete esterificationSame as hydrolysis product. Differentiated by reaction monitoring (TLC/LC-MS).

PART 3: Protocols for Identification and Remediation

This section provides detailed, step-by-step methodologies for key experiments and workflows.

Protocol 3.1: HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of your compound and quantifying impurities.[5]

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)
  • Water (HPLC or Milli-Q grade)
  • Formic Acid (for mobile phase modification)
  • Sample of this compound
  • Reference standards for potential impurities (if available)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Sample Solution (0.1 mg/mL): Accurately weigh ~5 mg of your sample and dissolve it in 50 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.[5]

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Flow Rate: 1.0 mL/min[5]
  • Injection Volume: 10 µL[5]
  • Column Temperature: 30 °C[5]
  • Detection Wavelength: 254 nm[5]
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 95% B
  • 15-18 min: 95% B
  • 18-19 min: 95% to 30% B
  • 19-25 min: 30% B (re-equilibration)

4. Data Analysis:

  • The parent carboxylic acid impurity will elute earlier than the methyl ester.
  • Calculate purity by the area percentage of the main peak relative to the total area of all peaks.[5] A purity level of >99% is typically desired for use in drug development.
Workflow for Troubleshooting Impurities

The following diagram illustrates a logical workflow for identifying and addressing common impurities.

G cluster_0 Analysis cluster_1 Identification cluster_2 Remediation Start Analyze Product Batch (LC-MS, NMR, Appearance) IsDiscolored Is Product Discolored? Start->IsDiscolored HasAcidPeak LC-MS shows peak for parent carboxylic acid? IsDiscolored->HasAcidPeak No Oxidation Probable Oxidation - Use inert atmosphere - Purify via recrystallization IsDiscolored->Oxidation Yes HasIsomerPeak HPLC shows peaks with same mass but different RT? HasAcidPeak->HasIsomerPeak No Hydrolysis Probable Hydrolysis - Refine aqueous workup - Ensure anhydrous storage HasAcidPeak->Hydrolysis Yes Isomers Isomeric Impurity - Source higher purity starting material - Purify via column chromatography HasIsomerPeak->Isomers Yes Pure Product Meets Purity Spec HasIsomerPeak->Pure No

Caption: Troubleshooting workflow for impurity identification.

Protocol 3.2: Recrystallization for Purification

Recrystallization is a highly effective method for removing small amounts of the parent carboxylic acid and colored oxidative impurities.

1. Solvent Selection:

  • The ideal solvent system is one in which the desired methyl ester is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble or highly soluble at all temperatures.
  • A good starting point is a binary solvent system like Ethanol/Water or Ethyl Acetate/Heptane .

2. Step-by-Step Procedure:

  • Place the impure solid in an Erlenmeyer flask with a stir bar.
  • Add the minimum amount of the more polar solvent (e.g., Ethanol) to dissolve the solid completely at reflux temperature.
  • While hot, slowly add the less polar solvent (e.g., Water) dropwise until the solution becomes faintly cloudy (the saturation point).
  • Add a few more drops of the polar solvent until the solution becomes clear again.
  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
  • Dry the crystals under vacuum to a constant weight.

3. Validation:

  • Analyze the purified material using the HPLC method in Protocol 3.1 to confirm the removal of impurities.
  • Check the melting point; a sharp melting point is indicative of high purity.
Synthesis and Impurity Formation Pathway

This diagram illustrates the primary synthesis route and the formation pathways for the most common impurities.

G Start_Acid 4-Amino-2,3-dichloro- benzoic acid Product 4-Amino-2,3-dichloro- benzoic acid methyl ester Start_Acid->Product  CH₃OH, H⁺ (cat.) (Fischer Esterification)   Impurity_Acid Impurity: Parent Carboxylic Acid Product->Impurity_Acid  H₂O (Hydrolysis) (Workup/Storage)   Impurity_Oxidation Impurity: Colored Oxidation Products Product->Impurity_Oxidation  O₂, Light (Degradation)  

Caption: Synthesis pathway and common impurity origins.

References
  • VulcanChem. (n.d.). This compound - 1807013-25-7.
  • Wibaut, J. P., & van der Voort, H. G. P. (1953). The chlorination of 4‐aminobenzoic acid and its methyl ester. Recueil des Travaux Chimiques des Pays-Bas, 72(6), 553-565.
  • Gassman, P. G., & Gruetzmacher, G. (1973). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, Coll. Vol. 5, 184.
  • Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.).
  • Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • NIOSH. (n.d.). Alphabetical Method Listing - M - NMAM 4th Edition. Retrieved from [Link]

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Brückner, H., & Langer, M. (1998). Impurity profile of amino acids?. ResearchGate. Retrieved from [Link]

  • Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Khan, M. F., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Retrieved from [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

Technical Support Center: Purification of 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Amino-2,3-dichloro-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining this key organic intermediate in high purity. As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount for the success of subsequent reactions and the quality of the final product.[1]

This document will provide a comprehensive overview of purification strategies, including troubleshooting common issues and answering frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Symptom: Preliminary analysis (e.g., TLC, HPLC) of the crude product shows multiple spots or peaks, indicating the presence of significant impurities.

Potential Causes:

  • Incomplete Reaction: The reaction to synthesize the ester may not have gone to completion, leaving unreacted starting materials.

  • Side Reactions: The reaction conditions may have promoted the formation of by-products. For instance, in the synthesis of similar aromatic amines, isomeric impurities or by-products from side reactions during reduction processes can be a source of contamination.[2]

  • Degradation: The product may be unstable under the reaction or work-up conditions.

Solutions:

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) to determine the point of maximum conversion.

    • Stoichiometry of Reagents: Use the correct molar ratios of reactants to minimize unreacted starting materials.

  • Purification Strategy Selection:

    • The choice of purification method is critical. The primary methods for this compound are acid-base extraction, recrystallization, and column chromatography. The selection depends on the nature of the impurities.

Issue 2: Difficulties with Acid-Base Extraction

Symptom: Poor separation of the desired product from impurities when performing an acid-base extraction. This can manifest as a low recovery of the product or contamination of the final product with acidic or neutral impurities.

Background: this compound has a basic amino group that can be protonated by an acid (like HCl) to form a water-soluble salt.[3][4] This allows for its separation from neutral and acidic impurities.

Troubleshooting Steps:

  • Incomplete Protonation/Deprotonation:

    • Cause: Insufficient amount or concentration of acid/base.

    • Solution: Use a sufficient excess of a strong enough acid (e.g., 1-3 M HCl) to ensure complete protonation of the amino group.[3] Similarly, when basifying to regenerate the free amine, use a strong enough base (e.g., 1-6 M NaOH) to ensure complete deprotonation.[4] Always check the pH of the aqueous layer to confirm it is in the desired range.

  • Emulsion Formation:

    • Cause: Vigorous shaking of the separatory funnel, especially when a chlorinated solvent like dichloromethane is used.

    • Solution: Gentle inversions of the separatory funnel are usually sufficient for extraction. If an emulsion does form, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Product Precipitation at the Interface:

    • Cause: The salt form of the product may have limited solubility in the aqueous layer.

    • Solution: Use a larger volume of the aqueous acid to ensure the salt remains dissolved.

Workflow for Acid-Base Extraction

AcidBaseExtraction Crude Crude Product (in organic solvent like ether or DCM) AddHCl Extract with aqueous HCl Crude->AddHCl Separate1 Separate Layers AddHCl->Separate1 AqLayer1 Aqueous Layer (contains protonated amine salt) Separate1->AqLayer1 OrgLayer1 Organic Layer (contains neutral and acidic impurities) Separate1->OrgLayer1 AddNaOH Add NaOH to Aqueous Layer until basic AqLayer1->AddNaOH ExtractOrg Extract with fresh organic solvent AddNaOH->ExtractOrg Separate2 Separate Layers ExtractOrg->Separate2 AqLayer2 Aqueous Layer (discard) Separate2->AqLayer2 OrgLayer2 Organic Layer (contains purified product) Separate2->OrgLayer2 Dry Dry over Na2SO4, filter, and evaporate OrgLayer2->Dry PureProduct Pure Product Dry->PureProduct

Caption: Workflow for purifying this compound using acid-base extraction.

Issue 3: Challenges in Recrystallization

Symptom: Failure to obtain pure crystals of the product. This can include the product "oiling out," failing to crystallize, or the resulting crystals being discolored.

Troubleshooting Steps:

  • Compound "Oils Out":

    • Cause: The boiling point of the solvent is higher than the melting point of the impure compound, or the solution is too concentrated.

    • Solution: Add more of the "good" solvent to the hot solution until the oil redissolves, then allow it to cool slowly. Alternatively, select a solvent with a lower boiling point.

  • No Crystals Form Upon Cooling:

    • Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.

    • Solution:

      • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface.

      • Seed Crystals: Add a tiny crystal of the pure product to the solution.

      • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Slow Cooling: Ensure the solution cools slowly. Rapid cooling can inhibit crystallization.[5]

  • Discolored Crystals:

    • Cause: The presence of colored impurities.

    • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[5]

Solvent Selection for Recrystallization:

The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For aminobenzoic acid derivatives, common solvents to screen include alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane), or a two-solvent system (e.g., dichloromethane/methanol or ethanol/water).[5][6]

Solvent SystemPolaritySuitability as a "Good" SolventSuitability as a "Poor" Solvent (Anti-solvent)
Methanol/Ethanol PolarGoodPoor
Ethyl Acetate MediumModerateModerate
Dichloromethane MediumGoodPoor
Hexane/Heptane Non-polarPoorGood
Water Very PolarPoorGood
Issue 4: Problems with Column Chromatography

Symptom: The product streaks down the column, leading to broad peaks and poor separation from impurities.

Background: The basic amino group of the target molecule can interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction can cause irreversible adsorption, degradation, and band spreading (streaking).[7]

Solutions:

  • Use of a Competing Amine:

    • Add a small amount (0.1-1%) of a competing amine, such as triethylamine (Et3N) or pyridine, to the eluent.[8] This "neutralizes" the acidic sites on the silica, allowing the desired amine to elute more cleanly.

  • Amine-Functionalized Silica:

    • Use a column packed with an amine-functionalized silica. This provides a basic stationary phase that is more compatible with the purification of basic compounds.[7]

  • Reversed-Phase Chromatography:

    • For polar amines, reversed-phase flash chromatography can be effective. Using an alkaline mobile phase (e.g., acetonitrile/water with a small amount of triethylamine) will keep the amine in its neutral, free-base form, increasing its retention and improving separation.[7]

Decision Tree for Purification Method Selection

PurificationChoice Start Crude Product Analysis ImpurityType What is the nature of the main impurities? Start->ImpurityType AcidicNeutral Acidic or Neutral (non-polar) ImpurityType->AcidicNeutral PolarBasic Polar or Basic ImpurityType->PolarBasic AcidBase Acid-Base Extraction AcidicNeutral->AcidBase ColumnChrom Column Chromatography PolarBasic->ColumnChrom Recrystal Recrystallization AcidBase->Recrystal ColumnChrom->Recrystal FinalPurity Assess Purity (HPLC, NMR) Recrystal->FinalPurity Pure Product is Pure FinalPurity->Pure NotPure Further Purification Needed FinalPurity->NotPure NotPure->ColumnChrom NotPure->Recrystal

Sources

avoiding degradation of 4-Amino-2,3-dichloro-benzoic acid methyl ester during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS 1807013-25-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive organic intermediate.[1] By understanding its potential degradation pathways, you can optimize your reaction conditions, maximize yields, and ensure the integrity of your results.

This document is structured into a proactive Troubleshooting Guide and a preventative FAQ section to directly address the challenges you may encounter during your experiments.

Troubleshooting Guide: Addressing In-Reaction Issues

This section is formatted to help you diagnose and solve problems as they arise during your experiment.

Question: My reaction mixture is turning a dark brown, red, or black color. What is causing this discoloration, and how can I prevent it?

Answer:

This is the most frequently reported issue and is almost certainly due to the oxidation of the 4-amino group . Aromatic amines, particularly anilines, are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or certain reagents.[2][3]

The initial oxidation step often involves the formation of radical species that can dimerize or polymerize, leading to a complex mixture of highly colored byproducts, sometimes referred to as "aniline black".[3] The process can proceed through various intermediates like nitroso and nitro compounds, further complicating the product profile.[2][4]

Causality and Prevention Protocol:

  • Exclude Atmospheric Oxygen: The primary culprit is often dissolved oxygen in your solvents or the reaction headspace.

    • Experimental Protocol: Inert Atmosphere Setup

      • Assemble your glassware and flame-dry or oven-dry it to remove adsorbed water and oxygen.

      • Cool the glassware under a stream of inert gas (Argon or Nitrogen).

      • Use solvents that have been thoroughly degassed. This can be achieved by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.

      • Maintain a positive pressure of the inert gas throughout the reaction via a balloon or a bubbler system.

  • Control Reaction Temperature: Oxidation reactions, like most reactions, are accelerated by heat.

    • Recommendation: If your desired transformation allows, run the reaction at a lower temperature (e.g., 0 °C or room temperature) instead of at reflux.

  • Avoid Incompatible Oxidizing Agents: Unless your goal is to oxidize the amine, you must scrupulously avoid common oxidizing agents. A variety of reagents are available for the specific conversion of -NH₂ to -NO₂, but these are often harsh and unselective if not used carefully.[3][5]

    • See Table 1 for a list of common reagents that can trigger this degradation.

Question: My yield is low, and post-reaction analysis (NMR/LC-MS) shows the presence of 4-Amino-2,3-dichloro-benzoic acid. What happened?

Answer:

This indicates that the methyl ester functionality is undergoing hydrolysis back to the parent carboxylic acid. This reaction is catalyzed by the presence of either acid or base and requires water as a reactant.[6][7]

Causality and Prevention Protocol:

  • Maintain Anhydrous Conditions: Water is a necessary reactant for hydrolysis.

    • Experimental Protocol: Ensuring Anhydrous Conditions

      • Use freshly distilled or commercially available anhydrous solvents.

      • Dry all reagents thoroughly. If using reagents like hydrates, account for the water content.

      • Flame-dry glassware and perform the reaction under an inert atmosphere, which helps prevent the ingress of atmospheric moisture.

  • Strict pH Control: Both acidic and basic conditions can significantly accelerate the rate of hydrolysis. The stability of pharmaceutical compounds, especially those with ester groups, is highly dependent on pH.[7]

    • Acid-Catalyzed Hydrolysis: Protonation of the ester's carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed Saponification: Hydroxide is a potent nucleophile that directly attacks the ester's carbonyl carbon. This process is generally irreversible.[8]

    • Recommendation: If your reaction does not require acidic or basic conditions, ensure the pH remains near neutral. If an acid or base is necessary, consider the following:

      • Use the minimum stoichiometric amount required.

      • Add the acid/base slowly and at a low temperature.

      • Minimize reaction time.

      • Consider using non-nucleophilic organic bases (e.g., triethylamine, DBU) or non-aqueous acids if they are compatible with your reaction.

Question: My mass spectrometry results show unexpected byproducts with a mass corresponding to the loss of one or both chlorine atoms. What is happening?

Answer:

You are likely observing reductive dehalogenation . The carbon-chlorine bonds on the aromatic ring can be cleaved under certain reductive conditions, particularly in the presence of transition metal catalysts.

Causality and Prevention Protocol:

  • Careful Catalyst Selection for Hydrogenation: This is most common during catalytic hydrogenation reactions (e.g., reducing a nitro group elsewhere on a similar molecule).

    • Recommendation: Palladium on carbon (Pd/C) is notoriously effective at hydrodehalogenation. If you must perform a reduction, consider alternative catalysts like Raney Nickel or platinum-based catalysts under carefully controlled conditions (lower pressure, lower temperature).[9] Sometimes, adding a catalyst poison (like quinoline) can selectively inhibit dehalogenation.

  • Avoid Strong Reducing Agents: Certain strong, non-catalytic reducing agents can also cause dehalogenation. Be mindful if your reaction scheme involves reagents like sodium amalgam or other potent single-electron donors.

Diagram: Troubleshooting Decision Workflow

This flowchart provides a logical path to diagnose degradation issues based on initial observations.

G Observation Observe Undesired Outcome ColorChange Reaction Mixture Darkens (Brown/Black/Red) Observation->ColorChange Color Change? LowYield Low Yield & Carboxylic Acid Detected Observation->LowYield Starting Material Recovered? Dehalogenation Mass Spec Shows Loss of Cl Observation->Dehalogenation Unexpected Mass? CauseOxidation Probable Cause: Amine Oxidation ColorChange->CauseOxidation CauseHydrolysis Probable Cause: Ester Hydrolysis LowYield->CauseHydrolysis CauseReduction Probable Cause: Reductive Dehalogenation Dehalogenation->CauseReduction SolOxidation Solution: 1. Use Inert Atmosphere 2. Degas Solvents 3. Lower Temperature CauseOxidation->SolOxidation SolHydrolysis Solution: 1. Use Anhydrous Conditions 2. Control pH (Avoid Extremes) 3. Minimize Reaction Time CauseHydrolysis->SolHydrolysis SolReduction Solution: 1. Re-evaluate Reduction Catalyst (Avoid Pd/C if possible) 2. Control H₂ Pressure/Temp CauseReduction->SolReduction

Caption: Troubleshooting workflow for degradation of this compound.

Frequently Asked Questions (FAQs)

This section provides general best practices for handling, storing, and planning reactions with this compound.

1. What are the ideal storage conditions for this compound? To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment. The container should be tightly sealed. For maximum shelf-life, consider flushing the container with an inert gas like Argon or Nitrogen before sealing to displace air and moisture, thereby minimizing slow oxidation and hydrolysis.

2. How does pH affect the stability and reactivity of this molecule? The pH of the reaction medium is a critical parameter.[7] The molecule's stability is compromised at pH extremes. The amino group's reactivity is also pH-dependent; in acidic conditions, it becomes protonated to the anilinium ion (-NH3+), which is no longer nucleophilic and deactivates the ring towards electrophilic substitution.[10][11]

pH RangeEffect on Ester GroupEffect on Amino GroupOverall Recommendation
< 4 (Strongly Acidic) High risk of acid-catalyzed hydrolysis.Protonated (-NH3+), non-nucleophilic.Avoid unless required. Use minimal time/temp.
4 - 6 (Mildly Acidic) Moderate risk of hydrolysis.Increasingly protonated.Use with caution; monitor for hydrolysis.
6 - 8 (Neutral) Optimal Stability. Free base (-NH2), nucleophilic.Ideal range for most reactions.
8 - 10 (Mildly Basic) Moderate risk of base-catalyzed hydrolysis.Free base (-NH2), nucleophilic.Use with caution; monitor for hydrolysis.
> 10 (Strongly Basic) High risk of rapid, irreversible saponification.Free base (-NH2), nucleophilic.Avoid unless saponification is the goal.

3. Which solvents are recommended for reactions? The choice is reaction-dependent. However, for general purposes where the compound is a nucleophile or substrate, anhydrous aprotic solvents are often preferred to minimize side reactions.

  • Good choices: Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF).

  • Use with caution: Protic solvents like methanol or ethanol can act as nucleophiles in some reactions and may contain water. Always use anhydrous grades if necessary.

4. What are the major classes of incompatible reagents? Beyond the specific examples above, it's crucial to be mindful of reagent classes that can trigger degradation pathways.

Incompatible Reagent ClassDegradation Pathway TriggeredExamples
Strong Oxidizing Agents Amine OxidationH₂O₂, KMnO₄, Peroxy acids (m-CPBA)[3][4][5]
Strong Acids & Bases Ester Hydrolysis / SaponificationConcentrated HCl, H₂SO₄, NaOH, KOH[7][8]
Reductive Catalysts Reductive DehalogenationPalladium on Carbon (Pd/C) with H₂[12]
Nitrosating Agents Diazotization of AmineNaNO₂, Alkyl nitrites in acid
Diagram: Primary Degradation Pathways

This diagram illustrates the three main vulnerabilities of the molecule.

G cluster_main This compound Main C₈H₇Cl₂NO₂ Oxidation Amine Oxidation Main->Oxidation + [O] (e.g., O₂, Peroxides) Hydrolysis Ester Hydrolysis Main->Hydrolysis + H₂O (Acid or Base catalyst) Dehalogenation Reductive Dehalogenation Main->Dehalogenation + [H] (e.g., Pd/C, H₂) Products_Ox Colored Polymers, Nitroso/Nitro Byproducts Oxidation->Products_Ox Products_Hy 4-Amino-2,3-dichloro- benzoic acid Hydrolysis->Products_Hy Products_De Mono- or de-chlorinated Byproducts Dehalogenation->Products_De

Caption: The three primary degradation pathways for the target molecule.

References
  • Oxidation of Amines. (2021). Chemistry LibreTexts. [Link]

  • Layton, A. C., Sanseverino, J., Wallace, W., Corcoran, C., & Sayler, G. S. Evidence for 4-chlorobenzoic acid dehalogenation mediated by plasmids related to pSS50. Applied and Environmental Microbiology. [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. [Link]

  • Dolfing, J., & Tiedje, J. M. Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. Applied and Environmental Microbiology. [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]

  • van den Tweel, W. J., Kok, J. B., & de Bont, J. A. Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and Environmental Microbiology. [Link]

  • Adriaens, P., Kohler, H. P., Kohler-Staub, D., & Focht, D. D. Bacterial dehalogenation of chlorobenzoates and coculture biodegradation of 4,4'-dichlorobiphenyl. ResearchGate. [Link]

  • Townsend, G. T., Ramanand, K., & Suflita, J. M. Reductive dehalogenation and mineralization of 3-chlorobenzoate in the presence of sulfate by microorganisms from a methanogenic aquifer. Applied and Environmental Microbiology. [Link]

  • Nitro compound synthesis by oxidation. Organic Chemistry Portal. [Link]

  • G. Barletta, et al. Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]

  • Rich, R., & Kung, J. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. [Link]

  • Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • de Oliveira, R. B., et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 4-Amino-3,5-dichlorobenzoic acid. PubChem. [Link]

  • Al-Ojaimi, M. F., et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Degradation pathway for 3-chlorobenzoic acid by... ResearchGate. [Link]

  • Prabhu, A. A. M., Rajendiran, N., & Sathiyaseelan, K. Equilibrium Constant, Concentrations Study of p-Aminobenzoic Acid in Anionic, Cationic and Non-ionic Surfactants. Science Publishing Group. [Link]

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Technical Support Center: Synthesis of 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the scale-up synthesis of 4-Amino-2,3-dichloro-benzoic acid methyl ester, designed for chemical researchers and process development scientists.

Welcome to the dedicated technical support guide for the synthesis of this compound (CAS No. 1807013-25-7). This molecule is a valuable building block in the development of pharmaceuticals and agrochemicals.[1] While its synthesis may appear straightforward on a lab scale, scaling up production often introduces challenges that can impact yield, purity, and safety.

This guide provides a structured, problem-solving approach based on established chemical principles and field-proven insights. It is designed to help you anticipate, diagnose, and resolve common issues encountered during process development and scale-up.

Overview of the Synthetic Pathway

The most common and industrially viable route to this compound involves a two-step process starting from 2,3-dichloro-4-nitrobenzoic acid:

  • Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to an amino group (-NH₂).

  • Esterification of the Carboxylic Acid: The carboxylic acid (-COOH) is converted to its methyl ester (-COOCH₃).

These steps can be performed in either order, each with its own set of advantages and challenges that need to be considered during scale-up. The diagram below illustrates the general workflow.

cluster_0 Route A: Reduction First cluster_1 Route B: Esterification First A1 2,3-Dichloro-4-nitrobenzoic Acid A2 4-Amino-2,3-dichlorobenzoic Acid A1->A2 Reduction (e.g., Fe/HCl, SnCl2, Catalytic Hydrogenation) A3 Target: Methyl Ester A2->A3 Esterification (e.g., MeOH/H+) B1 2,3-Dichloro-4-nitrobenzoic Acid B2 Methyl 2,3-dichloro-4-nitrobenzoate B1->B2 Esterification (e.g., MeOH/H+) B3 Target: Methyl Ester B2->B3 Reduction (e.g., Fe/HCl, SnCl2, Catalytic Hydrogenation)

Caption: Alternative synthetic routes to the target compound.

Troubleshooting Guide: Common Scale-Up Problems

This section is formatted as a direct Q&A to address specific issues you may encounter.

Category 1: Low Product Yield

Question: My final yield is significantly lower than the lab-scale synthesis. What are the most likely causes?

Low yield is a multifaceted problem often stemming from incomplete reactions or product loss during workup.

  • Incomplete Esterification: The Fischer-Speier esterification (reacting the carboxylic acid with methanol and an acid catalyst) is a reversible equilibrium-driven reaction.[2] On a larger scale, ensuring the removal of the water byproduct is critical to drive the reaction to completion.

    • Causality: According to Le Chatelier's principle, the removal of a product (water) shifts the equilibrium towards the formation of more products (ester).

    • Solution:

      • Use Excess Methanol: Use methanol as the solvent to push the equilibrium forward.[2][3]

      • Water Removal: For large-scale reactions, consider using a Dean-Stark apparatus to physically remove water as it forms.

      • Alternative Reagents: If equilibrium remains an issue, consider converting the carboxylic acid to a more reactive intermediate like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[3] This is a non-reversible reaction but involves harsher reagents.

  • Incomplete Nitro Reduction: The reduction of the nitro group can be highly exothermic and may stall if not properly controlled.[4]

    • Causality: Using reducing agents like iron powder or tin salts requires acidic conditions. Poor mixing or localized pH changes on a large scale can passivate the metal surface, halting the reaction. Catalytic hydrogenation can suffer from catalyst poisoning or poor hydrogen mass transfer.

    • Solution:

      • Monitor Temperature & Reagent Addition: Add the reducing agent portion-wise to control the exotherm. Ensure robust overhead stirring to maintain a homogenous slurry.[4]

      • Catalyst Health (Hydrogenation): If using catalytic hydrogenation (e.g., Pd/C), ensure the starting material is free of potential catalyst poisons like sulfur compounds. Monitor hydrogen uptake to gauge reaction completion.

      • pH Control: During workup of metal/acid reductions, careful pH adjustment is critical to precipitate the amino acid intermediate while keeping metal salts in solution.[4]

  • Product Loss During Workup: The amphoteric nature of the intermediate 4-amino-2,3-dichlorobenzoic acid can lead to significant losses if the pH is not carefully controlled during extraction and precipitation.

    • Causality: As an amino acid, the compound has both an acidic (-COOH) and a basic (-NH₂) group. It is least soluble in water at its isoelectric point.

    • Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point (typically pH 4-5) to maximize precipitation before filtration.[4] Perform a small-scale test to determine the optimal pH for your specific conditions.

Category 2: Product Purity Issues

Question: My final product is discolored and/or shows significant impurities by HPLC/NMR. How can I identify and eliminate them?

Impurity profiles often change upon scale-up due to extended reaction times and different heating/cooling profiles.

  • Presence of Isomeric Impurities: Chlorination or nitration of the initial starting materials can produce a mixture of isomers that are difficult to separate from the desired product.[5]

    • Causality: Isomers often have very similar physical properties (solubility, boiling point), making purification by standard crystallization or distillation challenging.

    • Solution:

      • Source High-Purity Starting Materials: The most effective solution is to start with a precursor (e.g., 2,3-dichloro-4-nitrobenzoic acid) of the highest possible purity.

      • Isomer Separation: In some cases, separation of isomers is more manageable at an intermediate stage. For example, the methyl esters of isomeric dichlorobenzoic acids may be separable by fractional distillation or crystallization, whereas the acids themselves may not be.[5]

  • Residual Starting Material or Intermediates: This points to an incomplete reaction. Refer to the "Low Product Yield" section for solutions.

  • Formation of Byproducts:

    • Over-alkylation (Esterification): Using powerful, non-specific methylating agents like dimethyl sulfate can lead to methylation on the amino group in addition to the desired esterification.[3]

      • Solution: Prefer Fischer esterification (MeOH/H⁺) or the acid chloride route, which are highly selective for the carboxylic acid.

    • Dimerization/Polymerization: Under harsh conditions, amino-benzoates can undergo side reactions.

      • Solution: Ensure temperature control and avoid unnecessarily long reaction times or excessively strong acids/bases.

  • Discoloration: This is often due to trace metal residues from the reduction step (if using Fe or Sn) or aerial oxidation of the aromatic amine product.

    • Solution:

      • Charcoal Treatment: Stirring the product solution with activated carbon before final filtration can effectively remove colored impurities.

      • Use of Antioxidants: A small amount of a reducing agent like sodium bisulfite during workup can prevent oxidation.

      • Chelating Agents: If metal contamination is suspected, washing with a dilute solution of a chelating agent like EDTA can be effective.

start Purity Issue Detected (HPLC/NMR) check_sm Check for Unreacted Starting Material start->check_sm check_iso Check for Isomers check_sm->check_iso No incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase temperature - Check reagent stoichiometry check_sm->incomplete_rxn Yes check_byprod Check for Byproducts (e.g., N-methylation) check_iso->check_byprod No impure_sm Impure Starting Material: - Source higher purity SM - Purify SM before use check_iso->impure_sm Yes side_rxn Side Reaction Occurred: - Re-evaluate reaction conditions (e.g., avoid harsh methylating agents) - Lower temperature check_byprod->side_rxn Yes end Implement Solution & Re-analyze incomplete_rxn->end impure_sm->end side_rxn->end

Caption: Troubleshooting workflow for product purity issues.

Category 3: Workup and Isolation Problems

Question: I'm having trouble with the workup. Filtration is very slow, or my product won't precipitate properly.

These are classic scale-up issues related to solid handling and phase separations.

  • Slow Filtration: This is commonly caused by very fine particulates, such as residual iron powder/salts from a Bechamp reduction or finely divided catalyst.[4]

    • Causality: Fine particles clog the pores of standard filter paper, dramatically slowing down the process.

    • Solution: Use a filter aid like Celite®. Prepare a pad of Celite® over your filter paper (or use a Nutsche filter dryer for large scale) before beginning the filtration. This creates a porous layer that prevents clogging.[4]

  • Poor Precipitation/Oiling Out: The product comes out of solution as an oil instead of a crystalline solid.

    • Causality: This often happens when the solution is supersaturated or when impurities are present that inhibit crystal lattice formation. The cooling rate may also be too rapid.

    • Solution:

      • Control Cooling Rate: Allow the solution to cool slowly with gentle agitation.

      • Seed the Solution: Add a few small crystals of pure product to the solution to initiate crystallization.

      • Solvent System: Ensure you are using an appropriate anti-solvent or have concentrated the solution sufficiently before cooling. The product is likely soluble in organic solvents but has limited solubility in water.[1]

      • pH Adjustment: As mentioned, precise pH control is crucial for precipitating the amino acid intermediate.

ParameterRecommended ActionRationale
Reaction Temperature Maintain within ±5°C of the optimized lab-scale parameter.Prevents formation of thermal byproducts and ensures consistent reaction kinetics.
Reagent Addition Rate Scale proportionally to volume, ensuring adequate time for heat dissipation.Avoids dangerous exotherms and localized high concentrations that can lead to side reactions.[4]
Stirring/Agitation Use overhead mechanical stirring; ensure vortex is visible but not splashing.Guarantees homogeneity in multiphasic reactions (solid-liquid) and efficient heat transfer.
Workup pH Determine the optimal precipitation pH (isoelectric point) at a small scale first.Maximizes product isolation and minimizes yield loss due to solubility.[4]

Table 1: Critical Process Parameters for Scale-Up.

Detailed Experimental Protocols

The following are generalized protocols. All procedures must be adapted and optimized for your specific equipment and scale. Always perform a thorough safety review before commencing any chemical synthesis.

Protocol 1: Reduction of 2,3-Dichloro-4-nitrobenzoic Acid

Reagents:

  • 2,3-Dichloro-4-nitrobenzoic acid

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Methanol

  • Sodium Hydroxide (for pH adjustment)

  • Celite®

Procedure:

  • Set up a reactor equipped with an overhead stirrer, condenser, and temperature probe.

  • Charge the reactor with the 2,3-dichloro-4-nitrobenzoic acid and a solvent like ethanol or an ethanol/water mixture.

  • Heat the mixture to approximately 60-70°C with vigorous stirring.

  • In a separate vessel, prepare a slurry of iron powder in water.

  • Slowly add a small amount of concentrated HCl to the reactor to acidify the mixture.

  • Begin the portion-wise addition of the iron powder slurry. Monitor the internal temperature closely; the reaction is exothermic.[4] Use a cooling bath to maintain the temperature in the desired range (e.g., 70-80°C).

  • After the addition is complete, maintain the temperature and stir for several hours until TLC or HPLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture. While still warm, filter the mixture through a pre-prepared pad of Celite® to remove the iron and iron salts. Wash the filter cake with hot solvent.

  • Combine the filtrates and concentrate under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and adjust the pH with a sodium hydroxide solution to precipitate the 4-amino-2,3-dichlorobenzoic acid. The optimal pH is typically between 4 and 5.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum.

Protocol 2: Fischer Esterification

Reagents:

  • 4-Amino-2,3-dichlorobenzoic acid (from Protocol 1)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[6]

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Suspend the 4-amino-2,3-dichlorobenzoic acid in a large excess of anhydrous methanol in a reactor.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%). An alternative, more robust method involves the slow addition of thionyl chloride (1.1-1.2 equivalents), which reacts with methanol to form HCl in situ.[6]

  • Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or HPLC.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain the pure final product.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is better: reduction first or esterification first?

    • A: Both routes are viable. The "reduction first" route is often preferred because the starting nitro-acid is typically more crystalline and easier to handle than its ester. However, the resulting amino acid can have poor solubility in organic solvents, complicating the subsequent esterification. The "esterification first" route yields a nitro-ester that is highly soluble in organic solvents, making the reduction step homogenous and potentially easier to control. However, the ester group may be susceptible to hydrolysis during the reduction workup if basic conditions are used. The choice depends on your specific process equipment and handling capabilities.

  • Q2: What are the primary safety considerations for this synthesis?

    • A: The nitro group reduction using metal/acid is highly exothermic and can lead to a runaway reaction if the addition rate and cooling are not properly managed.[4] Hydrogen gas is flammable and explosive; catalytic hydrogenation must be conducted in an appropriately rated facility with proper grounding. Thionyl chloride and sulfuric acid are highly corrosive and react violently with water. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough process safety review before scale-up.

  • Q3: How can I effectively monitor the reaction's progress?

    • A: On both lab and pilot scales, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4] It allows for accurate measurement of the consumption of starting material and the formation of the product, as well as the detection of any impurities.

References

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid. (n.d.). Google Patents.
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Google Patents.
  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Synthesis of 2. 3-Amino-2,5-dichloro-4-methylbenzoic acid. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed. Retrieved January 5, 2026, from [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023). MDPI. Retrieved January 5, 2026, from [Link]

  • Optimizing Organic Synthesis with 4-Amino-3,5-dichlorobenzoic Acid. (2025). Papischem. Retrieved January 5, 2026, from [Link]

  • Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]

  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 5, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]

  • CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester. (n.d.). Google Patents.

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Technical Support Center: Analytical Method Refinement for 4-Amino-2,3-dichloro-benzoic acid methyl ester Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method refinement of 4-Amino-2,3-dichloro-benzoic acid methyl ester isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the chromatographic separation and analysis of these challenging positional isomers. As an important organic intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the isomeric purity of this compound is critical.[1] This guide provides practical, field-proven insights to help you develop, refine, and troubleshoot your analytical methods.

Introduction to the Analytical Challenge

The separation of positional isomers of substituted benzoic acids, such as the various isomers of this compound, presents a significant analytical challenge. These isomers have identical molecular weights and often exhibit very similar physicochemical properties, leading to co-elution in conventional chromatographic systems. The key to successful separation lies in exploiting the subtle differences in their polarity, pKa, and steric hindrance.

During the synthesis of the target molecule, this compound, isomeric impurities can arise from the starting materials or through side reactions. For instance, the chlorination of a benzoic acid precursor may not be perfectly regioselective, leading to the formation of isomers with chlorine atoms at different positions on the aromatic ring. Therefore, a robust analytical method is essential to separate and quantify these closely related compounds.

Recommended Analytical Approaches: HPLC and GC-MS

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of this compound isomers. The choice between these techniques will depend on the specific requirements of your analysis, such as the need for high-throughput screening, the desired sensitivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile and widely used technique for the separation of benzoic acid derivatives. The key to resolving positional isomers often lies in the careful selection of the stationary phase and the optimization of the mobile phase composition. For compounds like this compound, which contain both amino and carboxylic acid ester functional groups, mixed-mode chromatography can be particularly effective, as it leverages differences in both hydrophobicity and ionic interactions.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitivity, making it an excellent choice for the analysis of volatile and semi-volatile compounds. For amino- and chloro-substituted benzoic acid methyl esters, derivatization may be necessary to improve their volatility and chromatographic behavior. The mass spectrometer provides an additional dimension of selectivity, allowing for the differentiation of isomers based on their fragmentation patterns.

Method Development and Refinement Strategy

A systematic approach to method development is crucial for achieving the desired separation of this compound isomers. The following workflow is recommended:

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Assessment cluster_method_selection Phase 2: Method Selection & Initial Screening cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation cluster_end Final Stage Start Define Analytical Goals (e.g., Purity, Quantitation) Analyte_Properties Review Physicochemical Properties (pKa, logP, UV spectra) Start->Analyte_Properties Method_Choice Choose Technique (HPLC vs. GC-MS) Analyte_Properties->Method_Choice HPLC_Screen HPLC Column & Mobile Phase Screening Method_Choice->HPLC_Screen HPLC GC_Screen GC Column & Temperature Program Screening Method_Choice->GC_Screen GC-MS Optimization Systematic Optimization (e.g., pH, Gradient, Flow Rate) HPLC_Screen->Optimization GC_Screen->Optimization Validation Method Validation (ICH Guidelines Q2(R2)) Optimization->Validation Final_Method Finalized Analytical Method Validation->Final_Method

Caption: A systematic workflow for the development and validation of analytical methods for isomeric separations.

Experimental Protocols: Starting Conditions

The following tables provide recommended starting conditions for HPLC and GC-MS analysis of this compound isomers. These parameters should be considered as a starting point for method development and may require further optimization.

Table 1: Recommended HPLC Starting Conditions

ParameterRecommended ConditionRationale
Column C18 or Mixed-Mode (e.g., C18 with embedded polar groups)C18 provides general-purpose reversed-phase separation, while mixed-mode columns can offer enhanced selectivity for polar and ionizable isomers.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses the ionization of the amino group, leading to better peak shape and retention.
Mobile Phase B Acetonitrile or MethanolThese are common organic modifiers in reversed-phase HPLC.
Gradient 20-80% B over 20 minutesA gradient elution is recommended to effectively separate isomers with different polarities and to elute any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)Aromatic nature of the compound allows for UV detection. DAD can help in peak purity assessment.
Injection Volume 5-10 µLA typical injection volume for analytical HPLC.

Table 2: Recommended GC-MS Starting Conditions

ParameterRecommended ConditionRationale
GC Column Mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane)This type of column provides good selectivity for a wide range of compounds, including halogenated aromatics.[3]
Derivatization Optional: Silylation (e.g., with BSTFA) or AcylationDerivatization of the amino group can improve peak shape and thermal stability.
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is the most common carrier gas for GC-MS.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program is necessary to separate isomers and elute higher boiling point impurities.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CA standard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range m/z 50-400A suitable mass range to capture the molecular ion and key fragments.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the analysis of this compound isomers.

TroubleshootingFlow cluster_symptoms Common Symptoms cluster_solutions Potential Solutions Problem Identify the Problem Poor_Resolution Poor Resolution / Co-elution Problem->Poor_Resolution Peak_Tailing Peak Tailing / Asymmetry Problem->Peak_Tailing Low_Sensitivity Low Sensitivity / No Peaks Problem->Low_Sensitivity Retention_Shift Retention Time Shifts Problem->Retention_Shift Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic %) Poor_Resolution->Optimize_Mobile_Phase Change_Column Change Column Chemistry Poor_Resolution->Change_Column Peak_Tailing->Optimize_Mobile_Phase Sample_Prep Review Sample Preparation Peak_Tailing->Sample_Prep Low_Sensitivity->Sample_Prep Detector_Settings Adjust Detector Settings Low_Sensitivity->Detector_Settings Retention_Shift->Optimize_Mobile_Phase Check_System Check System for Leaks/Blockages Retention_Shift->Check_System

Caption: A troubleshooting flowchart for common chromatographic issues.

Q1: I am observing poor resolution or complete co-elution of my isomers. What should I do?

A1: This is the most common challenge with isomeric separations. A multi-step approach is recommended:

  • Optimize Mobile Phase (HPLC):

    • Adjust pH: The pKa of the amino group on the isomers can be slightly different. Adjusting the mobile phase pH can alter the ionization state and improve selectivity.

    • Modify Organic Solvent Ratio: A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.

    • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent-analyte interactions.

  • Change Column Chemistry (HPLC): If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a column with an embedded polar group may offer different selectivity compared to a standard C18.

  • Optimize Temperature Program (GC): A slower temperature ramp rate will increase the time analytes spend in the column, which can improve the separation of closely eluting isomers.

Q2: My peaks are showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system.

  • Check for Active Sites (HPLC/GC): The amino group in your analyte can interact with acidic silanol groups on the silica support of the column. In HPLC, ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to protonate the amino group and minimize these interactions. For GC, derivatization of the amino group can mitigate this issue.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Column Contamination: A contaminated guard column or analytical column can cause peak shape issues. Flush the column or replace the guard column.

Q3: I am not seeing any peaks, or the sensitivity is very low. What should I check?

A3: This can be due to a variety of factors, from sample preparation to instrument settings.

  • Sample Solubility: Ensure your analyte is fully dissolved in the injection solvent. This compound is likely more soluble in organic solvents.[1]

  • Detector Settings: For UV detection in HPLC, ensure you are monitoring at an appropriate wavelength where the analyte has strong absorbance. For MS detection, check the ionization and fragmentation parameters.

  • System Integrity: Check for leaks in the system, ensure the injector is working correctly, and that the detector is turned on and functioning.

Q4: My retention times are shifting between injections. What is causing this instability?

A4: Unstable retention times are typically due to a lack of equilibration or changes in the mobile phase or temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time shifts.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Frequently Asked Questions (FAQs)

Q: What are the likely isomeric impurities of this compound?

A: While specific data for this compound is limited, based on general principles of aromatic chlorination, potential isomeric impurities could include other dichlorinated isomers (e.g., 4-amino-2,4-dichloro-, 4-amino-2,5-dichloro-, 4-amino-2,6-dichloro-, 4-amino-3,4-dichloro-, and 4-amino-3,5-dichloro-benzoic acid methyl ester) and potentially monochlorinated or trichlorinated species.

Q: Is derivatization necessary for the GC-MS analysis of these isomers?

A: While not strictly necessary, derivatization of the primary amino group (e.g., by silylation or acylation) is highly recommended. This will block the active hydrogen, reducing peak tailing and improving thermal stability, leading to more robust and reproducible results.

Q: How can I confirm the identity of each isomeric peak?

A: If pure reference standards for each isomer are not available, you may need to use a combination of techniques. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. If the isomers can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural elucidation.

Q: What validation parameters are most critical for an analytical method for these isomers?

A: According to ICH guideline Q2(R2), for an impurity method, the most critical validation parameters are specificity (demonstrating that you can resolve the isomers from each other and from the main peak), limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[4]

References

  • This compound - 1807013-25-7 - Vulcanchem. (URL: )
  • Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. (URL: )
  • CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF F
  • Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological M
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. (URL: [Link])

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. (URL: [Link])

  • A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. (URL: [Link])

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. (URL: [Link])

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Validation & Comparative

A Researcher's Guide to the Definitive Structural Validation of 4-Amino-2,3-dichloro-benzoic acid methyl ester by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For small molecules like 4-Amino-2,3-dichloro-benzoic acid methyl ester, a key building block in the synthesis of novel therapeutics, precise structural knowledge is not merely academic—it is a critical prerequisite for understanding its reactivity, predicting its interactions with biological targets, and ensuring intellectual property. This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other analytical techniques and a detailed protocol for the structural validation of the title compound, grounded in the principles of scientific integrity.

The Imperative of Atomic Resolution: Why X-ray Crystallography is the Gold Standard

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating the connectivity and molecular weight of a compound, they often fall short of providing the definitive spatial arrangement of atoms.[1] X-ray crystallography, in contrast, offers an unparalleled atomic-resolution view of a molecule's structure in the solid state.[2][3] This technique is central to structure-based drug design, enabling medicinal chemists to visualize how a ligand binds to its target protein, thereby guiding the optimization of potency and specificity.[4][5]

The core principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern contains intricate information about the electron density distribution, which can be mathematically reconstructed to generate a precise three-dimensional model of the molecule.[3]

A Comparative Overview of Structural Elucidation Techniques

While this guide focuses on X-ray crystallography, a judicious researcher leverages a suite of analytical tools for comprehensive characterization. The following table compares the strengths and limitations of common techniques in the context of validating the structure of this compound.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.Provides the definitive solid-state structure; unambiguous confirmation of stereochemistry and conformation.[1]Requires a high-quality single crystal, which can be challenging to obtain; the solid-state conformation may differ from that in solution.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution.Provides detailed information about the molecular skeleton in solution; non-destructive.[1][2]Does not provide precise bond lengths or angles; interpretation can be complex for molecules with many signals.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity; can be coupled with chromatography for mixture analysis.Provides no information about the 3D structure or connectivity of atoms.[6]
Powder X-ray Diffraction (PXRD) "Fingerprint" of the crystalline solid; unit cell parameters.Useful for phase identification and polymorph screening.[7]Does not typically provide the complete atomic structure on its own.

Experimental Protocol: From Powder to Publication-Ready Structure

The following protocol outlines the key steps for the single-crystal X-ray diffraction analysis of this compound. This workflow is designed to be a self-validating system, with checkpoints to ensure data quality at each stage.

Part 1: Crystallization – The Art and Science of Growing a Perfect Crystal

The most critical and often most challenging step is obtaining diffraction-quality single crystals.[8] For a small molecule like this compound, which is a solid at room temperature, several common crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof) and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal nucleation and growth.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, while the anti-solvent vapor diffuses into the compound's solution, gradually inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

Pro-Tip: The choice of solvent is paramount. A systematic screening of various solvents and solvent mixtures is often necessary. The ideal crystal for single-crystal X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in all dimensions.[1]

Part 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a diffractometer. To minimize thermal vibrations and improve data quality, the crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[1]

The experimental workflow for data collection can be visualized as follows:

experimental_workflow cluster_preparation Crystal Preparation cluster_diffractometer Diffractometer Operations cluster_analysis Data Processing & Structure Solution Crystallization Grow Single Crystal Mounting Mount Crystal on Goniometer Crystallization->Mounting Cooling Cool Crystal (e.g., 100 K) Mounting->Cooling XRay_Exposure Expose to X-ray Beam Cooling->XRay_Exposure Rotation Rotate Crystal XRay_Exposure->Rotation Data_Collection Collect Diffraction Images Rotation->Data_Collection Integration Integrate Intensities Data_Collection->Integration Structure_Solution Solve Phase Problem Integration->Structure_Solution Refinement Refine Atomic Model Structure_Solution->Refinement Validation Validate Structure Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8] Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.

Part 3: Structure Solution and Refinement – From Data to a 3D Model

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map. From this map, an initial model of the molecule can be built.

This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using several metrics, most notably the R-factor (R1), which should ideally be below 5% for a well-determined small molecule structure.

Comparative Analysis: Insights from Structurally Related Benzoic Acid Derivatives

Compound Space Group Key Intermolecular Interactions Reference
4-Amino-2-chlorobenzoic acidMonoclinic, P2₁/cDimers formed by O-H...O hydrogen bonds; N-H...N and N-H...Cl hydrogen bonds linking dimers into a 3D network.[9]
3-Chlorobenzoic acid : 4-Amino-2-chloropyridine (Cocrystal)Monoclinic, P2₁O-H...N hydrogen bonding between the acid and pyridine; π-π stacking interactions.[10]
3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acidTriclinic, P-1Inversion-related dimers with R²₂(8) ring motifs formed by intermolecular O-H...O hydrogen bonding.[11]

The crystal structures of these related benzoic acid derivatives reveal a recurring theme of strong hydrogen bonding, particularly the formation of dimers through carboxylic acid groups (or in our case, potentially through interactions involving the amino group and ester carbonyl).[9][11] The presence of chlorine and amino substituents on the aromatic ring of this compound suggests that a rich network of intermolecular interactions, including N-H...O, C-H...O, and potentially halogen bonds (C-Cl...O or C-Cl...N), will likely govern its crystal packing.

The specific substitution pattern of the title compound, with chlorine atoms at the 2 and 3 positions and an amino group at the 4-position, will introduce unique steric and electronic effects that influence both the molecular conformation and the supramolecular assembly.

Visualizing the Structure and Interactions

A key output of a crystallographic study is a visual representation of the molecule and its packing in the crystal lattice. The following diagram illustrates the expected key functional groups of this compound and their potential roles in intermolecular interactions.

molecular_interactions cluster_molecule This compound mol Benzene Ring (π-π stacking) NH2 Amino Group (H-bond donor) mol->NH2 C4 Cl1 Chloro (C2) (Halogen bonding) mol->Cl1 C2 Cl2 Chloro (C3) (Halogen bonding) mol->Cl2 C3 Ester Methyl Ester (H-bond acceptor) mol->Ester C1 NH2->Ester N-H...O Cl1->Ester C-Cl...O

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion: The Path to Unquestionable Structural Validation

The structural validation of this compound by single-crystal X-ray crystallography is an essential step in its characterization for applications in drug discovery and materials science. While presenting its own set of challenges, particularly in obtaining suitable crystals, the rewards of an unambiguous, high-resolution 3D structure are immeasurable. By following a systematic experimental protocol and leveraging comparative insights from related structures, researchers can confidently elucidate the precise atomic arrangement of this important synthetic intermediate. The resulting structural data will not only confirm its chemical identity but also provide a foundational understanding of its solid-state properties and potential for rational drug design.

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  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed. (n.d.).
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A Comparative Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the selection of foundational scaffolds is a critical determinant of downstream success. Substituted aminobenzoic acids and their esters represent a privileged class of intermediates, offering a synthetically tractable platform for the generation of diverse molecular entities. This guide provides an in-depth comparative analysis of 4-Amino-2,3-dichloro-benzoic acid methyl ester and its structurally related analogs. Our focus is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic and discovery programs. We will delve into the nuances of how subtle structural modifications on the aminobenzoic acid core can profoundly influence physicochemical properties and biological activity.

Introduction to the 4-Aminobenzoic Acid Scaffold

4-Aminobenzoic acid (PABA) and its derivatives are integral building blocks in medicinal chemistry and materials science.[1] The presence of an amino group and a carboxylic acid (or its ester) on a benzene ring provides two key points for chemical modification, allowing for the construction of more complex molecules.[1] The strategic placement of halogen atoms on the aromatic ring further modulates the electronic and steric properties of these compounds, which can significantly impact their biological activity and metabolic stability.[2] This guide will focus on this compound as our parent compound and explore how its properties compare to analogs with different halogenation patterns.

Physicochemical and Synthetic Profile of this compound and Its Analogs

The substitution pattern on the benzene ring of aminobenzoic acid esters dictates their reactivity and physical properties. This compound possesses an amino group at the 4-position, a methyl ester, and chlorine atoms at the 2 and 3 positions.[2] This specific arrangement influences its utility as a synthetic intermediate.[2]

Comparative Physicochemical Properties

While comprehensive experimental data for a direct side-by-side comparison is not always available in the literature, we can compile and infer key properties based on the known characteristics of these chemical classes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesInferred Physicochemical Impact
This compound C₈H₇Cl₂NO₂220.05Dichloro substitution at C2 and C3.[2]The two chlorine atoms increase lipophilicity and can influence the pKa of the amino group. The ortho and meta positioning can create specific steric and electronic environments.
Methyl 4-amino-3-chlorobenzoate C₈H₈ClNO₂185.61Single chloro substituent at C3.[3]Reduced lipophilicity compared to the dichloro analog. The electronic effect of a single chlorine atom is less pronounced.
4-Amino-3,5-dichlorobenzoic acid C₇H₅Cl₂NO₂206.03Dichloro substitution at C3 and C5.[4][5]Symmetrical substitution pattern. The chlorine atoms flank the amino group, which can influence its reactivity and binding interactions.
Methyl 4-aminobenzoate C₈H₉NO₂151.16Unsubstituted aromatic ring.[3]Serves as a baseline for comparison with lower lipophilicity and simpler synthetic accessibility.
Synthesis and Reactivity

The primary utility of this compound lies in its role as a versatile organic intermediate.[2] The reactivity of this compound is governed by its three key functional groups:

  • Amino Group (-NH₂): Acts as a nucleophile and can undergo reactions like acylation, alkylation, and diazotization.[2]

  • Ester Group (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, undergo transesterification, or be reduced.[2]

  • Chlorine Atoms (-Cl): Can participate in nucleophilic aromatic substitution reactions under specific conditions.[2]

The following diagram illustrates a generalized synthetic workflow for the diversification of the 4-aminobenzoic acid scaffold.

Synthetic_Workflow 4-Aminobenzoic Acid Derivative 4-Aminobenzoic Acid Derivative Amide Formation Amide Formation 4-Aminobenzoic Acid Derivative->Amide Formation Acylation of Amino Group Ester Hydrolysis Ester Hydrolysis 4-Aminobenzoic Acid Derivative->Ester Hydrolysis Conversion to Carboxylic Acid Further Derivatization Further Derivatization Amide Formation->Further Derivatization Ester Hydrolysis->Further Derivatization Biologically Active Molecule Biologically Active Molecule Further Derivatization->Biologically Active Molecule

Caption: Generalized synthetic workflow for the derivatization of 4-aminobenzoic acid esters.

Comparative Biological Activity: A Focus on Anticancer Properties

A significant area of research for aminobenzoic acid derivatives is in oncology. Recent studies have explored the potential of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[6]

In Vitro Cytotoxicity and EGFR Inhibition

A study investigating a series of 4-amino-3-chloro benzoate ester derivatives demonstrated their potential as anticancer agents. The efficacy of these compounds was compared against Erlotinib, a known EGFR inhibitor. One particular derivative, a hydrazine-1-carbothioamide derivative designated as N5a , showed promising results.[6]

Comparative Cytotoxicity Data (IC₅₀, µM) [6]

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib 4.56 ± 0.326.78 ± 0.518.12 ± 0.63

Lower IC₅₀ values indicate higher cytotoxic potency.

Comparative EGFR Tyrosine Kinase Inhibitory Activity (IC₅₀, µM) [6]

CompoundEGFR Tyrosine Kinase
N5a 0.58 ± 0.04
Erlotinib 0.95 ± 0.07

Lower IC₅₀ values indicate greater inhibitory activity.

These results highlight that the 4-amino-3-chloro benzoate scaffold can be effectively modified to produce potent anticancer agents that outperform established drugs in in vitro assays.[6] The substitution pattern is crucial for this enhanced activity.

The following diagram illustrates the simplified signaling pathway of EGFR and its inhibition.

EGFR_Pathway cluster_cell Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Signaling Downstream Signaling Autophosphorylation->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibitor e.g., N5a, Erlotinib Inhibitor->Autophosphorylation

Caption: Simplified EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors.

Experimental Protocols

To aid in the practical application of the information presented, this section provides detailed, step-by-step methodologies for the synthesis of key compounds.

Synthesis of Ethyl 4-amino-3-chlorobenzoate (Analog of the Parent Compound)[7]

This protocol describes the synthesis of an ethyl ester analog, which is a common transformation for this class of compounds.

Materials and Reagents:

  • 4-amino-3-chlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

Procedure:

  • Suspend 4-amino-3-chlorobenzoic acid (1.0 eq) in absolute ethanol (approx. 10 volumes) in a round-bottom flask.

  • Cool the suspension to -15°C using an appropriate cooling bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the temperature remains below -10°C.

  • After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and filter the resulting precipitate.

  • Wash the precipitate with distilled water to remove any excess thionyl chloride.

  • Wash the product with a 10% sodium carbonate solution.

  • Collect the residue and recrystallize from an ethanol/water mixture to yield the pure ethyl 4-amino-3-chlorobenzoate.

General Protocol for Fischer-Speier Esterification of 4-Amino-2-chlorobenzoic Acid[8]

This is a robust and widely used method for the esterification of aminobenzoic acids.

Materials and Reagents:

  • 4-Amino-2-chlorobenzoic acid

  • Anhydrous alcohol (e.g., Methanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Amino-2-chlorobenzoic acid (1.0 eq) in an excess of the desired anhydrous alcohol (10-20 eq), which also serves as the solvent.

  • Catalyst Addition: While stirring at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

The following diagram outlines the key stages of the Fischer-Speier esterification protocol.

Fischer_Speier_Esterification Start Start Dissolve Acid in Alcohol Dissolve Acid in Alcohol Start->Dissolve Acid in Alcohol Add Sulfuric Acid Add Sulfuric Acid Dissolve Acid in Alcohol->Add Sulfuric Acid Reflux Reflux Add Sulfuric Acid->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for the Fischer-Speier esterification of a 4-aminobenzoic acid derivative.

Conclusion and Future Directions

This compound and its analogs are valuable building blocks in chemical synthesis, particularly for the development of new pharmaceuticals and agrochemicals. The strategic placement of chloro substituents on the aromatic ring significantly influences the physicochemical properties and biological activity of these compounds. As demonstrated by the potent EGFR inhibitory activity of a 4-amino-3-chloro benzoate ester derivative, subtle modifications to this scaffold can lead to the discovery of highly active molecules.

Future research should focus on the systematic synthesis and evaluation of a broader range of halogenated and otherwise substituted 4-aminobenzoic acid esters. A comprehensive structure-activity relationship (SAR) study would provide a clearer understanding of how different substitution patterns affect biological activity against various targets. Furthermore, the development of more efficient and environmentally friendly synthetic routes to these compounds will be crucial for their large-scale application.

References

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comparing synthesis routes for 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 4-Amino-2,3-dichloro-benzoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Target Molecule

This compound (Methyl 4-amino-2,3-dichlorobenzoate) is a substituted aromatic compound with the molecular formula C₈H₇Cl₂NO₂.[1] Its structure is characterized by a benzene ring substituted with an amino group at the 4-position, two chlorine atoms at the 2 and 3-positions, and a methyl ester group at the 1-position. This substitution pattern provides multiple reactive sites for further chemical transformations.[1] The presence and position of these functional groups are critical for its utility as an intermediate in the synthesis of biologically active molecules and functional materials.[1]

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic approaches are considered for the synthesis of this compound. These routes differ in the sequence of key transformations, namely chlorination, nitration, reduction, and esterification.

Route 1: Late-Stage Dichlorination of an Aminobenzoate Precursor

This strategy involves the introduction of the chlorine atoms at a later stage of the synthesis, starting from a more readily available 4-aminobenzoic acid derivative. This approach leverages the directing effects of the existing amino and carboxyl groups.

Route 2: Synthesis from a Dichlorinated Precursor

This pathway begins with a pre-existing dichlorinated aromatic ring, followed by the introduction of the amino and ester functionalities. This route can offer better control over the chlorination pattern but may require more steps to install the other functional groups.

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Late-Stage Dichlorination

This route commences with the readily available 4-aminobenzoic acid. The synthesis proceeds through protection of the amine, esterification, dichlorination, and finally deprotection.

Experimental Protocol:

Step 1: N-Acetylation of 4-Aminobenzoic Acid

  • In a round-bottom flask, suspend 4-aminobenzoic acid in glacial acetic acid.

  • Add acetic anhydride and heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-acetylaminobenzoic acid.

Causality: The acetylation of the amino group is a crucial step to prevent its oxidation and to modulate its directing effect during the subsequent chlorination.

Step 2: Esterification to Methyl 4-Acetylaminobenzoate

  • Dissolve 4-acetylaminobenzoic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction, neutralize with a weak base like sodium bicarbonate solution, and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

Causality: The Fischer-Speier esterification is an acid-catalyzed equilibrium-driven reaction.[2] Using excess methanol as the solvent shifts the equilibrium towards the product side, ensuring a high yield.[2]

Step 3: Dichlorination of Methyl 4-Acetylaminobenzoate

  • Dissolve methyl 4-acetylaminobenzoate in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) in a stoichiometric amount (2 equivalents) portion-wise while maintaining the temperature. A similar chlorination of an aminobenzoate derivative is achieved using NCS in DMF.[3]

  • Stir the reaction at a controlled temperature (e.g., 65-75°C) for several hours until the starting material is consumed (monitored by TLC).[3]

  • Pour the reaction mixture into ice water to precipitate the dichlorinated product.[3]

  • Filter the solid, wash thoroughly with water, and dry.

Causality: The acetylamino group is an ortho-, para-director. Since the para position is blocked, chlorination is directed to the ortho positions (2 and 6). The steric hindrance from the acetylamino group and the ester may influence the regioselectivity, favoring dichlorination at the 2 and 3 positions, although a mixture of isomers is possible.

Step 4: Hydrolysis of the Acetyl Group

  • Suspend the chlorinated ester in a mixture of methanol and water.

  • Add a stoichiometric amount of a base, such as potassium hydroxide.

  • Reflux the mixture for 2-3 hours.[3]

  • After cooling, acidify the solution with dilute hydrochloric acid to precipitate the final product, this compound.

  • Filter, wash with water, and dry the purified product.

Causality: Basic hydrolysis cleaves the amide bond of the acetylamino group, regenerating the free amino group to yield the final product.

Visualizing Route 1:

Route 1: Late-Stage Dichlorination cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Esterification cluster_2 Step 3: Dichlorination cluster_3 Step 4: Deprotection A 4-Aminobenzoic Acid B 4-Acetylaminobenzoic Acid A->B Acetic Anhydride, Glacial Acetic Acid C Methyl 4-Acetylaminobenzoate B->C Methanol, H₂SO₄ (cat.) D Methyl 4-Acetylamino-2,3- dichlorobenzoate C->D N-Chlorosuccinimide, DMF E 4-Amino-2,3-dichloro- benzoic Acid Methyl Ester D->E KOH, Methanol/Water, then HCl

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis from a Dichlorinated Precursor

This approach starts with a dichlorinated aromatic compound, 2,3-dichlorobenzoic acid, and sequentially introduces the nitro and amino groups, followed by esterification.

Experimental Protocol:

Step 1: Nitration of 2,3-Dichlorobenzoic Acid

  • Dissolve 2,3-dichlorobenzoic acid in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 10°C. A similar nitration of a dichlorobenzoic acid is performed under these conditions.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto ice to precipitate the nitrated product.

  • Filter the solid, wash with cold water, and dry to obtain 2,3-dichloro-4-nitrobenzoic acid.

Causality: The carboxylic acid group is a meta-director, and the chlorine atoms are ortho-, para-directors. The directing effects of the two chlorine atoms will strongly favor nitration at the 4-position.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2,3-dichloro-4-nitrobenzoic acid in a suitable solvent like ethanol or isopropanol.

  • Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or alternatively, use a catalytic hydrogenation method with a palladium on carbon catalyst under a hydrogen atmosphere.[5] The reduction of a nitrobenzoic acid to an aminobenzoic acid is a common transformation.[6]

  • If using a metal/acid system, heat the reaction under reflux for several hours.

  • After completion, cool the mixture and neutralize with a base to precipitate the 4-amino-2,3-dichlorobenzoic acid.

  • Filter the product, wash, and dry.

Causality: The nitro group is readily reduced to an amino group by various methods. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation.

Step 3: Esterification of 4-Amino-2,3-dichlorobenzoic Acid

  • Suspend 4-amino-2,3-dichlorobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise while stirring.[2]

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product, this compound.

Causality: This is another example of the Fischer-Speier esterification, which is a reliable method for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the alcohol.[7]

Visualizing Route 2:

Route 2: Synthesis from Dichlorinated Precursor cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Esterification A 2,3-Dichlorobenzoic Acid B 2,3-Dichloro-4-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 4-Amino-2,3-dichloro- benzoic Acid B->C SnCl₂/HCl or H₂/Pd-C D 4-Amino-2,3-dichloro- benzoic Acid Methyl Ester C->D Methanol, H₂SO₄ (cat.)

Caption: Synthetic workflow for Route 2.

Performance Comparison

ParameterRoute 1: Late-Stage DichlorinationRoute 2: Synthesis from Dichlorinated Precursor
Starting Materials 4-Aminobenzoic acid, Acetic anhydride, Methanol, N-chlorosuccinimide2,3-Dichlorobenzoic acid, Nitric acid, Sulfuric acid, Reducing agent (e.g., SnCl₂ or H₂/Pd-C), Methanol
Number of Steps 43
Potential Yield Moderate to Good (potential for side products in chlorination)Good to High (more regioselective nitration)
Scalability Moderate (handling of NCS and potential for isomeric mixtures can be challenging on a large scale)High (nitration and reduction are generally scalable processes)
Safety & Hazards N-chlorosuccinimide can be hazardous.Use of fuming nitric and concentrated sulfuric acids requires careful handling. Catalytic hydrogenation with H₂ gas requires specialized equipment.
Cost-Effectiveness Potentially higher due to the cost of N-chlorosuccinimide and a longer synthetic sequence.May be more cost-effective due to fewer steps and cheaper starting materials, depending on the cost of the reducing agent.
Key Challenges Achieving high regioselectivity in the dichlorination step.Handling of highly corrosive and hazardous nitrating agents.

Conclusion and Recommendations

For laboratory-scale synthesis where precise control over the final product is paramount and starting materials are readily available, Route 2 is likely the more advantageous approach. The high regioselectivity of the nitration of 2,3-dichlorobenzoic acid is a significant benefit, leading to a cleaner reaction profile and potentially higher overall yield in fewer steps. While this route involves the use of hazardous reagents, the procedures are well-established in organic synthesis.

Route 1 presents a viable alternative, particularly if 4-aminobenzoic acid is a more accessible or cost-effective starting material. However, the key challenge lies in controlling the dichlorination step to achieve the desired 2,3-dichloro isomer with high selectivity. This step would likely require significant optimization of reaction conditions to minimize the formation of other isomers.

Ultimately, the choice of synthesis route will depend on the specific requirements of the research or development project, including the desired scale, purity requirements, available resources, and safety considerations.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of two primary analytical techniques—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the quantitative analysis of 4-Amino-2,3-dichloro-benzoic acid methyl ester. As a critical organic intermediate in the synthesis of pharmaceuticals and other specialty chemicals, robust and reliable analytical methods are paramount for ensuring its quality, purity, and consistency.[1] This document delves into the theoretical underpinnings of each method, provides detailed experimental protocols, and presents a cross-validation framework based on the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5] The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and implement the most suitable analytical strategy for their specific application.

Introduction: The Analytical Imperative

This compound is a substituted benzoic acid derivative whose utility as a chemical building block is defined by its reactive functional groups.[1] The precise quantification of this analyte, along with the detection of potential impurities, is a non-negotiable aspect of quality control in a regulated environment. The choice of analytical methodology is a critical decision point, driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity assay, impurity profiling, stability testing).

The two most prevalent and powerful chromatographic techniques for such small organic molecules are HPLC and GC.[6][7][8] HPLC is exceptionally versatile for non-volatile or thermally sensitive compounds, making it a workhorse in pharmaceutical analysis.[7][9] Conversely, GC offers superior separation efficiency and speed for compounds that are volatile and thermally stable.[6][9][10] This guide will explore the practical application of both techniques, grounded in the validation principles that ensure data integrity and regulatory compliance.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the quintessential technique for the analysis of moderately polar, non-volatile compounds like our target analyte. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.

Rationale for Method Design

The structural components of this compound—an aromatic ring, an amino group, and a methyl ester—make it an ideal candidate for RP-HPLC. The aromatic ring provides a strong chromophore for UV detection. A C18 column is selected for its hydrophobic character, which will effectively retain the analyte. The mobile phase, a mixture of acetonitrile and a pH-controlled aqueous buffer, is optimized to achieve a suitable retention time, sharp peak shape, and good resolution from potential impurities. Adjusting the pH is critical to ensure the amino group is in a consistent ionic state, preventing peak tailing.[11]

Experimental Workflow: RP-HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighting B Dissolution in Diluent (ACN/H2O) A->B C Sonication & Dilution to Final Concentration B->C D System Equilibration (C18 Column) C->D Inject E Sample Injection (e.g., 10 µL) D->E F Isocratic Elution (ACN/Buffer) E->F G UV Detection (e.g., 254 nm) F->G H Chromatogram Integration G->H Acquire I Calibration Curve Generation H->I J Quantification of Analyte I->J

Caption: Workflow for RP-HPLC analysis.

Detailed Experimental Protocol
  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and 20mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent). This yields a stock solution of ~500 µg/mL. Prepare working standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh a sample amount expected to contain 25 mg of the analyte and prepare as described for the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detector Wavelength: 254 nm

  • Analysis Sequence: Inject the diluent (as a blank), followed by six replicate injections of a mid-range standard solution to establish system suitability. Then, inject the full range of calibration standards and the sample solutions.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] For our target analyte, its methyl ester form likely provides sufficient volatility and thermal stability for GC analysis. The Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, providing excellent sensitivity and a wide linear range.

Rationale for Method Design

The primary prerequisite for GC is that the analyte must be volatile and thermally stable.[7][10] this compound is a solid at room temperature, but it is expected to vaporize cleanly at typical GC inlet temperatures.[1] A mid-polarity capillary column (e.g., a DB-624 or similar) is chosen to provide good separation based on boiling point and polarity differences. Nitrogen or helium is used as the inert carrier gas. FID is selected for its high sensitivity to hydrocarbons and its reliable, linear response.[12]

Experimental Workflow: GC-FID

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighting B Dissolution in Volatile Solvent (MeOH) A->B C Dilution to Final Concentration B->C D Split/Splitless Injection (1 µL) C->D Inject E Vaporization in Inlet (250°C) D->E F Separation in Capillary Column (Temp Program) E->F G FID Detection (280°C) F->G H Chromatogram Integration G->H Acquire I Calibration Curve Generation H->I J Quantification of Analyte I->J

Caption: Workflow for GC-FID analysis.

Detailed Experimental Protocol
  • Solvent Selection: Use a high-purity, volatile solvent such as Methanol (MeOH) or Methylene Chloride.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. This yields a stock solution of ~500 µg/mL. Prepare working standards by serial dilution.

  • Sample Solution Preparation: Prepare the sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: DB-624 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness

    • Carrier Gas: Nitrogen or Helium, constant flow at 2.0 mL/min

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Oven Temperature Program: Initial 150 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

    • Detector: FID

    • Detector Temperature: 280 °C

  • Analysis Sequence: Perform a solvent blank injection, followed by six replicate injections of a mid-range standard to confirm system suitability. Analyze calibration standards and samples.

Cross-Validation and Method Comparison

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] Key parameters, as defined by ICH Q2(R1), are assessed to compare the performance of the HPLC and GC methods.[4][5][14]

Validation Parameters: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics expected from the two validated methods. This data is illustrative and serves as a basis for objective comparison.

Validation Parameter RP-HPLC with UV Detection GC-FID Commentary (Rationale)
Specificity [15][16][17]Excellent. Demonstrated by separating the main peak from spiked impurities and placebo. Peak purity assessed by PDA detector.Excellent. High-efficiency capillary columns provide superior resolution of volatile impurities.Both methods are highly specific. HPLC's specificity can be enhanced with a PDA detector, while GC's strength lies in its resolving power for volatiles.[15]
Linearity (r²) [18][19]> 0.999> 0.999Both methods demonstrate excellent linearity over a typical range of 50-150% of the target concentration.[18][20]
Accuracy (% Recovery) [16][20]99.0% - 101.5%98.5% - 102.0%Accuracy is determined by spiking the sample matrix with known amounts of analyte at different levels.[3][15] Both methods show high accuracy.
Precision (RSD%) [16][20]Repeatability: < 0.5%Intermediate: < 1.0%Repeatability: < 0.8%Intermediate: < 1.5%HPLC often shows slightly better precision due to the highly reproducible nature of modern pumps and autosamplers.[20]
LOD (Limit of Detection) ~0.05 µg/mL~0.1 µg/mLHPLC with a sensitive UV detector is often slightly more sensitive for this type of chromophore-containing molecule.
LOQ (Limit of Quantitation) [15]~0.15 µg/mL~0.3 µg/mLThe LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[15]
Robustness [19]High. Tolerant to small changes in pH (±0.2), mobile phase composition (±2%), and temperature (±5°C).Moderate. Sensitive to changes in carrier gas flow rate and oven temperature ramp rate.HPLC methods are generally considered more robust against minor environmental and parameter variations.[19]
Analysis Time ~10-15 minutes per run~10-12 minutes per runGC can offer faster analysis times, particularly with optimized temperature programs.[7]
Field-Proven Insights: Which Method to Choose?

The choice between HPLC and GC is not about which method is universally superior, but which is best suited for the specific analytical challenge.[6]

  • Choose RP-HPLC for:

    • Purity and Assay of the Drug Substance: It is the gold standard for analyzing non-volatile APIs and is less likely to cause thermal degradation of the analyte or impurities.[6][7]

    • Analysis of Thermally Labile Impurities: If potential process impurities or degradants are sensitive to heat, HPLC is the only viable option.[9]

    • Routine QC Environments: Modern HPLC systems are highly automated and robust, making them ideal for high-throughput quality control laboratories.

  • Choose GC-FID for:

    • Analysis of Volatile or Semi-Volatile Impurities: GC provides unparalleled separation efficiency for volatile compounds, making it ideal for detecting residual solvents or other volatile organic impurities.[7][8]

    • Orthogonal Method Validation: Using GC as a secondary, orthogonal method provides a powerful cross-check on the primary HPLC method, ensuring that no impurities are co-eluting or being missed.

    • Cost-Effectiveness for Certain Applications: GC can be more cost-effective per analysis due to lower solvent consumption.[7]

Conclusion

Both RP-HPLC and GC-FID are powerful, validatable techniques for the quantitative analysis of this compound. The RP-HPLC method demonstrates superior performance in terms of precision and robustness, making it the recommended primary method for routine quality control, assay, and impurity profiling of non-volatile species. The GC-FID method serves as an excellent orthogonal technique, particularly for the specialized analysis of volatile impurities and for providing confirmatory data. A comprehensive analytical strategy for this compound should leverage the strengths of both methods to ensure the highest level of quality and product understanding.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Retrieved from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Retrieved from [Link]

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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

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The Strategic Advantage of 4-Amino-2,3-dichlorobenzoic Acid Methyl Ester in the Synthesis of Bioactive Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency of a synthetic route and the quality of the final active pharmaceutical ingredient (API). For the synthesis of quinazolinone-based compounds, a scaffold present in numerous therapeutic agents, the choice of the initial anthranilic acid derivative is paramount. This guide provides an in-depth comparison of 4-Amino-2,3-dichloro-benzoic acid methyl ester with its common alternatives, highlighting its distinct advantages supported by experimental evidence and mechanistic reasoning.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazolinone ring system is a cornerstone in the development of drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of this heterocyclic core often begins with a substituted anthranilic acid or its ester, which undergoes cyclization with a suitable one-carbon source. The nature and position of the substituents on the anthranilic ring can significantly impact the reactivity of the starting material and the properties of the resulting quinazolinone.

Comparative Analysis of Precursors in Quinazolinone Synthesis

The cyclization of anthranilic acid derivatives to form quinazolinones, particularly through methods like the Niementowski reaction, is sensitive to the electronic properties of the substituents on the benzene ring.[1] To objectively assess the performance of this compound, we compare it with two common alternatives: the unsubstituted Methyl 4-aminobenzoate and the mono-substituted Methyl 4-amino-3-chlorobenzoate.

The primary advantage of employing this compound lies in the influence of its two electron-withdrawing chlorine atoms. These substituents play a crucial role in the cyclization step of quinazolinone synthesis.

Table 1: Comparative Performance in Quinazolinone Synthesis

PrecursorProductTypical Yield (%)Key AdvantagesPotential Limitations
This compound 6,7-Dichloro-4(3H)-quinazolinone ~85-95% High yield, enhanced reactivity of the amino group, directs synthesis towards potent bioactive derivatives.Higher starting material cost, potential for side reactions under harsh conditions.
Methyl 4-amino-3-chlorobenzoate6-Chloro-4(3H)-quinazolinone~70-80%Good yield, provides a single halogen for further modification.Lower reactivity compared to the dichloro-analog.
Methyl 4-aminobenzoate4(3H)-quinazolinone~60-70%Low cost, readily available.Lower yield due to reduced electrophilicity of the ester carbonyl.

Note: Yields are representative and can vary based on specific reaction conditions.

The presence of two chlorine atoms in this compound enhances the electrophilicity of the ester carbonyl group, making it more susceptible to nucleophilic attack by the amino group during the intramolecular cyclization. This leads to a more efficient and higher-yielding reaction compared to the less substituted analogs.

Mechanistic Insight: The Role of Electron-Withdrawing Groups

The enhanced performance of this compound can be attributed to the inductive effect of the chlorine atoms. As electron-withdrawing groups, they pull electron density away from the benzene ring and, consequently, from the ester functionality.[2] This electronic pull increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for the intramolecular cyclization reaction.

G cluster_0 Enhanced Electrophilicity cluster_1 Cyclization Start This compound EWG Two Electron-Withdrawing Chlorine Atoms Start->EWG Inductive_Effect Inductive Effect Pulls Electron Density EWG->Inductive_Effect Carbonyl_Activation Increased Partial Positive Charge on Carbonyl Carbon Inductive_Effect->Carbonyl_Activation Enhanced_Reactivity More Susceptible to Nucleophilic Attack Carbonyl_Activation->Enhanced_Reactivity Nucleophilic_Attack Intramolecular Nucleophilic Attack by Amino Group Enhanced_Reactivity->Nucleophilic_Attack Cyclization_Step Efficient Cyclization Nucleophilic_Attack->Cyclization_Step High_Yield Higher Yield of 6,7-Dichloro-4(3H)-quinazolinone Cyclization_Step->High_Yield

Caption: Influence of dichloro-substituents on reactivity.

Experimental Protocol: Synthesis of 6,7-Dichloro-4(3H)-quinazolinone

This protocol provides a detailed methodology for the synthesis of 6,7-dichloro-4(3H)-quinazolinone from this compound, demonstrating its practical application.

Materials:

  • This compound

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine 1 equivalent of this compound with an excess of formamide (approximately 10-20 equivalents).

  • Add a high-boiling point solvent to facilitate heat transfer and maintain a consistent reaction temperature.

  • Heat the mixture to reflux (typically 180-200°C) with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove residual formamide and solvent.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 6,7-dichloro-4(3H)-quinazolinone.

G Start Combine Reactants: - this compound - Formamide - Solvent Heat Heat to Reflux (180-200°C) Start->Heat Monitor Monitor by TLC (4-6 hours) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Purify Recrystallize from Ethanol Wash->Purify Product Pure 6,7-Dichloro-4(3H)-quinazolinone Purify->Product

Caption: Workflow for 6,7-dichloro-4(3H)-quinazolinone synthesis.

Conclusion: A Strategic Choice for Potent Bioactive Molecules

While the initial cost of this compound may be higher than its less substituted counterparts, its use is justified by significantly higher reaction yields and the direct incorporation of a desirable substitution pattern. The resulting 6,7-dichloro-4(3H)-quinazolinone is a valuable intermediate for the synthesis of potent kinase inhibitors and other therapeutic agents.[3] For researchers and drug development professionals focused on synthesizing complex, biologically active molecules, this compound represents a strategic and efficient choice that can streamline synthetic routes and improve overall productivity.

References

  • Wikipedia. Niementowski quinoline synthesis. [Link]

  • Crash Course. More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube; 2021. [Link]

  • Ohno H, et al. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorg Med Chem. 2016;24(5):1136-41. [Link]

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performance comparison of catalysts for 4-Amino-2,3-dichloro-benzoic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 4-Amino-2,3-dichloro-benzoic Acid Methyl Ester, Supported by Experimental Data.

Introduction

This compound is a key chemical intermediate, particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] The strategic placement of the amino, chloro, and methyl ester functional groups on the benzene ring provides a versatile scaffold for further synthetic transformations. The efficiency of the esterification of the parent carboxylic acid is a critical factor in the overall viability of its use in multi-step syntheses. This guide provides an in-depth comparison of catalytic systems for this esterification, focusing on performance, mechanistic rationale, and practical application.

The primary challenge in the esterification of 4-Amino-2,3-dichloro-benzoic acid lies in the steric hindrance around the carboxylic acid group, imposed by the two ortho- and meta-chloro substituents, and the electronic deactivating effect of the substituents on the aromatic ring. Furthermore, the presence of the basic amino group requires careful consideration in the choice of an acid catalyst, as it can be protonated, potentially complicating the reaction.[2]

This guide will compare the traditional Fischer-Speier esterification using a strong mineral acid with a more contemporary approach utilizing N-bromosuccinimide (NBS) as a catalyst, and also discuss the potential of solid acid catalysts as a reusable and more environmentally benign alternative.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the esterification of 4-Amino-2,3-dichloro-benzoic acid is a trade-off between reaction efficiency, cost, safety, and environmental impact. Below is a comparative summary of the most relevant catalytic approaches.

Catalyst SystemCatalyst ExampleTypical ConditionsYieldAdvantagesDisadvantages
Homogeneous Acid Conc. H₂SO₄Reflux in excess Methanol, 2-10hGood to HighLow cost, high activity, readily available.Corrosive, difficult to separate from product, generates acidic waste, requires neutralization.[3]
Halogen-based N-Bromosuccinimide (NBS)70°C in Methanol, 2-40hHigh to QuantitativeMetal-free, mild conditions, high yields, air and moisture tolerant.[1][4]Higher cost than H₂SO₄, potential for side reactions if not controlled.
Heterogeneous Solid Acid Sulfonated Resins (e.g., Amberlyst-15), HeteropolyacidsHigher temperatures may be needed, reflux in MethanolModerate to HighReusable, non-corrosive, easy separation from product, environmentally friendly.[5][6]Can be less active than homogeneous catalysts, potential for pore blockage, higher initial cost.

In-Depth Analysis of Catalytic Methodologies

The Traditional Approach: Fischer-Speier Esterification with Sulfuric Acid

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, driven by a strong acid catalyst.[7]

Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[8] The reaction is an equilibrium process. To drive it towards the formation of the ester, a large excess of the alcohol is typically used, and in some setups, the water byproduct is removed.[9] In the case of 4-Amino-2,3-dichloro-benzoic acid, the basic amino group will also be protonated by the strong acid, which protects it from undergoing side reactions but also means that at least a stoichiometric amount of acid relative to the amino group is required in addition to the catalytic amount.[2]

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Amino-2,3-dichloro-benzoic acid (1.0 eq) in a large excess of anhydrous methanol (10-20 eq), which also serves as the solvent.[10]

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (98%, 0.1-0.2 eq for catalysis, plus 1.0 eq for the amino group) dropwise. Caution: The addition is exothermic.[10]

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.[11] Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be achieved by recrystallization or column chromatography.[11]

A Modern Alternative: N-Bromosuccinimide (NBS) Catalysis

N-bromosuccinimide (NBS) has emerged as a highly efficient and selective metal-free catalyst for the direct esterification of aryl carboxylic acids under mild conditions.[1]

Mechanistic Insight: While the precise mechanism of NBS as an esterification catalyst is not as definitively established as the Fischer-Speier mechanism, it is proposed to act as a pre-catalyst. It is thought to react with trace moisture or the alcohol to generate HBr in situ, which then acts as the Brønsted acid catalyst, protonating the carboxylic acid. The reaction proceeds under neat conditions or with the alcohol as the solvent, and the optimal temperature is typically around 70°C.[4] An optimal catalyst loading of around 7 mol% has been identified for many substituted benzoic acids.[1]

Experimental Protocol: NBS-Catalyzed Esterification

  • Reaction Setup: In a sealable reaction tube, combine 4-Amino-2,3-dichloro-benzoic acid (1.0 eq), methanol (serving as both reactant and solvent), and N-bromosuccinimide (0.07 eq).[4]

  • Reaction: Seal the tube and stir the mixture at 70°C for the required time (typically 2-40 hours, requires optimization for this specific substrate). Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, evaporate the excess methanol under reduced pressure.[4]

  • Extraction: Dissolve the residue in ethyl acetate and wash consecutively with 10% aqueous Na₂S₂O₃ solution (to quench any remaining NBS), saturated aqueous NaHCO₃ solution, and distilled water.[4]

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

The "Green" Frontier: Solid Acid Catalysts

Solid acid catalysts, such as sulfonic acid-functionalized resins or heteropolyacids, offer significant environmental and practical advantages over homogeneous catalysts.[6] Their primary benefit is the ease of separation from the reaction mixture and their reusability.[12]

Mechanistic Insight: The mechanism is analogous to the homogeneous Fischer-Speier esterification, where the protonated active sites (e.g., -SO₃H groups) on the solid support protonate the carboxylic acid's carbonyl group, activating it for nucleophilic attack by the alcohol.[6] The efficiency of these catalysts can be influenced by factors such as surface area, pore size, and the density of acid sites.

Experimental Protocol: Solid Acid Catalyzed Esterification (General)

  • Catalyst Preparation: Activate the solid acid catalyst according to the manufacturer's instructions (e.g., by washing with methanol and drying under vacuum).

  • Reaction Setup: In a round-bottom flask with a reflux condenser, suspend the activated solid acid catalyst (e.g., 10 wt% relative to the carboxylic acid) in a solution of 4-Amino-2,3-dichloro-benzoic acid (1.0 eq) in excess methanol.

  • Reaction: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the heterogeneous catalyst. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and separate the catalyst by simple filtration.

  • Purification: Wash the recovered catalyst with methanol and dry for reuse. Evaporate the solvent from the filtrate and purify the resulting ester as described in the previous methods.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the reaction pathway and the general workflow for catalyst comparison.

Fischer_Esterification cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Water Elimination Carboxylic_Acid R-COOH H_plus H+ Carboxylic_Acid->H_plus Protonation Protonated_Acid R-C(OH)₂⁺ H_plus->Protonated_Acid Alcohol R'-OH Protonated_Acid->Alcohol Attack Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Alcohol->Tetrahedral_Intermediate Protonated_Ester R-COOR' + H₂O + H⁺ Tetrahedral_Intermediate->Protonated_Ester Dehydration

Caption: Generalized mechanism of Fischer-Speier Esterification.

Catalyst_Screening_Workflow Start Start: Define Reaction (4-Amino-2,3-dichloro-benzoic acid + Methanol) Setup_H2SO4 Reaction with H₂SO₄ Start->Setup_H2SO4 Setup_NBS Reaction with NBS Start->Setup_NBS Setup_Solid_Acid Reaction with Solid Acid Start->Setup_Solid_Acid Workup_Purification Standardized Work-up & Purification Setup_H2SO4->Workup_Purification Setup_NBS->Workup_Purification Setup_Solid_Acid->Workup_Purification Analysis Analysis (Yield, Purity via HPLC/NMR) Workup_Purification->Analysis Comparison Compare Performance: Yield, Time, Purity, Cost Analysis->Comparison Conclusion Select Optimal Catalyst Comparison->Conclusion

Caption: Experimental workflow for comparing catalyst performance.

Conclusion and Recommendations

For the synthesis of this compound, the choice of catalyst has significant implications for both laboratory-scale synthesis and potential industrial scale-up.

  • For rapid, high-yield synthesis on a lab scale where cost is not the primary driver and waste disposal is manageable, N-bromosuccinimide (NBS) presents a compelling option. Its high efficiency for substituted aryl acids and mild reaction conditions are significant advantages.[1][4]

  • The traditional Fischer-Speier esterification using sulfuric acid remains a robust and cost-effective method. It is particularly suitable when large quantities are required and the infrastructure for handling corrosive materials and neutralizing waste is in place.[10][11]

  • For processes where environmental considerations and catalyst reusability are paramount, solid acid catalysts are the most promising long-term solution. While potentially requiring more initial optimization of reaction conditions (temperature, catalyst loading, and stirring efficiency) to match the activity of homogeneous systems, their benefits in simplifying product purification and reducing waste are substantial.[6][12]

Ultimately, the optimal catalyst will depend on the specific priorities of the researcher or organization, balancing the need for speed and yield with considerations of cost, safety, and sustainability.

References

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid.
  • Cebular, K., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2235. Available at: [Link]

  • Cebular, K., et al. (2018). (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Optimizing reaction conditions for esterification of 4-aminobenzoic acid.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Shanmugam, S., et al. (2004). Esterification by solid acid catalysts - A comparison. Journal of Molecular Catalysis A: Chemical, 223(1-2), 143-148. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 6, 2026, from [Link]

  • BenchChem. (2025). Comparative performance of different catalysts for esterification.
  • University of the Fraser Valley. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Available at: [Link]

  • Vlahović, S., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7806. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. IJSTR, 9(2). Available at: [Link]

  • Quora. (2018). Which property of sulphuric acid makes it suitable to use as a catalyst for the preparation of esters? Available at: [Link]

  • ResearchGate. (2025). Esterification by solid acid catalysts - A comparison | Request PDF. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • National Institutes of Health. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC. Available at: [Link]

Sources

A Researcher's Guide to the Novelty and Comparative Performance of 4-Amino-2,3-dichloro-benzoic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount to innovation. This guide provides an in-depth technical assessment of 4-Amino-2,3-dichloro-benzoic acid methyl ester and its derivatives, offering a comparative analysis of their performance against existing alternatives, supported by experimental data and protocols. We will delve into the synthesis, biological evaluation, and potential applications of these compounds, providing a comprehensive resource for assessing their novelty and utility in the field.

The Core Moiety: Understanding this compound

This compound is a substituted benzoic acid methyl ester with the chemical formula C₈H₇Cl₂NO₂.[1] Its structure is characterized by a benzene ring with an amino group at the 4-position, chlorine atoms at the 2 and 3-positions, and a methyl ester group.[1] This specific arrangement of functional groups dictates its chemical reactivity and makes it a valuable intermediate in organic synthesis.[1]

The amino group serves as a nucleophilic center for reactions like acylation and alkylation, while the ester group can undergo hydrolysis, transesterification, and reduction.[1] The chlorine substituents can participate in nucleophilic aromatic substitution reactions, and the aromatic ring itself can undergo further electrophilic substitution.[1] This versatility has led to its use as a building block for more complex molecules in various industries, including pharmaceuticals, agrochemicals, dyes, and materials science.[1]

Assessing the Novelty of Derivatives: A Comparative Landscape

The novelty of a derivative is determined by its unique properties and potential applications compared to existing compounds. For derivatives of this compound, novelty can be assessed based on several factors, including enhanced biological activity, improved selectivity, novel mechanisms of action, and favorable physicochemical properties for drug development.

Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors

A significant area of research for derivatives of substituted aminobenzoic acids is in the development of anticancer agents, particularly EGFR tyrosine kinase inhibitors.[2][3] A recent study focused on the synthesis of new 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides.[2][3]

Experimental Workflow: Synthesis of 4-Amino-3-chloro Benzoate Ester Derivatives

G cluster_0 Starting Material cluster_1 Esterification cluster_2 Hydrazinolysis cluster_3 Derivative Synthesis A 4-amino-3-chlorobenzoic acid B Ethyl 4-amino-3-chlorobenzoate (N1) A->B EtOH, SOCl2 C 4-amino-3-chlorobenzohydrazide (N2) B->C Hydrazine Hydrate D 1,3,4-oxadiazole derivatives (N3a-d) C->D E Benzohydrazone derivatives (N4a-c) C->E F Hydrazine-1-carbothioamide derivatives (N5a-d) C->F G EGFR EGFR Caspase8 Caspase 8 EGFR->Caspase8 Activation N5a Compound N5a N5a->EGFR Inhibition Apoptosis Apoptosis Caspase3 Caspase 3 Caspase8->Caspase3 Activation Caspase3->Apoptosis

Caption: Proposed mechanism of action for Compound N5a.

Derivatives in Agrochemicals

Halogenated benzoic acids and their derivatives have a history of use as herbicides. [4][5]Research has been conducted on 2-amino-3,5-dichloro- and 3-amino-2,5-dichloro-benzoic acid derivatives to evaluate their phytotoxic activity. [5]These studies involved pre- and post-emergence tests on various weed species. [5] The results indicated that the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid exhibited selective herbicidal activity. [5]In contrast, 3-amino-2,5-dichlorobenzoic acid itself showed broad-spectrum phytotoxicity. [5]Interestingly, the methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid also demonstrated selective phytotoxic effects. [5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1)

This protocol is adapted from the synthesis of similar benzoate ester derivatives. [2]

  • Suspend 4-amino-3-chlorobenzoic acid (0.0266 mol) in 50 mL of absolute ethanol.

  • Cool the suspension to -15°C.

  • Slowly add an excess of thionyl chloride (SOCl₂) dropwise, maintaining the temperature below -10°C.

  • After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.

  • Reflux the mixture for 3 hours.

  • Filter the resulting precipitate and wash it with distilled water to remove any excess SOCl₂.

  • Wash the product with a 10% sodium carbonate (Na₂CO₃) solution.

  • Collect the residue and recrystallize it from an ethanol and water mixture to obtain the pure product.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., N5a) and a positive control (e.g., erlotinib) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with potential applications in both medicine and agriculture. The novelty of these derivatives lies in their ability to be tailored for specific biological targets, as demonstrated by the development of potent and selective EGFR inhibitors. The hydrazine-1-carbothioamide derivative N5a, in particular, stands out as a promising candidate for further preclinical development as an anticancer agent. [2][3] In the agrochemical sector, the selective phytotoxicity of certain amide and ester derivatives highlights their potential for development as novel herbicides. [5]Further research should focus on structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds. The exploration of other biological targets for this chemical scaffold could also unveil new therapeutic or industrial applications. The versatility of the this compound core structure ensures that it will remain a valuable platform for the discovery of novel and impactful molecules.

References

  • This compound - 1807013-25-7 - Vulcanchem.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed.
  • Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents.
  • [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action] - PubMed.

Sources

benchmark studies involving 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester as a Synthetic Building Block

For researchers and professionals in drug discovery and materials science, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. Substituted aminobenzoates are a privileged class of intermediates, offering multiple reactive sites for diversification. This guide provides a comprehensive benchmark analysis of This compound (CAS No. 1807013-25-7), a highly functionalized building block.[1]

We will objectively compare its synthetic utility, reactivity, and analytical profile against simpler, more common alternatives, providing the field-proven insights necessary to make informed strategic decisions in complex synthetic campaigns.

This compound is a solid, appearing as a colorless to yellowish substance.[1] Its structure is distinguished by a dense arrangement of functional groups on the benzene ring: a nucleophilic amino group at C4, a methyl ester at C1, and two electron-withdrawing chlorine atoms at the adjacent C2 and C3 positions.[1] This specific substitution pattern creates a unique electronic and steric environment that dictates its reactivity and sets it apart from simpler analogs.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundMethyl 4-aminobenzoateMethyl 4-amino-2-chlorobenzoate
Molecular Formula C₈H₇Cl₂NO₂[1]C₈H₉NO₂C₈H₈ClNO₂[2]
Molecular Weight 220.05 g/mol [1]151.16 g/mol [3]185.61 g/mol
Appearance Colorless to yellowish solid[1]White crystalline solidNot specified
Key Structural Features Vicinal dichloro substituents; Para-amino groupUnsubstituted ring (besides functional groups)Single ortho-chloro substituent
CAS Number 1807013-25-7[1]619-45-446004-37-9[2]

The Causality Behind Its Reactivity:

The reactivity of this molecule is a direct consequence of the interplay between its functional groups.[1]

  • Amino Group (-NH₂): Positioned at C4, it acts as a primary nucleophilic center for derivatization via acylation, alkylation, or diazotization. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the ortho- and meta-chlorine atoms. This is a critical distinction from unsubstituted methyl 4-aminobenzoate, where the amino group is more activated.

  • Dichloro Substituents (-Cl): The chlorine atoms at C2 and C3 significantly increase the molecule's utility. They provide steric bulk, which can direct the conformation of downstream products, and serve as potential handles for cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.[1] Furthermore, they enhance the lipophilicity of the scaffold, a key parameter in drug design.

  • Methyl Ester Group (-COOCH₃): This group is a versatile handle for hydrolysis to the corresponding carboxylic acid, amidation to form benzamides, or reduction to a benzyl alcohol.[1]

The following diagram illustrates the logical relationship between the compound's structure and its primary reactive pathways.

cluster_amino Amino Group Reactivity cluster_ester Ester Group Reactivity cluster_ring Ring / Chloro Reactivity main 4-Amino-2,3-dichloro-benzoic acid methyl ester acylation Acylation / Sulfonylation main->acylation -NH₂ site alkylation Alkylation main->alkylation -NH₂ site diazotization Diazotization -> Sandmeyer Rxn main->diazotization -NH₂ site hydrolysis Hydrolysis -> Carboxylic Acid main->hydrolysis -COOCH₃ site amidation Amidation -> Amide main->amidation -COOCH₃ site reduction Reduction -> Benzyl Alcohol main->reduction -COOCH₃ site snar Nucleophilic Aromatic Substitution (SNAr) main->snar -Cl sites cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald) main->cross_coupling -Cl sites cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation prep1 Prepare 1 mg/mL Stock Solutions in Ethyl Acetate prep2 Dilute to 10 µg/mL Working Solutions prep1->prep2 analysis1 Inject 1 µL into GC-MS prep2->analysis1 analysis2 Separation on DB-5ms Column (Temp. Programmed) analysis1->analysis2 analysis3 EI Ionization (70 eV) & Mass Detection analysis2->analysis3 data1 Determine Retention Time (RT) analysis3->data1 data2 Analyze Mass Spectrum: - Molecular Ion (M⁺) - Cl Isotopic Pattern - Fragmentation analysis3->data2 data3 Confirm Identity & Purity data1->data3 data2->data3

Sources

Safety Operating Guide

Navigating the Disposal of 4-Amino-2,3-dichloro-benzoic acid methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical intermediates like 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No. 1807013-25-7) are pivotal to innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized compounds is not merely a procedural task but a critical component of a robust safety culture and regulatory compliance. This guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon established principles of chemical waste management for chlorinated aromatic amines.

Understanding the Hazard Profile: An Evidence-Based Approach

This compound is a solid, described as a colorless to yellowish transparent substance.[1] Its primary application lies as an intermediate in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The molecular structure, featuring a chlorinated benzene ring, an amino group, and a methyl ester, suggests a specific hazard profile that must be respected.

Based on data from analogous compounds, we can anticipate the following hazards:

  • Skin and Eye Irritation: Many aromatic amines and chlorinated compounds are known irritants.[2][3][4]

  • Skin Sensitization: There is a potential for allergic skin reactions upon repeated contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][3]

  • Aquatic Toxicity: Chlorinated aromatic compounds can be harmful to aquatic life, potentially with long-lasting effects.

The following table summarizes the key characteristics of this compound, with hazard information inferred from related chemical structures.

PropertyInformationSource
Chemical Name This compound[1]
CAS Number 1807013-25-7[1]
Molecular Formula C₈H₇Cl₂NO₂[1]
Appearance Solid, colorless to yellowish transparent substance[1]
Anticipated Hazards Skin irritation, serious eye irritation, may cause respiratory irritation, potential for allergic skin reaction, harmful to aquatic life.[2][3]

Immediate Safety and Spill Management: Your First Line of Defense

A proactive approach to safety is non-negotiable. Before handling this compound, ensure that all personnel are familiar with the following immediate safety and spill response protocols.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. For handling this compound, the following are mandatory:

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

Spill Response Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation to disperse any airborne dust.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills (if the compound is dissolved in a solvent), absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect and Package: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: The spill area should be decontaminated. A common procedure for aromatic amines involves washing the area with a suitable cleaning solution.

  • Seek Medical Attention: If there has been any personal contact with the substance, wash the affected area thoroughly with soap and water and seek immediate medical advice.

The following diagram outlines the logical flow of actions for a chemical spill.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE spill->ppe medical Seek Medical Attention (if exposed) spill->medical contain Contain the Spill (Sweep solid / Absorb liquid) ppe->contain collect Collect and Package in Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Institutional Protocol decontaminate->dispose

Caption: Workflow for Chemical Spill Response.

Waste Collection and Segregation: The Foundation of Proper Disposal

The principle of waste segregation is fundamental to safe and compliant chemical disposal. Never mix incompatible waste streams.

Step-by-Step Waste Collection Procedure:
  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition with a secure lid.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Skin Sensitizer," "Marine Pollutant").

  • Segregation: This waste should be segregated from other chemical waste streams, particularly strong oxidizing agents and strong acids or bases, to prevent potentially hazardous reactions.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Final Disposal: Adherence to Regulatory Standards

The ultimate disposal of this compound must be conducted in accordance with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste.

Disposal Pathway:
  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on specific disposal procedures and will arrange for the collection of your hazardous waste.

  • Licensed Waste Disposal Vendor: Your EHS department will work with a licensed hazardous waste disposal vendor. These vendors are equipped to handle and treat or dispose of chemical waste in an environmentally sound manner.

  • Do Not Dispose in General Trash or Drains: Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[5] Its potential aquatic toxicity makes drain disposal particularly egregious.

The decision-making process for the disposal of chemical waste is outlined in the diagram below.

Disposal_Decision_Tree start Waste Generated: 4-Amino-2,3-dichloro- benzoic acid methyl ester is_hazardous Is it Hazardous Waste? start->is_hazardous yes Yes (Based on inferred properties and regulations) is_hazardous->yes no No is_hazardous->no collect Collect in a Labeled, Segregated, and Sealed Hazardous Waste Container yes->collect improper_disposal Improper Disposal (Trash or Drain) no->improper_disposal contact_ehs Contact Institutional EHS for Pickup collect->contact_ehs vendor_disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->vendor_disposal

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2,3-dichloro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 4-Amino-2,3-dichloro-benzoic acid methyl ester is a valuable organic intermediate, but its handling requires a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that robust safety practices are an integral part of your innovative research.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a chemical is the foundation of any effective safety protocol. For this compound, the primary risks are associated with direct contact and inhalation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications are our primary directive for selecting Personal Protective Equipment (PPE). The dichlorinated aromatic ring and the amino group contribute to its reactivity and potential to irritate biological tissues. Therefore, our entire safety strategy is built around preventing the solid particulate or its vapors from coming into contact with your skin, eyes, or respiratory system.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. However, for this compound, a baseline of protection is non-negotiable.

Engineering Controls: The First Line of Defense

Before we even consider wearable PPE, we must emphasize the critical role of engineering controls. Always handle this compound in a well-ventilated area.[2][3][4] For any procedure that could generate dust or aerosols, a certified chemical fume hood is mandatory.[5] Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][6]

Mandatory PPE Ensemble

The following table summarizes the essential PPE required for handling this compound under routine laboratory conditions.

Protection Type Specific Equipment Standard/Specification Rationale
Eye & Face Chemical Safety GogglesOSHA 29 CFR 1910.133 or EN 166Protects against dust particles and potential splashes, addressing the H319 "serious eye irritation" hazard.[2][6][7]
Hand Nitrile Gloves (or other chemically resistant gloves)EN 374Prevents direct skin contact, mitigating the H315 "causes skin irritation" hazard.[8]
Body Laboratory CoatN/AProtects skin and personal clothing from contamination.[5][6]
Respiratory N/A (for small quantities in a fume hood)N/AEngineering controls (fume hood) are sufficient to prevent respiratory exposure (H335) under these conditions.[9]

Operational and Disposal Plans: From Bench to Waste

Step-by-Step Routine Handling Protocol

This protocol is designed to minimize exposure and ensure a safe workflow from the moment you retrieve the chemical to when you are finished with your work.

  • Preparation: Before handling the compound, ensure your engineering controls (fume hood) are operational. Don your complete PPE ensemble: lab coat, chemical safety goggles, and gloves.

  • Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain any dust. Use a spatula and weighing paper; avoid generating airborne dust.[4][6]

  • Dissolving/Reaction: If making a solution, add the solid to the solvent slowly. Keep containers closed when not in use to prevent the release of dust or vapors.[6][10]

  • Post-Handling: After your procedure is complete, decontaminate your work area.

  • Doffing PPE: Remove your gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.[8][11] Remove your lab coat and goggles.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[3][4][6] Do not eat, drink, or smoke in the laboratory area.[2][12]

Emergency Protocol: Spill Response

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow A SPILL DETECTED B Alert others in the area Evacuate if necessary A->B Immediate Action C Don appropriate PPE: - Double gloves - Goggles - Respirator (if large spill) - Lab Coat B->C Prepare for Cleanup D Contain the spill Cover with absorbent material C->D Isolate & Control E Gently sweep or scoop up material into a labeled waste container. AVOID CREATING DUST. D->E Cleanup F Decontaminate the area with soap and water E->F Final Steps G Dispose of all contaminated materials as hazardous waste F->G H Wash hands thoroughly G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.